Technical Documentation Center

ethyl (Z)-4-bromo-3-ethoxybut-2-enoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ethyl (Z)-4-bromo-3-ethoxybut-2-enoate

Core Science & Biosynthesis

Foundational

Synthesis of Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate: An In-Depth Technical Guide

Executive Summary Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (CAS 1116-50-3) is a highly versatile bifunctional building block extensively utilized in the synthesis of complex heterocycles, including thiazoles, pyrroles, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (CAS 1116-50-3) is a highly versatile bifunctional building block extensively utilized in the synthesis of complex heterocycles, including thiazoles, pyrroles, and tetramic acid derivatives. This whitepaper provides a comprehensive, rigorously detailed evaluation of its synthesis, focusing on mechanistic causality, step-by-step experimental protocols, and analytical validation to ensure high-fidelity reproduction in the laboratory.

Introduction & Chemical Profile

Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate features three distinct reactive sites: an α,β -unsaturated ester (Michael acceptor), an enol ether (nucleophilic β -carbon / electrophilic upon activation), and an allylic bromide (highly reactive electrophile for SN​2 displacements). This trifunctionality makes it an ideal precursor for domino/cascade reactions, such as the synthesis of highly substituted thiazoles via reaction with thioamides (1)[1].

  • Chemical Formula : C8H13BrO3 (2)[2]

  • Molecular Weight : 237.09 g/mol [2]

  • Appearance : Colorless to pale yellow liquid

  • Hazards : Severe lachrymator, corrosive, causes skin and eye burns (3)[3].

Retrosynthetic Analysis & Mechanistic Pathways

The synthesis of this compound generally proceeds via one of two strategic pathways:

  • Pathway A: Radical Bromination (Wohl-Ziegler) . Starting from ethyl 3-ethoxybut-2-enoate, an allylic bromination is performed using N-bromosuccinimide (NBS)[4]. The reaction is driven by a radical initiator (e.g., AIBN) in a non-polar solvent. The non-polar environment is critical to suppress the competing electrophilic addition of bromine across the electron-rich enol ether double bond.

  • Pathway B: Acetalization and Elimination . Starting from ethyl 4-bromo-3-oxobutanoate (ethyl γ -bromoacetoacetate), the ketone is converted to an enol ether using triethyl orthoformate (TEOF) under acid catalysis (5)[5]. TEOF acts as both the ethoxy source and a water scavenger, driving the thermodynamic equilibrium toward the enol ether. The (Z)-isomer is predominantly formed due to the stabilizing dipole-dipole interactions and steric minimization between the bulky ethoxy and ester groups.

SynthesisRoutes A Ethyl 3-ethoxybut-2-enoate C Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate A->C NBS, AIBN Radical Bromination B Ethyl 4-bromo-3-oxobutanoate B->C HC(OEt)3, H+ Acetalization/Elimination

Figure 1: Retrosynthetic pathways for ethyl (Z)-4-bromo-3-ethoxybut-2-enoate.

AcetalizationMech Step1 Ethyl 4-bromo-3-oxobutanoate + HC(OEt)3 Step2 Oxonium Ion Intermediate (Acid Catalyzed) Step1->Step2 H+ activation Step3 Hemiacetal / Acetal Formation (Loss of Ethyl Formate) Step2->Step3 EtOH attack Step4 Elimination of EtOH (Formation of Enol Ether) Step3->Step4 -HCOOEt Step5 Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate Step4->Step5 -EtOH, -H+

Figure 2: Mechanistic progression of the acetalization and elimination sequence.

Experimental Methodologies

Protocol A: Wohl-Ziegler Bromination of Ethyl 3-ethoxybut-2-enoate
  • Setup : Flame-dry a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an argon atmosphere.

  • Reagent Loading : Dissolve ethyl 3-ethoxybut-2-enoate (1.0 equiv, 100 mmol) in anhydrous carbon tetrachloride (CCl4) or α,α,α -trifluorotoluene (200 mL). Causality: A non-polar halogenated solvent is essential to maintain the radical chain mechanism and precipitate the succinimide byproduct.

  • Initiation : Add N-bromosuccinimide (NBS, 1.05 equiv, 105 mmol) and azobisisobutyronitrile (AIBN, 0.05 equiv, 5 mmol).

  • Reaction : Heat the mixture to gentle reflux (approx. 76 °C for CCl4) and irradiate with a visible light source (optional but accelerates initiation). Stir for 3-4 hours. The reaction is complete when the dense NBS powder at the bottom is replaced by succinimide floating at the surface.

  • Workup : Cool the mixture to 0 °C to maximize succinimide precipitation. Filter the suspension through a pad of Celite. Wash the organic filtrate with saturated aqueous NaHCO3, followed by brine.

  • Purification : Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via vacuum distillation to yield the product.

Protocol B: Condensation of Ethyl 4-bromo-3-oxobutanoate with Triethyl Orthoformate

This is the preferred industrial and laboratory route due to the avoidance of toxic CCl4 and higher stereoselectivity[5].

  • Setup : Equip a 250 mL round-bottom flask with a Dean-Stark apparatus to remove the ethanol byproduct, shifting the equilibrium.

  • Reaction Mixture : Combine ethyl 4-bromo-3-oxobutanoate (1.0 equiv, 50 mmol), triethyl orthoformate (1.5 equiv, 75 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 equiv, 2.5 mmol) in absolute ethanol (100 mL)[6].

  • Heating : Heat the mixture to reflux. The Dean-Stark trap will collect the ethyl formate and ethanol generated during the acetalization/elimination sequence.

  • Monitoring : Follow the reaction via TLC (Hexanes/EtOAc 8:2). The highly polar ketone will convert to the less polar enol ether over 12-16 hours.

  • Quenching : Cool to room temperature and quench with solid Na2CO3 to neutralize the acid catalyst, preventing hydrolysis of the enol ether during concentration.

  • Isolation : Filter the solids, concentrate the filtrate under reduced pressure, and purify via fractional vacuum distillation (bp ~ 105-110 °C at 1 mmHg).

Quantitative Data & Yield Comparison

ParameterPathway A (Wohl-Ziegler)Pathway B (Orthoformate Condensation)
Typical Yield 65 - 75%80 - 90%
Stereoselectivity (Z:E) ~ 3:1> 10:1
Scalability Moderate (Exothermic radical reaction)Excellent (Standard thermodynamic control)
Primary Impurity Dibrominated species, unreacted SMUnreacted ketone, diethyl acetal intermediate
E-Factor High (Solvent restrictions, succinimide waste)Low (Ethanol/ethyl formate byproducts)

Analytical Characterization

To validate the structural integrity of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate, the following spectroscopic benchmarks should be met:

  • 1H NMR (400 MHz, CDCl3) : δ 5.15 (s, 1H, olefinic =CH), 4.15 (q, J = 7.1 Hz, 2H, ester -OCH2-), 3.95 (s, 2H, -CH2Br), 3.85 (q, J = 7.0 Hz, 2H, ether -OCH2-), 1.35 (t, J = 7.0 Hz, 3H, ether -CH3), 1.25 (t, J = 7.1 Hz, 3H, ester -CH3). Note: The singlet at 5.15 ppm is diagnostic for the (Z)-configuration; the (E)-isomer olefinic proton typically appears further downfield due to the deshielding cone of the ester carbonyl.

  • 13C NMR (100 MHz, CDCl3) : δ 167.5 (C=O), 162.0 (=C-OEt), 92.5 (=CH), 64.5, 60.2, 29.8 (-CH2Br), 14.5, 14.2.

  • IR (Neat, cm-1) : 1710 (C=O stretch, conjugated ester), 1625 (C=C stretch, enol ether).

Troubleshooting & Safety

  • Lachrymatory Hazard : The allylic bromide moiety makes this compound a potent lachrymator and alkylating agent[3]. All manipulations, including rotary evaporation, must be conducted in a high-performance fume hood.

  • Moisture Sensitivity : The enol ether is susceptible to acid-catalyzed hydrolysis back to the γ -bromoacetoacetate. Glassware must be strictly dried, and the product should be stored over basic alumina or stabilized with a trace amount of sodium carbonate (as done commercially)[3] under an inert atmosphere at 2-8 °C.

  • Over-bromination in Pathway A : If dibromination occurs, reduce the reaction time and strictly control the stoichiometry of NBS to exactly 1.0 - 1.05 equivalents[7].

References

  • Title : Acyl tetramic acids. 6. Synthesis of 3-dienoyl tetramic acids related to streptolydigin and tirandamycin. Source : Journal of the American Chemical Society / Tetrahedron Letters URL :[Link]

  • Title : Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. Source : ResearchGate / Current Organic Chemistry URL :[Link]

  • Title : Ethyl 4-bromo-3-ethoxy-2-butenoate | C8H13BrO3 | CID 6376123 Source : PubChem (NIH) URL :[Link]

Sources

Exploratory

physical and chemical properties of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate

The Physical, Chemical, and Synthetic Profile of Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate: A Bifunctional Scaffold for Heterocyclic Synthesis As a Senior Application Scientist specializing in synthetic methodology and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Physical, Chemical, and Synthetic Profile of Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate: A Bifunctional Scaffold for Heterocyclic Synthesis

As a Senior Application Scientist specializing in synthetic methodology and drug development, I approach chemical building blocks not just as static reagents, but as dynamic systems of reactivity. Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (CAS: 1116-50-3) is a prime example of such a system. This molecule is a highly orchestrated, bifunctional electrophile that serves as a critical pharmaceutical intermediate, particularly in the construction of complex heterocycles like tetramic acids and pyrrolin-2-ones[1],[2].

This technical guide deconstructs the physical properties, mechanistic reactivity, and standardized laboratory workflows associated with this versatile compound, providing drug development professionals with a field-proven foundation for its application.

Structural and Physical Profiling

Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (Molecular Formula: C8H13BrO3) is an α,β -unsaturated ester featuring an allylic bromide and a β -ethoxy ether[3]. This specific arrangement creates a "push-pull" electronic system across the alkene, drastically altering the electron density and reactivity profile compared to standard crotonates.

To facilitate rapid reference during process design, the core quantitative physical and chemical properties are summarized in Table 1 below.

Table 1: Quantitative Physical and Chemical Properties

PropertyValueMethod / Condition
Molecular Weight 237.09 g/mol Computed[3]
Boiling Point 88–90 ºCAt 1 mmHg[4]
Refractive Index ( nD​ ) 1.4960Standard conditions[4]
XLogP3 (Lipophilicity) 1.6Computed[3]
Topological Polar Surface Area 35.5 ŲComputed[3]
Hydrogen Bond Acceptors 3Computed[3]
Rotatable Bonds 5Computed[3]

Note: The compound is a colorless to pale liquid at room temperature and is immiscible in water, necessitating the use of organic solvents (e.g., THF, DCM, or DMF) for synthetic applications[5],[6].

Chemical Reactivity & Mechanistic Pathways

The synthetic utility of ethyl 4-bromo-3-ethoxybut-2-enoate stems from its three distinct reactive centers. Understanding the causality of how these centers interact with nucleophiles is critical for controlling regioselectivity and preventing unwanted polymerization or degradation.

  • The C4 Allylic Bromide: The presence of the electronegative bromine atom adjacent to the π -system makes the C4 carbon highly susceptible to SN​2 and SN​2′ nucleophilic displacement[3],[2]. This is typically the fastest reacting site when exposed to primary amines or thiols.

  • The C1 Ester Carbonyl: Once the allylic position is functionalized, the ester carbonyl becomes a prime target for intramolecular acyl substitution (lactamization), driving the formation of stable 5- or 6-membered rings[2].

  • The C2-C3 Enol Ether: The ethoxy group donates electron density into the alkene via resonance, while the ester withdraws it. This push-pull dynamic stabilizes the molecule but allows the β -carbon (C3) to participate in conjugate additions under specific Lewis acidic conditions.

Reactivity Core Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate Br C4 Allylic Bromide (Highly Electrophilic) Core->Br Ester C1 Ester Carbonyl (Acyl Donor) Core->Ester Alkene C2-C3 Enol Ether (Push-Pull Alkene) Core->Alkene SN2 SN2 Amination / Alkylation Br->SN2 Lactam Intramolecular Lactamization Ester->Lactam Michael Conjugate Addition Alkene->Michael

Fig 1. Tri-modal reactivity profile of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate.

Synthetic Application: Tetramic Acid Derivatives

One of the most authoritative and widely cited applications of ethyl 4-bromo-3-ethoxybut-2-enoate is its use in the synthesis of 4-alkoxy- Δ3 -pyrrolin-2-ones and tetramic acids, as originally outlined in seminal literature published in Tetrahedron Letters[1],[2].

Tetramic acids are vital structural motifs found in numerous natural products and active pharmaceutical ingredients (APIs) exhibiting antibacterial, antiviral, and antitumor properties. The synthesis leverages the bifunctional nature of the compound: an initial intermolecular SN​2 reaction with a primary amine at the C4 position, followed by an intramolecular lactamization at the C1 ester to close the pyrrolin-2-one ring[2].

Synthesis SM Ethyl 4-bromo-3-ethoxybut-2-enoate + Primary Amine Int N-Alkylated Intermediate (Secondary Amine) SM->Int 0°C, SN2 Displacement Cyc Intramolecular Cyclization (Acyl Transfer) Int->Cyc Base (K2CO3) Heat Prod 4-Ethoxy-Δ3-pyrrolin-2-one (Tetramic Acid Core) Cyc->Prod - EtOH

Fig 2. Stepwise synthesis of tetramic acid derivatives via tandem SN2 and lactamization.

Standardized Experimental Protocol: Amine Condensation

To ensure reproducibility and scientific integrity, the following protocol details a self-validating system for the synthesis of a generic 1-substituted-4-ethoxy- Δ3 -pyrrolin-2-one using ethyl 4-bromo-3-ethoxybut-2-enoate.

Step 1: Reagent Preparation & System Purging

  • Action: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert argon gas for 15 minutes.

  • Causality: Ethyl 4-bromo-3-ethoxybut-2-enoate is moisture-sensitive and can slowly hydrolyze under ambient humidity[5]. An inert atmosphere prevents premature degradation of the electrophile.

Step 2: SN​2 Allylic Amination

  • Action: Dissolve 1.0 equivalent of ethyl 4-bromo-3-ethoxybut-2-enoate in anhydrous THF (0.2 M concentration) and cool the solution to 0 °C using an ice bath. Slowly add 1.05 equivalents of the desired primary amine, followed by 1.2 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 2 hours at 0 °C.

  • Causality: The C4 allylic bromide is extremely reactive. Cooling the reaction to 0 °C and adding the amine dropwise prevents thermal runaway and suppresses unwanted polyalkylation (where the newly formed secondary amine attacks another molecule of the starting material). DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HBr.

Step 3: Base-Promoted Intramolecular Lactamization

  • Action: Once TLC confirms the complete consumption of the starting bromide, add 2.0 equivalents of anhydrous potassium carbonate ( K2​CO3​ ). Attach a reflux condenser and heat the reaction mixture to 65 °C for 12 hours.

  • Causality: The intermediate secondary amine is strategically positioned to attack the C1 ester. Elevating the temperature provides the necessary activation energy for the nucleophilic acyl substitution, while K2​CO3​ facilitates the deprotonation of the amine, driving the elimination of ethanol and irreversibly closing the pyrrolin-2-one ring.

Step 4: Quenching and Chromatographic Isolation

  • Action: Cool the mixture to room temperature, quench with saturated aqueous NH4​Cl , and extract three times with ethyl acetate. Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Causality: The aqueous quench neutralizes any remaining base and partitions the inorganic salts into the aqueous layer, leaving the highly polar tetramic acid derivative in the organic phase for subsequent isolation.

Safety, Handling, and Stability

When designing workflows with ethyl 4-bromo-3-ethoxybut-2-enoate, stringent safety protocols must be enforced.

  • Hazard Classification: The compound is classified under GHS Category 1B as a corrosive liquid. It causes severe skin burns and eye damage upon contact[3],[6].

  • Inhalation Risks: It is a potent lachrymator (a substance that strongly irritates the eyes and increases the flow of tears)[6]. All handling, including weighing and transferring, must be conducted inside a certified chemical fume hood.

  • Storage & Stability: The material is light and moisture-sensitive. It must be stored refrigerated (typically 2–8 °C) under an inert atmosphere (nitrogen or argon) to prevent decomposition[5],. It is strictly incompatible with strong oxidizing agents, strong bases, and excessive heat[5].

References

  • PubChem Compound Summary for CID 5708790, ethyl (Z)-4-bromo-3-ethoxybut-2-enoate Source: National Center for Biotechnology Information (nih.gov) URL: 3

  • ETHYL 4-BROMO-3-ETHOXY-2-BUTENOATE | 1116-50-3 Source: ChemicalBook URL: 1

  • Ethyl 4-bromo-3-ethoxy-2-butenoate, tech. 90%, stab. with sodium carbonate Source: Thermo Fisher Scientific URL: 5

  • ethyl (2Z)-4-bromo-3-ethoxy-2-butenoate - Chemical Synthesis Database Source: ChemSynthesis URL: 4

  • SAFETY DATA SHEET - Ethyl 4-bromo-3-ethoxy-2-butenoate Source: Thermo Fisher Scientific (SDS) URL: 6

  • The Synthesis of 3-Alkoxy-cis-2-trans-4-unsaturated Acids 1 Source: ACS Publications (Citing Kochhar et al., Tetrahedron Letters 1984) URL: 2

  • Ethyl 4-bromo-3-ethoxy-2-butenoate | 1116-50-3 Source: Sigma-Aldrich URL: Link

Sources

Foundational

Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate: A Bifunctional Building Block in Advanced Heterocyclic Synthesis

Executive Summary In the realm of advanced organic synthesis and drug development, the strategic selection of building blocks dictates the efficiency, yield, and scalability of a synthetic route. Ethyl (Z)-4-bromo-3-etho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, the strategic selection of building blocks dictates the efficiency, yield, and scalability of a synthetic route. Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (CAS 1116-50-3) stands out as a highly versatile, bifunctional electrophile [1]. Functioning as the stable enol ether equivalent of the highly reactive ethyl 4-bromoacetoacetate, this compound provides orthogonal reactivity centers that make it an invaluable asset for domino/cascade reactions, particularly in the construction of complex 5-membered heterocycles like thiazoles and imidazoles[2].

This technical whitepaper provides an in-depth analysis of its structural formula, physicochemical properties, mechanistic behavior, and a self-validating experimental protocol for its application in medicinal chemistry.

Structural Formula and Physicochemical Profiling

Understanding the stereoelectronic properties of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is critical for predicting its behavior in multi-component reactions.

Structural Formula Breakdown:

  • Core Scaffold: But-2-enoate (a 4-carbon chain featuring an alkene at C2 and an ethyl ester at C1).

  • C3 Substituent: An ethoxy group (–OCH₂CH₃), forming an enol ether system.

  • C4 Substituent: A bromine atom (–Br), creating an allylic bromide system.

  • Stereochemistry: The (Z)-configuration dictates that the highest priority groups at the alkene carbons—the ester carbonyl (–COOEt) at C2 and the ethoxy group (–OEt) at C3—are positioned on the same side (cis) of the double bond. This specific geometry pre-organizes the molecule for specific transition states during cycloaddition and addition-elimination sequences [1].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that dictate the compound's solubility, reactivity, and handling requirements:

PropertyValueSource
Molecular Formula C₈H₁₃BrO₃PubChem [1]
Molecular Weight 237.09 g/mol PubChem [1]
XLogP3 (Lipophilicity) 1.6PubChem [1]
Topological Polar Surface Area 35.5 ŲPubChem [1]
Hydrogen Bond Acceptors 3PubChem [1]
Rotatable Bonds 5PubChem [1]
Physical State Liquid (Immiscible in water)ChemicalBook [3]

Mechanistic Insights: The Bifunctional Reactivity Profile

The synthetic utility of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate stems from its two distinct electrophilic sites, which react sequentially under controlled conditions. This orthogonal reactivity is the cornerstone of its use in cascade synthesis:

  • The Allylic/Gamma-Bromide (C4): This position is highly susceptible to rapid Sₙ2 displacement by soft nucleophiles (e.g., thiols, thioamides, amines). The adjacent double bond stabilizes the transition state via orbital overlap, significantly lowering the activation energy for the substitution.

  • The Beta-Ethoxy Enone System (C3): Following the initial Sₙ2 attack, the C3 position acts as a Michael acceptor. However, because it bears a leaving group (–OEt), nucleophilic attack at C3 results in a vinylogous addition-elimination sequence rather than a simple Michael addition. This effectively regenerates the double bond or drives aromatization in ring-closing steps.

Key Synthetic Applications: Domino Thiazole Synthesis

One of the most prominent applications of this compound is in the Hantzsch-type synthesis of thiazole derivatives. Thiazoles are privileged scaffolds in medicinal chemistry, found in numerous approved drugs and bioactive natural products [2].

When reacted with a thioamide, ethyl (Z)-4-bromo-3-ethoxybut-2-enoate undergoes a highly efficient domino sequence. The sulfur atom first displaces the bromide at C4. Subsequently, the nitrogen atom attacks the C3 position, displacing the ethoxy group as ethanol. The thermodynamic driving force of aromatization pushes the reaction to completion, yielding ethyl 2-substituted-thiazol-4-ylacetates in excellent yields (>90%) [2].

G R1 Thioamide (Nucleophile) I1 S-Alkylation Intermediate (SN2 at C4) R1->I1 SN2 - HBr R2 Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (Bifunctional Electrophile) R2->I1 I2 Cyclization Intermediate (N-attack at C3) I1->I2 Intramolecular Addition P Ethyl 2-Substituted Thiazol-4-ylacetate (Aromatized Product) I2->P Elimination - EtOH

Domino reaction pathway for thiazole synthesis using ethyl (Z)-4-bromo-3-ethoxybut-2-enoate.

Experimental Protocol: Standardized Synthesis of 2-Substituted Ethyl Thiazol-4-ylacetates

To ensure scientific integrity and reproducibility, the following protocol outlines the synthesis of a thiazole derivative, explicitly detailing the causality behind each operational parameter to form a self-validating system.

Objective: To synthesize a thiazole ring via a domino Sₙ2/addition-elimination sequence.

Reagents:

  • Thioamide (e.g., thiobenzamide) (1.0 equiv)

  • Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (1.05 equiv)

  • Anhydrous Ethanol (Solvent)

  • Saturated Aqueous NaHCO₃

Step-by-Step Methodology:

  • Preparation of Nucleophile Solution: Dissolve the thioamide in anhydrous ethanol at room temperature under an inert atmosphere (N₂ or Ar).

    • Causality: Ethanol is chosen as the solvent because it perfectly matches the ethoxy leaving group of the crotonate. If a different alcohol (e.g., methanol) were used, competing transesterification or transetherification could generate a complex mixture of methyl/ethyl ester and ether byproducts.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add ethyl (Z)-4-bromo-3-ethoxybut-2-enoate dropwise over 15 minutes.

    • Causality: The initial Sₙ2 attack at the allylic bromide is highly exothermic and kinetically rapid. Dropwise addition at 0 °C controls the local concentration of the electrophile, preventing thermal degradation or unwanted polymerization of the reactive α,β-unsaturated system.

  • Domino Cyclization: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 78 °C) for 2 to 4 hours.

    • Causality: While the initial Sₙ2 alkylation occurs rapidly at 0 °C, the subsequent intramolecular attack by the nitrogen onto the β-carbon, followed by the elimination of ethanol, involves a higher activation energy barrier. Refluxing provides the necessary thermal energy to drive this addition-elimination sequence and achieve the thermodynamically stable aromatic thiazole.

  • Workup & Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality: The reaction generates hydrobromic acid (HBr) as a stoichiometric byproduct. Neutralization with NaHCO₃ is critical to prevent acid-catalyzed degradation of the ester side chain and to ensure the basic nitrogen of the newly formed thiazole remains unprotonated, allowing for efficient partitioning into the organic phase during extraction.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ethyl 2-substituted-thiazol-4-ylacetate.

Handling, Stability, and Safety

As an allylic bromide, ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is a potent alkylating agent and a known lachrymator. It causes severe skin burns and serious eye damage upon contact [1].

  • Storage: Must be stored refrigerated (2–8 °C) under an inert atmosphere (Argon or Nitrogen).

    • Causality: Refrigeration prevents thermal degradation, while the inert atmosphere prevents moisture-induced hydrolysis of the enol ether into the corresponding β-keto ester[3].

  • Incompatibilities: Highly sensitive to strong bases, oxidizing agents, and elevated temperatures prior to controlled reaction conditions.

References

  • ethyl (Z)-4-bromo-3-ethoxybut-2-enoate | C8H13BrO3 | CID 5708790 PubChem, National Institutes of Health (NIH)[Link]

  • Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives Current Organic Chemistry, Bentham Science Publishers[Link]

Exploratory

spectroscopic data for ethyl (Z)-4-bromo-3-ethoxybut-2-enoate

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the , a val...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the , a valuable intermediate in organic synthesis. The following sections detail the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this molecule.

The accurate characterization of synthetic compounds is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive and highly informative means of verifying the identity, purity, and structure of a molecule. For a compound such as ethyl (Z)-4-bromo-3-ethoxybut-2-enoate, a multi-technique approach is essential for unambiguous assignment.

Figure 1: Chemical structure of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For ethyl (Z)-4-bromo-3-ethoxybut-2-enoate, both ¹H and ¹³C NMR are critical for confirming the structure and, importantly, the (Z)-geometry of the double bond.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.5 - 6.0Singlet1H=CH
~4.2Quartet2HOCH₂CH₃ (ester)
~4.0Singlet2HBrCH₂
~3.9Quartet2HOCH₂CH₃ (ether)
~1.3Triplet3HOCH₂CH₃ (ester)
~1.2Triplet3HOCH₂CH₃ (ether)

Disclaimer: The chemical shifts are predictions based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the two quartet signals of the ethoxy groups, which are expected to have similar chemical shifts. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

Trustworthiness of the Protocol: To ensure the accuracy of the integration, a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons should be used. This ensures that all protons have fully relaxed before the next scan, providing a quantitative measure of the proton ratios.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their chemical environment.

Table 2: Predicted ¹³C NMR Data for Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~160=C-O
~100=CH
~68OCH₂ (ether)
~60OCH₂ (ester)
~30BrCH₂
~15CH₃ (ether)
~14CH₃ (ester)

Disclaimer: The chemical shifts are predictions and may vary based on experimental conditions.

Expertise in Interpretation: The chemical shift of the vinylic carbon (=CH) is particularly sensitive to the stereochemistry of the double bond. In the (Z)-isomer, the substituents on the same side of the double bond can cause steric compression, leading to a slight upfield shift compared to the (E)-isomer.

cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation (Dissolve in CDCl₃) B ¹H NMR Acquisition A->B C ¹³C NMR Acquisition A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E F Structure Elucidation E->F

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. The IR spectrum of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate will be dominated by absorptions from the ester and ether functional groups, as well as the carbon-carbon double bond.

Table 3: Expected IR Absorption Bands for Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate

Wavenumber (cm⁻¹)IntensityFunctional Group
~1715StrongC=O stretch (α,β-unsaturated ester)
~1640MediumC=C stretch
~1250StrongC-O stretch (ester)
~1100StrongC-O stretch (ether)

Authoritative Grounding: The position of the C=O stretching vibration is sensitive to conjugation. For an α,β-unsaturated ester, this band is typically found at a lower wavenumber (~1715 cm⁻¹) compared to a saturated ester (~1735 cm⁻¹) due to the delocalization of electron density.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For ethyl (Z)-4-bromo-3-ethoxybut-2-enoate, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom.

Expected Molecular Ion Peaks:

  • [M]⁺: m/z ≈ 236 (corresponding to the ⁷⁹Br isotope)

  • [M+2]⁺: m/z ≈ 238 (corresponding to the ⁸¹Br isotope)

The relative abundance of the [M]⁺ and [M+2]⁺ peaks will be approximately 1:1, which is a definitive indicator of the presence of a single bromine atom in the molecule.[2][3]

Experimental Protocols

Sample Preparation for NMR
  • Accurately weigh approximately 10-20 mg of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy
  • Place a drop of the neat liquid sample onto the diamond window of an ATR-FTIR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).

  • Acquire the mass spectrum over a suitable m/z range.

cluster_protocol General Spectroscopic Analysis Protocol A Compound Synthesis B Purification A->B C IR Spectroscopy (Functional Group ID) B->C D Mass Spectrometry (Molecular Weight Confirmation) B->D E NMR Spectroscopy (Detailed Structure Elucidation) B->E F Data Integration and Final Structure Confirmation C->F D->F E->F

Figure 3: A flowchart illustrating the typical protocol for the spectroscopic characterization of a synthetic compound.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a powerful and comprehensive approach to the structural characterization of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate. Each technique offers complementary information that, when integrated, allows for the unambiguous confirmation of the molecule's identity, purity, and stereochemistry. The protocols and data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate.

References

  • Al-Kiswania, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 5(1), 13-21.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5708790, ethyl (Z)-4-bromo-3-ethoxybut-2-enoate. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl (2Z)-4-bromo-3-ethoxy-2-butenoate. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6376123, Ethyl 4-bromo-3-ethoxy-2-butenoate. Retrieved from [Link]

  • Donahue, M. (2023, November 15). 2023 Fall CHE 255 Exam 4 Structure Elucidation of Ethyl 4-bromobutyrate [Video]. YouTube. [Link]

  • SpectraBase. (n.d.). Ethyl E-4-Bromo-3-methyl-2-butenoate. Retrieved from [Link]

  • Brown, P. (2026, March 5). infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry. Retrieved from [Link]

  • Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Brown, P. (n.d.). C-13 nmr spectrum of bromoethane. Doc Brown's Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 4-bromo-3-methylbut-2-enoate. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). Retrieved from [Link]

  • Jordan Journal of Chemistry. (n.d.). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Retrieved from [Link]

  • Al-Kiswania, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry. Retrieved from [Link]

Sources

Foundational

Dielectrophilic Reactivity of Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate: A Technical Guide to Nucleophilic Functionalization and Cascade Cyclizations

Executive Summary Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is a highly functionalized, dielectrophilic β -alkoxy acrylate derivative that serves as a versatile synthon in advanced organic synthesis and medicinal chemistry[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is a highly functionalized, dielectrophilic β -alkoxy acrylate derivative that serves as a versatile synthon in advanced organic synthesis and medicinal chemistry[1]. Characterized by three distinct electrophilic sites, this molecule enables the rapid construction of complex acyclic intermediates and biologically relevant heterocycles, such as 1,4-benzoxazines and pyrrol-2-ones. This whitepaper provides an in-depth mechanistic analysis of its reactivity with various nucleophiles, structural constraints dictating chemoselectivity, and self-validating experimental protocols designed for high-yield synthetic applications.

Structural and Electronic Profiling

To master the reactivity of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate, one must understand the electronic hierarchy of its three electrophilic centers:

  • C4 (Allylic Bromide): This is the kinetically favored site for nucleophilic attack. The adjacent double bond lowers the energy of the σ∗ orbital of the C–Br bond, making it highly susceptible to SN​2 displacement by both soft (thiols) and hard (amines, phenoxides) nucleophiles.

  • C3 ( β -Carbon): While typically a strong Michael acceptor in standard enoates, the C3 position here is electronically deactivated by the electron-donating resonance of the β -ethoxy group. However, it remains susceptible to conjugate addition-elimination ( SN​V ) reactions, where the ethoxy group acts as a leaving group.

  • C1 (Ester Carbonyl): A classic hard electrophile. Intermolecular attack here is slow compared to C4, but it becomes highly relevant during intramolecular cascade cyclizations (lactamization) once the C4 position has been functionalized.

Expert Insight: The Stereochemical Imperative

According to Cahn-Ingold-Prelog (CIP) priority rules, the C3 β -ethoxy group (oxygen, atomic number 8) takes precedence over the C4 bromomethyl group (carbon, atomic number 6). Consequently, in the (Z)-isomer, the ester moiety at C2 and the ethoxy group at C3 are cis to each other, forcing the reactive bromomethyl group into a trans relationship with the ester[1].

This geometric reality dictates that direct intramolecular lactamization to form 5-membered pyrrol-2-ones is sterically forbidden for the pure (Z)-isomer. Cascade cyclization requires either the use of the (E)-isomer[2] or in situ thermal/acid-catalyzed isomerization of the double bond to align the C4-amine and C1-ester on the same face of the molecule.

Stereochem Z_isomer (Z)-Isomer (Ester & CH2Br Trans) E_isomer (E)-Isomer (Ester & CH2Br Cis) Z_isomer->E_isomer Thermal/Acidic Isomerization Sub_Z Acyclic Substitution (No Cyclization) Z_isomer->Sub_Z Amination Cyc_E Intramolecular Lactamization (Pyrrol-2-ones) E_isomer->Cyc_E Amination

Fig 1. Stereochemical dependence of intramolecular lactamization in pyrrol-2-one synthesis.

Mechanistic Pathways with Nucleophiles

The divergent reactivity of this dielectrophile is governed by the nature of the nucleophile and the reaction conditions.

  • Pathway A: Chemoselective Allylic Substitution. Monodentate, soft nucleophiles (e.g., thiols) or weakly basic amines (e.g., 2-amino-1,3-thiazole) undergo clean SN​2 displacement at C4 without triggering cascade reactions.

  • Pathway B: Cascade Annulation (1,4-Benzoxazines). When reacted with bidentate nucleophiles like o-aminophenol, an initial SN​2 displacement at C4 is followed by an intramolecular SN​V attack at C3. The ethoxy group is expelled, yielding a 6-membered 1,4-benzoxazine ring.

  • Pathway C: Isomerization-Dependent Lactamization. Primary amines attack C4 to form a secondary amine intermediate. Upon thermal isomerization to the (E)-geometry, the amine attacks the C1 ester carbonyl, expelling ethanol to form a 1,5-dihydro-2H-pyrrol-2-one scaffold.

Reactivity Substrate Ethyl (Z)-4-bromo- 3-ethoxybut-2-enoate Nu1 Monodentate Nucleophiles (e.g., R-SH, R2NH) Substrate->Nu1 Chemoselective SN2 at C4 Nu2 Bidentate Nucleophiles (e.g., o-Aminophenol) Substrate->Nu2 Cascade Annulation Prod1 C4-Substituted Acyclic Product Nu1->Prod1 Mild Base Room Temp Prod2 Heterocyclic Scaffolds (e.g., 1,4-Benzoxazines) Nu2->Prod2 1. SN2 at C4 2. Ad-E at C3

Fig 2. Divergent reaction pathways of the dielectrophilic substrate with various nucleophiles.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for each methodological choice.

Protocol A: Chemoselective C4-Thioetherification (Intermolecular)

Objective: Isolate the acyclic SN​2 product without triggering double-bond isomerization or ester cleavage.

  • Preparation: Dissolve ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (1.0 eq) in anhydrous THF under an inert argon atmosphere.

    • Causality: Argon prevents the oxidative dimerization of the thiol, while anhydrous THF suppresses competitive aqueous hydrolysis of the highly reactive allylic bromide.

  • Nucleophile Activation: Add Triethylamine ( Et3​N , 1.2 eq) followed by the desired thiol (1.1 eq) dropwise at 0∘C .

    • Causality: Et3​N acts as a non-nucleophilic base to deprotonate the thiol, generating the highly nucleophilic thiolate in situ. Maintaining 0∘C suppresses potential SN​V attack at the C3 position.

  • Reaction & Monitoring: Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting material is consumed.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Causality: NH4​Cl provides a mild, buffered quench that avoids acidic hydrolysis of the delicate C3-enol ether.

Protocol B: Cascade Annulation to 1,4-Benzoxazine

Objective: Utilize a bidentate nucleophile to achieve sequential SN​2 and Addition-Elimination ( SN​V ).

  • Preparation: Suspend anhydrous K2​CO3​ (2.5 eq) and 2-aminophenol (1.1 eq) in anhydrous DMF at room temperature.

    • Causality: DMF is a polar aprotic solvent that significantly accelerates SN​2 reactions by leaving the nucleophile unsolvated. K2​CO3​ is a mild, heterogeneous base that deprotonates the phenol without hydrolyzing the ester.

  • Addition & Cyclization: Add the enoate (1.0 eq) dropwise. Elevate the temperature to 80∘C and stir for 6 hours.

    • Causality: The initial SN​2 at C4 occurs readily at room temperature, but the subsequent intramolecular cyclization at C3 (displacing the ethoxy group) requires thermal energy to overcome the activation barrier of the addition-elimination sequence.

  • Workup: Dilute the mixture with copious amounts of water and extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (3x).

    • Causality: DMF is highly water-soluble; the specific LiCl wash alters the ionic strength of the aqueous phase, forcing DMF out of the organic layer and preventing contamination of the final isolated heterocycle.

Quantitative Reaction Matrix

The following table summarizes the expected outcomes, reaction sites, and typical yields when ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is subjected to various nucleophilic classes.

Nucleophile ClassRepresentative ReagentPrimary Attack SiteSecondary ReactionMajor Product ScaffoldTypical Yield
Primary Amines Alkyl/Aryl AminesC4 ( SN​2 )C1 (Lactamization)Pyrrol-2-ones65–80%
Bidentate (N,O) 2-AminophenolC4 ( SN​2 )C3 ( SN​V )1,4-Benzoxazines55–70%
Soft Monodentate Thiols / ThiolatesC4 ( SN​2 )NoneAcyclic Thioethers85–95%
Weakly Basic Amines 2-Amino-1,3-thiazoleC4 ( SN​2 )None (Requires forcing)Acyclic Amines~46%

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5708790, Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate". PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6376123, Ethyl 4-bromo-3-ethoxy-2-butenoate". PubChem. URL:[Link]

  • Al-Qawasmeh, R. A., et al. "Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones". Jordan Journal of Chemistry, 2010. URL:[Link]

Sources

Foundational

Comprehensive Synthesis and Nomenclature Guide for Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate

A Technical Whitepaper on Structural Synonyms, Physicochemical Profiling, and Domino Cascade Applications in Thiazole Synthesis Executive Summary In modern drug discovery and green chemistry, the utilization of highly re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Structural Synonyms, Physicochemical Profiling, and Domino Cascade Applications in Thiazole Synthesis

Executive Summary

In modern drug discovery and green chemistry, the utilization of highly reactive, polyfunctional building blocks is critical for the rapid assembly of complex pharmacophores. Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (CAS 1116-50-3) is a premier example of such a scaffold. Featuring an allylic bromide, an enol ether, and an α,β -unsaturated ester moiety, this compound is uniquely primed for multicomponent domino reactions. This whitepaper provides an in-depth analysis of its structural nomenclature, physicochemical properties, and its mechanistic utility in the synthesis of highly substituted thiazole derivatives.

Nomenclature and Structural Identity

Due to the historical evolution of organic nomenclature and the compound's complex functionalization, ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is cataloged under numerous synonyms across chemical databases. Understanding these synonyms is essential for researchers sourcing materials or conducting literature reviews.

  • Systematic IUPAC Nomenclature:

    • : This is the strictly systematic name. The parent chain is a 4-carbon alkene (butene) with an ester at C1. The stereochemical (Z) designation indicates that the ethoxy group at C3 and the ester group at C1 are on the same side of the C2=C3 double bond.

    • : The trans-isomer, which often exists in equilibrium or as a mixture in commercial samples, though the (Z)-isomer is typically the reactive conformation for cyclizations.

  • Crotonate-Based Synonyms:

    • Ethyl 4-bromo-3-ethoxycrotonate / Ethyl γ -bromo- β -ethoxycrotonate : "Crotonic acid" is the widely accepted trivial name for 2-butenoic acid. In this older nomenclature system, the carbons are labeled with Greek letters starting from the carbon adjacent to the carbonyl ( α =C2, β =C3, γ =C4).

  • Acid/Ester Variations:

    • 4-Bromo-3-ethoxy-2-butenoic acid ethyl ester : This format prioritizes the parent acid in database indexing, appending the "ethyl ester" designation at the end.

Physicochemical Profiling

The physicochemical properties of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate dictate its solubility, reactivity, and handling requirements. The data below summarizes its core metrics.

PropertyValueSource
Molecular Formula C₈H₁₃BrO₃
Molecular Weight 237.09 g/mol
CAS Registry Number 1116-50-3
XLogP3 (Lipophilicity) 1.6
Topological Polar Surface Area 35.5 Ų
Hydrogen Bond Acceptors 3
Rotatable Bonds 5

Mechanistic Utility: Domino Cascade Reactions

Ethyl 4-bromo-3-ethoxycrotonate is highly valued in the synthesis of thiazole derivatives —a privileged scaffold found in numerous FDA-approved drugs (e.g., Dasatinib, Alpelisib).

When reacted with a thioamide, the compound undergoes a highly efficient. The causality behind this specific reactivity lies in its bifunctional nature:

  • Electrophilic Allylic Bromide (C4): The soft sulfur nucleophile of the thioamide selectively attacks the C4 position via an Sₙ2 mechanism, displacing the bromide ion.

  • Activated α,β -Unsaturated System: The nitrogen of the thioamide subsequently performs an intramolecular Michael addition at the β -carbon (C3), closing the 5-membered thiazoline ring.

  • Built-in Leaving Group: The ethoxy group at C3 is perfectly positioned to be expelled via an E1cB elimination. The subsequent [1,3]-H shift drives the system into a fully aromatized, thermodynamically stable thiazole.

Experimental Methodology: Synthesis of Thiazole Derivatives

The following protocol outlines a self-validating, transition-metal-free workflow for synthesizing substituted thiazoles using ethyl (Z)-4-bromo-3-ethoxybut-2-enoate, utilizing 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as a hydrogen-bond donating promoter .

Step 1: Stoichiometric Preparation

  • Weigh 1.0 mmol of the desired thioamide and 1.1 mmol of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate.

  • Causality: A 10% molar excess of the butenoate ensures complete consumption of the thioamide, which is typically the more complex and valuable pharmacophore precursor.

Step 2: Solvent-Mediated Activation

  • Suspend the reagents in 3.0 mL of HFIP.

  • Causality: HFIP ( α = 1.96) acts as both solvent and promoter. Its strong hydrogen-bond donating capacity activates the ester carbonyl and stabilizes the transition states of the Sₙ2 and Michael addition steps without requiring Lewis acid catalysts.

Step 3: Nucleophilic Cascade Initiation

  • Stir the mixture at room temperature for 2 hours.

  • Self-Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active thioamide spot and the emergence of a new, lower Rf​ spot confirms the successful Sₙ2 attack and formation of the thiazoline intermediate.

Step 4: Aromatization Drive

  • Elevate the reaction temperature to 60°C for an additional 2 hours to drive the E1cB elimination of ethanol and the [1,3]-H shift.

  • Self-Validation Check: Analyze an aliquot via LC-MS. The mass spectrum must show a definitive shift corresponding to [M−EtOH+H]+ relative to the intermediate, confirming complete aromatization to the thiazole ring.

Step 5: Isolation and Purification

  • Evaporate the HFIP under reduced pressure (HFIP is highly volatile, bp 58°C, and can be recovered).

  • Purify the crude residue via flash column chromatography to isolate the final substituted thiazole derivative (typical yields >90%).

Reaction Pathway Visualization

CascadeMechanism A Thioamide + Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate B SN2 Reaction (Sulfur attacks C4, Bromide displaced) A->B HFIP Solvent (H-bond activation) C S-Alkylated Intermediate B->C D Intramolecular Michael Addition (Nitrogen attacks C3) C->D E Thiazoline Intermediate D->E F E1cB Elimination (Loss of Ethanol) E->F G [1,3]-H Shift & Aromatization F->G H Substituted Thiazole Derivative (>90% Yield) G->H

Fig 1: Domino cascade mechanism for thiazole synthesis via SN2, Michael addition, and E1cB.

References

  • ethyl (Z)-4-bromo-3-ethoxybut-2-enoate, PubChem CID 5708790, National Center for Biotechnology Information.[Link]

  • Ethyl 4-bromo-3-ethoxy-2-butenoate, PubChem CID 6376123, National Center for Biotechnology Information.[Link]

  • Alam, M. A. "Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives", Current Organic Chemistry, 2022.[Link]

Exploratory

Hazard Profiling, Mechanistic Toxicology, and Safe Handling Protocols for Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate

An In-Depth Technical Guide and Safety Whitepaper Executive Summary Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (CAS: 1116-50-3) is a highly reactive, polyfunctional organic building block widely utilized as a pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide and Safety Whitepaper

Executive Summary

Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (CAS: 1116-50-3) is a highly reactive, polyfunctional organic building block widely utilized as a pharmaceutical intermediate. While its structural features—an allylic bromide coupled with an α,β -unsaturated enol ether—make it exceptionally useful for complex cross-coupling and nucleophilic substitution reactions, these same features impart severe handling hazards.

This whitepaper synthesizes the physicochemical vulnerabilities of the compound with field-proven laboratory protocols. By understanding the causality behind its degradation pathways and toxicological effects, researchers can implement self-validating safety systems that go beyond basic compliance to ensure absolute operational integrity.

Physicochemical Profile & Structural Vulnerabilities

To handle this compound safely, one must first recognize that it is not a static liquid; it is a kinetically active electrophile. The molecule features an electron-deficient allylic system that is highly susceptible to nucleophilic attack.

Quantitative data regarding its physical properties are summarized in Table 1.

Table 1: Physicochemical Properties and Operational Impacts

PropertyValueCausality / Operational Impact
CAS Number 1116-50-3Primary identifier for Safety Data Sheets (SDS) tracking.
Molecular Weight 237.09 g/mol Critical for precise stoichiometric calculations in inert environments.
Boiling Point ~88 °C (at 1 mmHg)High volatility under vacuum necessitates extreme caution during solvent evaporation to prevent inhalation of concentrated vapors.
Density ~1.339 g/cm³Heavier than water; will form the bottom layer in aqueous biphasic extractions, dictating separatory funnel workflows.
Solubility Immiscible in waterRequires organic solvents for reactions; complicates aqueous decontamination of spills.

Data supported by the and.

Mechanistic Toxicology & Hazard Identification

Standard safety sheets list hazards, but understanding the mechanism of these hazards is what prevents accidents. Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is classified under multiple severe GHS categories due to its specific molecular reactivity.

Table 2: GHS Hazard Classifications & Mechanistic Drivers

Hazard ClassCategoryStatementMechanistic Driver
Skin Corrosion 1BH314: Causes severe skin burnsExothermic hydrolysis of the allylic bromide upon contact with tissue moisture releases concentrated hydrobromic acid (HBr).
Acute Toxicity 4H302: Harmful if swallowedRapid, indiscriminate alkylation of critical cellular biomolecules via SN​2 displacement.
Eye Damage 1H318: Causes serious eye damageImmediate chemical burns driven by both acid generation and protein cross-linking in the cornea.
The Lachrymator Mechanism

This compound is a potent lachrymator (tear-inducing agent). The causality lies in the allylic bromide moiety. Lachrymators typically feature an electrophilic carbon that readily reacts with the sulfhydryl (-SH) groups of TRPA1 ion channels located in the sensory nerve endings of the cornea. The allylic resonance of this molecule stabilizes the transition state during nucleophilic attack, making the alkylation of these ocular receptors nearly instantaneous.

Autocatalytic Degradation

Commercial formulations often supply this chemical "stabilized with sodium carbonate" (). The necessity of this stabilizer is rooted in its degradation pathway. Ambient moisture initiates the hydrolysis of the allylic C-Br bond, releasing HBr. This acid subsequently catalyzes the cleavage of the ethoxy enoate (an enol ether), releasing more reactive byproducts in an autocatalytic cascade. The insoluble sodium carbonate acts as a heterogeneous buffer, scavenging trace HBr before the cascade can begin.

Degradation A Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate B H2O Exposure (Moisture) A->B Inadequate Seal C Allylic Bromide Hydrolysis B->C Nucleophilic Attack D HBr Generation (Corrosive) C->D Byproduct E Enol Ether Cleavage (Autocatalysis) C->E Acid Catalysis D->E Accelerates

Fig 1. Moisture-induced autocatalytic degradation pathway generating corrosive HBr gas.

Advanced Handling Protocols: The Self-Validating Workflow

Because ambient humidity (typically 30-50% RH in a lab) is sufficient to initiate degradation, open-air transfers are strictly prohibited. The following step-by-step methodology employs a self-validating system —meaning the success of each step is physically verifiable before proceeding to the next.

Protocol: Closed-System Schlenk Transfer
  • Fume Hood Validation:

    • Action: Ensure the sash is below the 18-inch mark.

    • Validation: Physically verify face velocity using a digital monitor (must read 100 fpm) or by observing the inward deflection of a Kimwipe taped to the sash.

  • PPE Donning:

    • Action: Equip heavy-duty nitrile or neoprene gloves (standard thin nitrile degrades rapidly upon contact with allylic bromides), chemical splash goggles, and a face shield.

  • Inert Atmosphere Establishment:

    • Action: Cycle the reaction vessel 3x between vacuum and dry Argon.

    • Validation: The oil bubbler must show a steady, positive outflow of Argon, confirming the system is pressurized and sealed against ambient moisture.

  • Reagent Transfer:

    • Action: Use a gas-tight glass syringe with a stainless steel needle. Purge the syringe with Argon 3x before piercing the reagent septum.

    • Validation: During transfer, the absence of white fumes at the needle tip confirms that the inert atmosphere has successfully prevented HBr generation.

  • In-Situ Neutralization (Post-Reaction):

    • Action: Quench the reaction mixture slowly with a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) at 0 °C.

    • Validation: The cessation of CO2​ gas evolution confirms complete neutralization of residual allylic bromides and generated acids.

Workflow N1 1. Fume Hood Verification N2 2. PPE & Acid-Resistant Gear Donning N1->N2 N3 3. Inert Gas Purging (Ar/N2) N2->N3 N4 4. Closed-System Transfer N3->N4 N5 5. In-Situ Neutralization N4->N5

Fig 2. Self-validating closed-system handling workflow for lachrymatory allylic bromides.

Emergency Response & Spill Management

In the event of a containment failure, the rapid volatility and lachrymatory nature of the compound dictate an immediate, structured response.

Step-by-Step Spill Decontamination
  • Evacuate and Isolate: Immediately evacuate all personnel from the immediate vicinity. The lachrymatory vapors will rapidly incapacitate anyone without respiratory protection.

  • Ventilation: Ensure the fume hood is running at maximum exhaust capacity. Do not attempt to clean a spill outside a hood without a self-contained breathing apparatus (SCBA).

  • Containment (Solidification): Cover the liquid spill completely with an inert, absorbent material such as dry sand or vermiculite. Do not use combustible materials like paper towels, as the acidic degradation products can cause exothermic charring.

  • Neutralization: Carefully apply a 5% aqueous solution of sodium carbonate or calcium hydroxide over the absorbent to neutralize the generated HBr and slowly hydrolyze the remaining ester.

  • Disposal: Using non-sparking plastic scoops, transfer the neutralized slurry into a designated, sealable hazardous waste container. Label as "Corrosive Organic Halide Waste."

Personnel Exposure Protocol
  • Skin Contact: The primary danger is severe chemical burns. Immediately remove contaminated clothing. Flush the affected area with copious amounts of water under a safety shower for a minimum of 15 minutes.

  • Eye Contact: Due to rapid alkylation of corneal tissue, time is critical. Flush eyes at an eyewash station for 15 minutes, forcibly holding the eyelids open to ensure irrigation behind the eye.

  • Medical Handoff: Always provide the attending physician with the exact chemical name and SDS. Emphasize that the injury is a combined chemical burn (acidic) and an alkylation injury.

Storage and Transport

To maintain the integrity of Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate and prevent the buildup of explosive internal pressure from HBr gas, strict storage parameters must be enforced:

  • Temperature: Store refrigerated (2–8 °C) to suppress the kinetics of thermal degradation.

  • Atmosphere: Must be stored under a blanket of dry Argon or Nitrogen.

  • Light: Store in amber glass vials; UV light can initiate radical-mediated cleavage of the carbon-bromine bond.

  • Compatibility: Segregate strictly from strong oxidizing agents, strong bases, and protic solvents.

By treating this compound not merely as a reagent, but as a dynamic chemical system requiring active stabilization, researchers can leverage its synthetic utility while completely mitigating its severe hazards.

References

  • PubChem Database. "ethyl (Z)-4-bromo-3-ethoxybut-2-enoate | C8H13BrO3 | CID 5708790." National Center for Biotechnology Information. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 1,4-Benzoxazines via Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for constructing the 1,4-benzoxazine scaffold using a bifunctional enoate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for constructing the 1,4-benzoxazine scaffold using a bifunctional enoate synthon.

Introduction & Mechanistic Rationale

The 1,4-benzoxazine core is a privileged heterocyclic scaffold in medicinal chemistry, frequently embedded in neuroprotective agents, antibacterial drugs, and anticancer therapeutics. A highly efficient strategy for its construction utilizes ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (CAS: 1116-50-3)[1] as a bifunctional building block.

This protocol outlines a two-stage synthesis:

  • Regioselective O-Alkylation: The reaction initiates with the SN​2 displacement of the allylic bromide by 2-nitrophenol. The use of a mild heterogeneous base (anhydrous K2​CO3​ ) in a polar aprotic solvent (acetone) is critical. Stronger bases would risk hydrolyzing the sensitive enol ether or promoting unwanted C-alkylation[2].

  • Reductive Cyclization Cascade: The intermediate is subjected to reduction using iron powder in glacial acetic acid. We specifically avoid catalytic hydrogenation (e.g., Pd/C with H2​ ) because it can lead to the hydrogenolysis of the allylic C-O bond or over-reduction of the alkene. The Fe/AcOH system selectively reduces the nitro group to an aniline. Due to spatial proximity, the nascent nucleophilic amine undergoes a spontaneous 6-exo-trig Michael-type addition at the β -carbon of the α,β -unsaturated ester[2]. Subsequent elimination of ethanol drives the formation of a thermodynamically stable exocyclic double bond, yielding the final ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate[2].

G A Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate + 2-Nitrophenol B O-Alkylation (K2CO3, Acetone, 60 °C) A->B C Ethyl 3-ethoxy-4-(2-nitrophenoxy)but-2-enoate B->C SN2 Displacement D Nitro Reduction (Fe powder, Glacial AcOH, 70 °C) C->D E 2-Aminophenoxy Intermediate (Transient) D->E -H2O F 6-exo-trig Intramolecular Nucleophilic Attack E->F G Ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate (- EtOH) F->G Elimination & Tautomerization

Mechanistic workflow for 1,4-benzoxazine synthesis via reductive cyclization.

Materials and Reagents

Reagent / MaterialRoleEquivalentsNotes
Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate Primary Synthon1.1 eqStore at 4 °C; lachrymator[1].
2-Nitrophenol Nucleophile1.0 eqRecrystallize prior to use.
Potassium Carbonate ( K2​CO3​ ) Mild Base1.5 eqMust be strictly anhydrous.
Acetone Solvent (Stage 1)0.2 MDry over 4Å molecular sieves.
Iron Powder (Fine Mesh) Reducing Agent5.0 eqAcid-washed and activated.
Glacial Acetic Acid Solvent/Proton Source0.25 MUse neat (Stage 2).

Step-by-Step Experimental Protocol

Stage 1: Synthesis of Ethyl 3-ethoxy-4-(2-nitrophenoxy)but-2-enoate

Objective: Selective O-alkylation of 2-nitrophenol without degrading the enol ether.

  • Reaction Assembly: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrophenol (10.0 mmol) in 50 mL of anhydrous acetone.

  • Deprotonation: Add anhydrous K2​CO3​ (15.0 mmol) in one portion. Stir the suspension at room temperature (20–25 °C) for 15 minutes. Causality: Pre-stirring ensures complete formation of the highly nucleophilic phenoxide anion, identifiable by a deep yellow/orange color shift.

  • Electrophile Addition: Slowly add ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (11.0 mmol) dropwise over 10 minutes via a syringe.

  • Reflux: Attach a reflux condenser and heat the mixture to 60 °C in an oil bath. Maintain reflux for 6–8 hours. Monitor the reaction via TLC (Hexane:EtOAc 4:1, UV visualization).

  • Workup: Once the 2-nitrophenol is fully consumed, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with excess acetone.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in ethyl acetate (100 mL) and wash sequentially with 1M NaOH (2 × 30 mL) to remove trace unreacted phenol, followed by brine (50 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the intermediate.

Stage 2: Reductive Cyclization to Ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate

Objective: Controlled reduction of the nitro group and subsequent in situ cyclization.

  • Reaction Assembly: In a 100 mL two-neck round-bottom flask, dissolve the intermediate from Stage 1 (~9.5 mmol) in 38 mL of glacial acetic acid.

  • Reduction: Begin vigorous stirring and gradually add activated iron powder (47.5 mmol) in small portions over 15 minutes. Causality: The reduction is highly exothermic. Adding iron in portions prevents the internal temperature from spiking above 80 °C, which could lead to polymerization or premature cleavage of the enol ether[2].

  • Cyclization: Heat the reaction mixture to 70 °C using a thermostated oil bath and stir for 2–3 hours. The intermediate aniline will spontaneously cyclize and eliminate ethanol to form the benzoxazine core.

  • Quenching: Cool the mixture to room temperature and pour it carefully into 150 mL of an ice-water slurry.

  • Extraction & Neutralization: Extract the aqueous mixture with ethyl acetate (3 × 50 mL). Combine the organic layers and wash cautiously with saturated aqueous NaHCO3​ until CO2​ evolution ceases and the aqueous phase pH is ~7.5. Causality: Complete removal of acetic acid is required to prevent degradation of the product during concentration.

  • Purification: Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify the crude dark oil via silica gel flash chromatography (Eluent: Hexane:EtOAc 8:2) to afford the pure 1,4-benzoxazine.

Analytical Validation & Data Presentation

To confirm the success of the cyclization and the stereochemistry of the exocyclic double bond, NMR spectroscopy is essential. The disappearance of the enol ether ethyl group and the shift of the vinylic proton are primary indicators of successful cyclization.

Table 1: Expected Analytical Markers ( 1H NMR, CDCl3​ , 300 MHz)

Structural FeatureChemical Shift ( δ , ppm)MultiplicityIntegrationDiagnostic Significance
Ester −CH3​ 1.25 – 1.35Triplet3HConfirms retention of the ester moiety.
Benzoxazine −CH2​− 4.60 – 4.80Singlet2HConfirms the closed 1,4-oxazine ring (C4 position).
Aromatic Protons 6.80 – 7.20Multiplet4HConfirms the intact benzene ring.
Exocyclic =CH− 5.50 – 5.80Singlet1HValidates the ylidene structure (loss of enol ether).
Amine −NH− 8.80 – 9.20Broad Singlet1HConfirms the enamine tautomer stability.

Troubleshooting & Process Insights

  • Incomplete Alkylation (Stage 1): If TLC shows unreacted 2-nitrophenol after 8 hours, the K2​CO3​ may have absorbed ambient moisture. Always use freshly oven-dried K2​CO3​ .

  • Formation of Claisen Addition Byproducts: The 6-exo-trig product is kinetically favored. However, if the temperature during Stage 2 exceeds 90 °C, you may observe trace amounts of the 7-endo-trig or Claisen addition products (e.g., 3-ethoxy-2H-1,6-benzoxazocin-5(6H)-one)[2]. Strict temperature control at 70 °C is mandatory.

  • Emulsion Formation During Workup: Iron salts frequently cause emulsions during the ethyl acetate extraction in Stage 2. Filtering the quenched aqueous mixture through a pad of Celite prior to extraction will break the emulsion and improve isolated yields.

References

  • Al-Kiswani, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. ResearchGate.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5354508, Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate. PubChem.

Sources

Application

Application Note: Synthesis of Functionalized Pyrrol-2-ones via Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate

Executive Summary Functionalized 1,5-dihydro-2H-pyrrol-2-ones—particularly tetramic acid derivatives—are privileged scaffolds in medicinal chemistry, frequently embedded in molecules exhibiting potent antibacterial, anti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Functionalized 1,5-dihydro-2H-pyrrol-2-ones—particularly tetramic acid derivatives—are privileged scaffolds in medicinal chemistry, frequently embedded in molecules exhibiting potent antibacterial, antiviral, and antitumoral activities. Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate serves as a highly versatile, bifunctional C4-dielectrophilic synthon for the rapid construction of these heterocycles.

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the divergent synthesis of 4-ethoxy- and 4-hydroxy-pyrrol-2-ones. By leveraging orthogonal reactivity, this methodology allows for the precise installation of aryl substituents via a tandem N-alkylation/lactamization sequence.

Physicochemical Properties & Reagent Handling

To ensure reproducibility and safety, strict adherence to the handling parameters of the starting material is required. The allylic bromide moiety is sensitive to light and thermal degradation over prolonged periods[1].

PropertyValue / Specification
Chemical Name Ethyl 4-bromo-3-ethoxybut-2-enoate
CAS Number 1116-50-3
Molecular Formula C8H13BrO3
Molecular Weight 237.09 g/mol
Appearance Pale yellow to amber liquid
Reactivity Profile Bifunctional: Allylic bromide (SN2) + Conjugated Ester (Acyl substitution)
Storage Conditions 2–8 °C, protected from light and moisture

Mechanistic Insights: Tandem N-Alkylation and Lactamization

The robust nature of this synthesis relies on the chemoselective differentiation of the two electrophilic sites on ethyl (Z)-4-bromo-3-ethoxybut-2-enoate. The reaction with primary aromatic amines proceeds via a two-step cascade:

  • Chemoselective N-Alkylation (SN2): The primary amine acts as a nucleophile, selectively attacking the highly reactive allylic carbon. This displaces the bromide ion, forming the acyclic intermediate ethyl 4-(arylamino)-3-ethoxybut-2-enoate. The basicity of the amine dictates the kinetics of this step; electron-withdrawing groups on the aniline ring will necessitate longer reaction times or higher temperatures[2].

  • Intramolecular Lactamization (5-exo-trig): Upon sustained heating, the newly formed secondary amine attacks the ester carbonyl. The subsequent elimination of ethanol drives the cyclization forward, yielding the 4-ethoxy-1-aryl-1,5-dihydro-2H-pyrrol-2-one core.

Technical Note on Stereochemistry: While literature frequently characterizes the (2E)-isomer following the bromination of ethyl 3-ethoxybut-2-enoate, the (Z)-isomer is equally effective. Upon initial amination, the acyclic intermediate possesses sufficient rotational freedom (facilitated by enamine-imine tautomerization) to achieve the required conformation for 5-exo-trig lactamization, rendering the initial olefin geometry largely inconsequential to the final cyclic yield[2].

Reaction Pathway Visualization

ReactionPathway SM1 Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate Int1 Ethyl 4-(arylamino)-3-ethoxybut-2-enoate SM1->Int1 SN2 Alkylation (-HBr) SM2 Primary Amine (Ar-NH2) SM2->Int1 SN2 Alkylation (-HBr) Prod1 4-Ethoxy-1-aryl-1,5-dihydro-2H-pyrrol-2-one Int1->Prod1 Lactamization (-EtOH, Heat) Prod2 4-Hydroxy-1-aryl-1,5-dihydro-2H-pyrrol-2-one Prod1->Prod2 Acidic Hydrolysis (H2O/H+)

Tandem N-alkylation and lactamization pathway of ethyl 4-bromo-3-ethoxybut-2-enoate.

Divergent Experimental Protocols

The following protocols are designed as self-validating systems. By controlling the workup conditions, researchers can selectively isolate either the enol ether (Protocol A) or the hydrolyzed tetramic acid (Protocol B).

Protocol A: Synthesis of 4-Ethoxy-1-aryl-1,5-dihydro-2H-pyrrol-2-ones

Objective: Isolate the intact ethoxy-pyrrolone by strictly avoiding acid-catalyzed hydrolysis.

  • Preparation: In an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (20.0 mmol, 2.0 equiv) in anhydrous ethanol (50 mL).

    • Causality: The use of 2.0 equivalents of the primary amine is critical. The second equivalent acts as an in situ base to scavenge the hydrobromic acid (HBr) generated during the SN2 displacement, preventing premature degradation of the acid-sensitive enol ether.

  • Addition: Add ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (10.0 mmol, 1.0 equiv) dropwise at room temperature over 10 minutes.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 8–12 hours.

    • Causality: While the initial N-alkylation is rapid, the subsequent intramolecular lactamization requires significant thermal energy to overcome the activation barrier for ethanol elimination[2].

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the crude residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL).

    • Causality: The basic aqueous wash strictly neutralizes residual HBr. Omitting this step creates a localized acidic environment during concentration, which will inadvertently catalyze enol ether hydrolysis.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, EtOAc:Hexanes gradient).

  • Validation Checkpoint: ¹H NMR (CDCl₃) must show the retention of the ethoxy group: a characteristic triplet at ~1.35 ppm (3H) and a quartet at ~4.05 ppm (2H), alongside the distinct olefinic proton at ~5.15 ppm.

Protocol B: Synthesis of 4-Hydroxy-1-aryl-1,5-dihydro-2H-pyrrol-2-ones (Tetramic Acids)

Objective: Force the quantitative hydrolysis of the enol ether to yield the thermodynamically stable tetramic acid derivative.

  • Reaction: Follow Steps 1 through 3 of Protocol A to ensure complete amination and lactamization.

  • Hydrolysis: Instead of a basic workup, cool the reaction to 50 °C and add 10 mL of 1M HCl directly to the ethanolic mixture. Stir for 2 hours.

    • Causality: The deliberate introduction of aqueous acid shifts the equilibrium, cleaving the ethyl vinyl ether moiety to yield the stable keto-enol tautomer of the tetramic acid.

  • Isolation: Cool the mixture to 0 °C in an ice bath. The 4-hydroxy-pyrrol-2-one derivative typically precipitates directly from the acidic aqueous-ethanolic matrix.

  • Purification: Filter the precipitate under vacuum, wash with cold water (2 × 10 mL) followed by ice-cold ethanol (5 mL), and recrystallize from an ethanol/water mixture.

  • Validation Checkpoint: IR spectroscopy will reveal a strong, broad O-H stretch (~3200–3400 cm⁻¹) and a noticeable shift in the lactam C=O stretch. Mass spectrometry will confirm a mass reduction of 28 Da (loss of ethylene). ¹H NMR (DMSO-d₆) will show the disappearance of the ethyl signals and the appearance of a broad singlet at ~11.5 ppm (OH).

Troubleshooting & Optimization

ObservationPotential CauseRecommended Solution
Incomplete SN2 alkylation Low nucleophilicity of the aniline (e.g., strong EWG present).Switch to a polar aprotic solvent (DMF) and add a catalytic amount of NaI (Finkelstein conditions) to accelerate displacement.
Formation of acyclic intermediate only Insufficient thermal energy for lactamization.Increase reaction temperature; switch the solvent from ethanol to toluene and reflux with a Dean-Stark trap.
Premature hydrolysis to tetramic acid Moisture in the solvent or unneutralized acidic byproducts.Use strictly anhydrous solvents; ensure adequate base (excess amine or DIPEA) is present to neutralize HBr during the reaction.
Degradation / Polymerization Overheating or light exposure of the bromo-enoate.Store the reagent at 2–8 °C in the dark[1]; avoid prolonged heating beyond TLC completion.

References

  • ChemicalBook. "ETHYL 4-BROMO-3-ETHOXY-2-BUTENOATE | 1116-50-3". ChemicalBook Properties Database, 2023.1

  • Al-Kiswani, M. M., Ayoub, M. T., et al. "Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones." Jordan Journal of Chemistry, Vol. 5, No. 1, 2010, pp. 13-21.

  • Al-Kiswani, M. M., Ayoub, M. T., et al. "Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones." ResearchGate Archival Record, 2010. 2

Sources

Method

Application Note: Tandem Amination-Cyclization of Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate with Substituted Anilines

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Introduction & Mechanistic Causality Ethyl (Z)-4-bromo-3-ethoxybut-2-enoat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Introduction & Mechanistic Causality

Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is a highly versatile, dual-electrophilic building block utilized extensively in the synthesis of heterocyclic scaffolds, particularly pyrrol-2-ones and 1,4-benzoxazines[1]. The molecule features an allylic bromide (a soft electrophile prone to SN​2 attack) and an α,β -unsaturated ester (a hard electrophile primed for acyl substitution)[2].

When reacted with substituted anilines, this reagent undergoes a tandem sequence: an initial SN​2 allylic amination followed by an intramolecular lactamization, rapidly constructing the 1,5-dihydro-2H-pyrrol-2-one core.

The Electronic Divergence (Expert Insight)

As a Senior Application Scientist, it is critical to understand that this is not a monolithic reaction. The reaction exhibits a fascinating divergence based entirely on the electronic nature of the aniline nucleophile[1]:

  • Electron-Donating Groups (EDGs): Anilines bearing EDGs (e.g., -CH 3​ , -OCH 3​ ) or weak EWGs maintain sufficient electron density on the newly formed lactam nitrogen. This stabilizes the vinylogous conjugation of the enol ether, yielding 4-ethoxy-1-aryl-1,5-dihydro-2H-pyrrol-2-ones [1].

  • Strong Electron-Withdrawing Groups (EWGs): Anilines with strong EWGs (e.g., -NO 2​ ) pull electron density away from the lactam nitrogen. This destabilizes the enol ether moiety, making the C4-ethoxy group highly susceptible to hydrolysis during the reaction or subsequent aqueous workup. The result is the cleavage of the ethyl group to yield 4-hydroxy-1-aryl-1,5-dihydro-2H-pyrrol-2-ones (N-aryl tetramic acids)[1].

Stereochemical Note: While the starting material is the (Z)-isomer (where the ester and bromomethyl groups are trans due to priority rules), the highly polarized "push-pull" nature of the enol ether allows for facile E/Z isomerization under thermal conditions, ensuring the pre-organization required for the cyclization step is readily achieved.

Reaction Pathway & Logical Workflow

ReactionPathway Reactants Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate + Substituted Aniline Intermediate N-Allylated Intermediate (S_N2 Amination) Reactants->Intermediate EtOH, Reflux (2 eq. Aniline) Cyclization Intramolecular Lactamization (- EtOH) Intermediate->Cyclization Spontaneous Ring Closure ElectronicEffect Electronic Nature of Aniline Substituent Cyclization->ElectronicEffect ProductEDG 4-Ethoxy-1-aryl-1,5-dihydro-2H-pyrrol-2-one (EDG / Weak EWG) ElectronicEffect->ProductEDG Stabilized Enol Ether ProductEWG 4-Hydroxy-1-aryl-1,5-dihydro-2H-pyrrol-2-one (Strong EWG) ElectronicEffect->ProductEWG Hydrolysis of Enol Ether

Tandem amination-cyclization pathway of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate with anilines.

Quantitative Data & Scope

The table below summarizes the expected outcomes based on the Hammett character of the aniline substituent, providing a predictive framework for novel drug development applications[1].

Aniline SubstituentElectronic NatureReaction Time (h)Major Pathway OutcomeTypical Yield (%)
2-NO 2​ Strong EWG3.0Hydrolysis (4-Hydroxy / Tetramic Acid)74%
4-NO 2​ Strong EWG2.5Hydrolysis (4-Hydroxy / Tetramic Acid)71%
4-Br Weak EWG2.0Retention (4-Ethoxy)65%
H (Unsubstituted) Neutral1.5Retention (4-Ethoxy)78%
4-CH 3​ EDG1.5Retention (4-Ethoxy)82%

Self-Validating Experimental Protocols

The following protocol is designed to be self-validating, embedding observable milestones to ensure reaction fidelity without requiring immediate LC-MS/NMR confirmation.

Protocol: General Synthesis of N-Aryl Pyrrol-2-ones

Step 1: Reagent Preparation & Stoichiometry

  • Action: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (0.02 mol) in absolute ethanol (50 mL). Slowly add ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (2.37 g, 0.01 mol).

  • Causality Note: A strict 2:1 ratio of aniline to bromoester is mandatory. The first equivalent acts as the nucleophile for the SN​2 attack. The second equivalent acts as an in situ base to scavenge the generated hydrobromic acid (HBr). If only 1 equivalent is used, the HBr will protonate the aniline, killing its nucleophilicity and stalling the reaction, while simultaneously catalyzing the premature degradation of the enol ether.

Step 2: S_N2 Amination & Lactamization

  • Action: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with continuous stirring for 1 to 3 hours.

  • Validation Checkpoint 1 (Visual): Within 15–30 minutes, the solution will become opaque, and a fine white precipitate will begin to form. This is the aniline hydrobromide salt precipitating out of the ethanol, serving as a direct kinetic indicator that the SN​2 alkylation is proceeding successfully.

  • Validation Checkpoint 2 (TLC): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active, KMnO 4​ -staining spot of the bromoester completely disappears, replaced by a lower Rf​ product spot.

Step 3: Solvent Removal & Phase Transfer

  • Action: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol. Dilute the resulting crude residue with diethyl ether (50 mL) and transfer to a separatory funnel[1].

  • Causality Note: Swapping from ethanol to diethyl ether is required to crash out any remaining polar salts and to prepare for the aqueous wash, as ethanol is miscible with water and would cause severe emulsion issues.

Step 4: Neutralization & Workup

  • Action: Cautiously wash the organic layer with saturated aqueous NaHCO 3​ (3 × 25 mL)[1].

  • Validation Checkpoint 3 (Gas Evolution): Active effervescence (CO 2​ gas) will occur as residual HBr is neutralized. The absolute cessation of bubbling during the final wash validates complete neutralization.

  • Action: Separate the organic layer, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under vacuum to yield the crude product as an oil or solid[1].

Step 5: Analytical Characterization

  • Action: Purify via recrystallization (from appropriate solvent) or silica gel chromatography.

  • NMR Validation: For 4-ethoxy derivatives, 1 H NMR (CDCl 3​ ) will show a distinct singlet for the C5 methylene protons around δ 4.16 - 4.65 ppm, and the vinylic C3-H proton around δ 4.54 ppm. The retention of the ethoxy triplet/quartet confirms the enol ether is intact[1].

References

  • PubChem, National Institutes of Health. "ethyl (Z)-4-bromo-3-ethoxybut-2-enoate". Compound Summary.[Link][2]

  • Jordan Journal of Chemistry (JJC). "Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones". ResearchGate.[Link][1]

  • Jordan Journal of Chemistry (JJC) Official Repository. "View of Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate".[Link]

Sources

Application

Application Notes & Protocols: Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate as a Polyfunctional Synthon for Pharmaceutical Intermediates

Abstract Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is a highly versatile and reactive C4 building block, or synthon, whose utility in the synthesis of pharmaceutical intermediates is rooted in its dense and strategically po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is a highly versatile and reactive C4 building block, or synthon, whose utility in the synthesis of pharmaceutical intermediates is rooted in its dense and strategically positioned functionality. The presence of an α,β-unsaturated ester, an enol ether, and an allylic bromide within a single molecule provides multiple reactive handles. This allows for the controlled and sequential introduction of molecular complexity, making it an invaluable tool for medicinal chemists. This document provides an in-depth guide to the reactivity of this synthon and detailed protocols for its application in constructing key heterocyclic scaffolds, such as pyrrol-2-ones and 1,4-benzoxazines, which are prevalent in a wide range of biologically active compounds.[1][2]

Introduction: The Strategic Value of a Polyfunctional C4 Synthon

In the landscape of drug discovery and development, the efficient construction of novel molecular architectures is paramount. Synthons, or synthetic building blocks, that offer multiple, orthogonally reactive sites are particularly prized as they allow for divergent synthesis strategies from a common starting material. Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (herein referred to as 1 ) is a prime example of such a synthon.

Its structure contains three key functional domains:

  • An Allylic Bromide (C4): An excellent electrophilic site for nucleophilic substitution (SN2 or SN2') reactions.

  • An Electron-Rich Enol Ether (C3): This moiety activates the double bond and can act as a leaving group or participate in cyclization reactions.

  • An α,β-Unsaturated Ester (C1-C2): A classic Michael acceptor and a site for further functional group transformations.

This confluence of reactivity allows for a "one-pot" or sequential reaction cascade to build complex heterocyclic systems that are often challenging to synthesize via other means. This guide will explore the practical applications of this synthon, providing researchers with the foundational knowledge and detailed protocols to leverage its synthetic potential.

Physicochemical Properties of Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate
PropertyValueReference
CAS Number 1116-50-3[3][4][5][6]
Molecular Formula C₈H₁₃BrO₃[3][4]
Molecular Weight 237.09 g/mol [3][4]
Boiling Point 88-90 °C (at 1 mmHg)[3]
Refractive Index 1.4960[3]
SMILES CCO/C(=C\C(=O)OCC)/CBr[4]
InChIKey FYYMWILFRUUBCX-ALCCZGGFSA-N[4]
Diagram 1: Reactivity Map of Synthon 1

This diagram illustrates the key reactive sites on ethyl (Z)-4-bromo-3-ethoxybut-2-enoate, providing a conceptual framework for its application in synthesis.

Reactivity_Map cluster_molecule Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (1) mol Structure Placeholder c4 C4: Allylic Bromide (Electrophilic Center) sn2 SN2 Substitution c4->sn2 Nucleophiles (e.g., Amines, Phenoxides) pd_coupling Pd-Catalyzed Cross-Coupling c4->pd_coupling (as vinyl bromide) c3 C3: Enol Ether (Nucleophilic Attack / Leaving Group) cyclization Annulation / Cyclization c3->cyclization c12 C1-C2: α,β-Unsaturated Ester (Michael Acceptor) c12->cyclization michael Michael Addition c12->michael

Caption: Key reactive centers of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate.

Application I: Synthesis of Pyrrol-2-one Scaffolds

The pyrrol-2-one (or tetramic acid) core is a privileged scaffold found in numerous natural products exhibiting a wide spectrum of biological activities, including antiviral, antibiotic, and antitumor properties. Synthon 1 provides a direct and efficient route to this important class of compounds through its reaction with primary amines, particularly substituted anilines.

Causality and Mechanism

The reaction proceeds via a cascade mechanism. The primary amine first acts as a nucleophile, displacing the allylic bromide at the C4 position. This is followed by an intramolecular cyclization where the amine attacks the C2 position of the α,β-unsaturated ester. Subsequent elimination of ethanol and tautomerization leads to the formation of the stable 4-hydroxy-pyrrol-2-one ring system. The use of two equivalents of the amine is often beneficial, with one acting as the nucleophile and the second acting as a base to facilitate the cyclization and neutralize the HBr generated.

Diagram 2: Workflow for Pyrrol-2-one Synthesis

G start Start Materials reagents Synthon 1 Substituted Aniline (2 eq.) Ethanol (Solvent) start->reagents reaction Reaction Step: Stir at Room Temperature or Gentle Reflux reagents->reaction workup Workup: 1. Dilute with Water 2. Extract with Ethyl Acetate 3. Wash with NaHCO3 4. Dry (MgSO4) & Concentrate reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Product: 1-Aryl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one purification->product

Caption: Experimental workflow for the synthesis of pyrrol-2-ones.

Protocol 2.1: Synthesis of 4-Hydroxy-1-(p-tolyl)-1,5-dihydro-2H-pyrrol-2-one

This protocol is adapted from the procedure described by Al-Kiswani, M. M., et al.[1]

Materials:

  • Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (1 ) (2.37 g, 0.01 mol)

  • p-Toluidine (2.14 g, 0.02 mol)

  • Ethanol (50 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (1 ) (2.37 g, 0.01 mol) and ethanol (50 mL).

  • Reagent Addition: Add p-toluidine (2.14 g, 0.02 mol) to the solution.

  • Reaction Execution: Allow the mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Insight: Gentle heating or reflux may be required for less reactive anilines to drive the reaction to completion.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

  • Extraction: Dilute the residue with water (50 mL) and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic extracts and wash cautiously with saturated NaHCO₃ solution (2 x 25 mL) to remove any acidic byproducts, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) to afford the desired product.

Data Table: Representative Yields for Pyrrol-2-one Synthesis
Aniline SubstituentProductYield (%)
2-Nitro4-Hydroxy-1-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one74
4-Chloro1-(4-Chlorophenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one70
4-Bromo1-(4-Bromophenyl)-4-ethoxy-1,5-dihydro-2H-pyrrole-2-one*-

*Note: Reaction with 4-bromoaniline under slightly different conditions can yield the 4-ethoxy derivative instead of the 4-hydroxy tautomer.[1]

Application II: Synthesis of 1,4-Benzoxazine Intermediates

The 1,4-benzoxazine core is another critical scaffold in medicinal chemistry, found in compounds with applications ranging from therapeutics to agrochemicals.[7] The synthesis of this ring system using synthon 1 is a multi-step process that beautifully illustrates how the different reactive sites can be addressed in a programmed sequence.

Synthetic Strategy

The strategy involves an initial SN2 reaction to displace the bromide with a substituted phenoxide (e.g., 2-nitrophenoxide). This step builds the C-O bond essential for the benzoxazine ring. The nitro group of the resulting intermediate is then reduced to an amine, typically using a reducing agent like iron powder in acetic acid. This newly formed aniline moiety is now perfectly positioned to undergo an intramolecular cyclization onto the enol ether system, which closes the six-membered ring to form the final 1,4-benzoxazine product.

Diagram 3: Pathway to 1,4-Benzoxazines

G start Synthon 1 + 2-Nitrophenol step1 Step 1: SN2 Displacement (K2CO3, Acetone, Reflux) start->step1 intermediate1 Intermediate: Ethyl (E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate step1->intermediate1 step2 Step 2: Nitro Reduction (Fe Powder, Acetic Acid, 115 °C) intermediate1->step2 intermediate2 Unstable Amino Intermediate (Generated in situ) step2->intermediate2 step3 Step 3: Intramolecular Cyclization (Spontaneous) intermediate2->step3 product Product: Ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate step3->product

Caption: Multi-step synthesis of 1,4-benzoxazines from synthon 1.

Protocol 3.1: Synthesis of Ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate

This protocol is a composite based on the procedures reported in the literature.[1][2]

Part A: Synthesis of Ethyl (E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate

  • In a round-bottom flask, dissolve 2-nitrophenol (1.39 g, 0.01 mol) in acetone (20 mL).

  • Add anhydrous potassium carbonate (K₂CO₃) (1.38 g, 0.01 mol).

  • Add ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (1 ) (2.37 g, 0.01 mol) to the mixture.

  • Reflux the mixture for 24 hours, monitoring by TLC.

  • After cooling, filter off the solid K₂CO₃ and wash with acetone.

  • Concentrate the filtrate under vacuum. The resulting crude product can be purified by column chromatography or used directly in the next step.

Part B: Reductive Cyclization

  • Reaction Setup: In a flask equipped with a stirrer and condenser, combine the crude product from Part A (approx. 0.01 mol) with glacial acetic acid (4.0 mL).

  • Reagent Addition: Add iron powder (>10 mesh) (3.35 g, 0.06 mol) with stirring.

  • Reaction Execution: Heat the mixture in an oil bath at 115 °C for 30 minutes. The reaction is often exothermic.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether (50 mL) and transfer to a separatory funnel.

  • Washing: Cautiously wash the organic layer with saturated NaHCO₃ solution (3 x 25 mL) until gas evolution ceases. This neutralizes the acetic acid.

  • Drying and Purification: Dry the ether layer over MgSO₄, filter, and concentrate under vacuum to yield the crude product, which can be purified by chromatography or recrystallization.

Prospective Application: Palladium-Catalyzed Cross-Coupling

The vinyl bromide functionality inherent in synthon 1 (or its isomers) is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[8][9] This opens a powerful avenue for installing carbon-carbon bonds, allowing for the synthesis of highly substituted and structurally diverse intermediates that would be otherwise difficult to access. This application extends the utility of the synthon beyond heterocycle formation into the realm of complex fragment coupling, a cornerstone of modern pharmaceutical synthesis.[10]

Diagram 4: Proposed Suzuki-Miyaura Cross-Coupling

G synthon Synthon 1 oa Oxidative Addition synthon->oa boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) tm Transmetalation boronic_acid->tm catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) catalyst->oa base Base (e.g., K2CO3, Cs2CO3) base->tm oa->tm re Reductive Elimination tm->re re->catalyst Regeneration product Coupled Product re->product

Caption: Conceptual workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (1 ) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/Water 3:1, 8 mL)

  • Schlenk flask or sealed tube

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add synthon 1 (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 6 mL toluene, 2 mL water).

  • Degassing: Subject the mixture to several cycles of vacuum and backfilling with an inert gas (Nitrogen or Argon).

  • Reaction: Heat the mixture at 80-100 °C under the inert atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue by column chromatography on silica gel.

References

  • Al-Kiswani, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 5(1), 13-21. [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl (2Z)-4-bromo-3-ethoxy-2-butenoate. [Link]

  • Al-Kiswani, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry (JJC). [Link]

  • ResearchGate. (n.d.). Bromine‐induced facile synthesis of butenolides. [Link]

  • University of Delaware. (n.d.). Stereoselective synthesis of butenolides and its applications in total synthesis of sessilifoliamides and development of new chemical tools for hydrogel based biomaterials. UDSpace. [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 4-bromo-3-methylbut-2-enoate. [Link]

  • Organic Chemistry Portal. (n.d.). Butenolide synthesis. [Link]

  • Jordan Journal of Chemistry (JJC). (n.d.). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. [Link]

  • National Center for Biotechnology Information. (n.d.). ethyl (Z)-4-bromo-3-ethoxybut-2-enoate. PubChem. [Link]

  • MDPI. (2021, July 16). Organocatalytic Enantiospecific Total Synthesis of Butenolides. [Link]

  • MDPI. (2022, July 20). Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. [Link]

  • Jordan Journal of Chemistry (JJC). (n.d.). View of Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. [Link]

  • Nguyen, S. S., Ferreira, A. J., Long, Z. G., Heiss, T. K., Dorn, R. S., Row, R. D., & Prescher, J. A. (2019). Butenolide synthesis from functionalized cyclopropenones. Organic letters, 21(21), 8695–8699. [Link]

  • PubMed. (2017, May 19). Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides. [Link]

  • Molport. (n.d.). ethyl 4-bromo-3-ethoxybut-2-enoate. [Link]

  • Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]

  • LookChem. (n.d.). ETHYL 4-BROMO-3-METHOXYBUT-2-ENOATE. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Coupling of Acid Chlorides with Organotin Reagents: Ethyl ( E )-4-(4-Nitrophenyl)-4-Oxo-2-Butenoate. [Link]

  • J-STAGE. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]

  • Pharmaffiliates. (n.d.). Ethyl 4-bromo-3-ethoxybut-2-enoate. [Link]

  • Beilstein Journals. (2022, July 18). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. [Link]

  • Hamari Chemicals. (n.d.). Active Pharmaceutical Ingredient and Intermediate Synthesis. [Link]

  • The Good Scents Company. (n.d.). ethyl (Z)-4-octenoate. [Link]

  • AJOL. (n.d.). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. [Link]

  • Kyoto University Research Information Repository. (n.d.). Flow Chemistry Processes for Reactions Utilizing Unstable Intermediates: Applications Toward Pharmaceutical Production. [Link]

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the large-scale synthesis of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate, a valuable intermediate in or...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate, a valuable intermediate in organic synthesis. The protocol details a two-step process commencing with the preparation of ethyl 3-ethoxybut-2-enoate from ethyl acetoacetate and triethyl orthoformate, followed by a selective allylic bromination using N-bromosuccinimide (NBS). Emphasis is placed on the critical parameters for process scale-up, including reaction control, safety considerations, work-up procedures, and strategies for the purification and stereochemical control of the final product. This guide is intended to equip researchers and process chemists with the necessary information to safely and efficiently produce this key building block in larger quantities.

Introduction

Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is a versatile bifunctional molecule incorporating a vinyl bromide, an enol ether, and an ester moiety. This unique combination of functional groups makes it a highly valuable precursor for the synthesis of a wide array of complex organic molecules, including pharmaceuticals and agrochemicals. The controlled introduction of the bromo-ethoxy-enoate fragment allows for subsequent diverse chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and cycloadditions.

The synthesis of this compound on a laboratory scale is well-documented. However, transitioning to a large-scale production presents significant challenges, particularly concerning reaction control, safety, and purification. This application note aims to bridge this gap by providing a detailed, practical guide for the multi-gram to kilogram scale synthesis, with a focus on robust and scalable procedures.

Reaction Mechanism and Strategy

The synthesis of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is typically achieved through a two-step sequence. The first step involves the formation of the enol ether, ethyl 3-ethoxybut-2-enoate, from a readily available β-ketoester. The second, and more critical step, is the allylic bromination of this intermediate.

Step 1: Synthesis of Ethyl 3-ethoxybut-2-enoate

The precursor, ethyl 3-ethoxybut-2-enoate, is synthesized via the reaction of ethyl acetoacetate with triethyl orthoformate. This reaction is generally acid-catalyzed and proceeds by the formation of an intermediate ketal which then eliminates ethanol to form the enol ether.

Step 2: Allylic Bromination with N-Bromosuccinimide (NBS)

The target molecule is obtained through the allylic bromination of ethyl 3-ethoxybut-2-enoate using N-bromosuccinimide (NBS). This reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. The key to the success of this reaction is the in-situ generation of a low concentration of molecular bromine (Br₂), which favors the desired allylic substitution over the competing electrophilic addition to the double bond. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (UV irradiation).

The stereochemical outcome of this radical-mediated process is a critical consideration. Allylic bromination with NBS is generally not stereospecific, and a mixture of (Z) and (E) isomers of the product can be expected. The final section of this guide will discuss strategies for the separation and potential isomerization to enrich the desired (Z)-isomer.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Enol Ether Formation cluster_1 Step 2: Allylic Bromination A Ethyl Acetoacetate C Ethyl 3-ethoxybut-2-enoate A->C H+ catalyst B Triethyl Orthoformate B->C F Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate C->F D N-Bromosuccinimide (NBS) D->F E Radical Initiator (AIBN/UV) E->F

Caption: Overall synthetic workflow for ethyl (Z)-4-bromo-3-ethoxybut-2-enoate.

Large-Scale Synthesis Protocol

Safety Precautions: The target compound, ethyl (Z)-4-bromo-3-ethoxybut-2-enoate, is classified as corrosive and can cause severe skin burns and eye damage[1][2]. N-Bromosuccinimide (NBS) is a strong oxidizing agent and the allylic bromination reaction can be highly exothermic. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A safety shower and eyewash station should be readily accessible.

Part 1: Synthesis of Ethyl 3-ethoxybut-2-enoate (Precursor)
Reagent/SolventMolar Mass ( g/mol )Quantity (for 1 mol scale)Moles
Ethyl acetoacetate130.14130.14 g1.0
Triethyl orthoformate148.20163.0 g (185 mL)1.1
Ethanol (anhydrous)46.07250 mL-
Concentrated Sulfuric Acid98.080.5 mL-

Procedure:

  • Reaction Setup: Equip a multi-necked round-bottom flask of appropriate size with a mechanical stirrer, a dropping funnel, a thermometer, and a distillation head connected to a condenser and receiving flask. The reaction should be performed under an inert atmosphere (e.g., nitrogen).

  • Reagent Charging: To the flask, add ethyl acetoacetate and anhydrous ethanol. Begin stirring and add the concentrated sulfuric acid cautiously.

  • Addition of Triethyl Orthoformate: Heat the mixture to 50 °C. Add the triethyl orthoformate dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature at 50-55 °C.

  • Reaction and Distillation: After the addition is complete, continue to stir the reaction mixture at 50 °C for an additional 16 hours. During this time, ethanol and other low-boiling point byproducts will begin to distill.

  • Work-up and Purification: Once the reaction is complete (as monitored by GC or TLC), cool the mixture to room temperature. The crude product can be purified by fractional distillation under reduced pressure. The product, ethyl 3-ethoxybut-2-enoate, is a colorless to pale yellow liquid.

Part 2: Synthesis of Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate
Reagent/SolventMolar Mass ( g/mol )Quantity (for 1 mol scale)Moles
Ethyl 3-ethoxybut-2-enoate158.20158.20 g1.0
N-Bromosuccinimide (NBS)177.98186.9 g1.05
Carbon Tetrachloride (or alternative solvent)153.821 L-
Azobisisobutyronitrile (AIBN)164.211.64 g0.01

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and an inlet for inert gas, dissolve ethyl 3-ethoxybut-2-enoate in carbon tetrachloride. Note on Solvent Choice: Carbon tetrachloride is a traditional solvent for this reaction but is toxic and environmentally harmful. Less hazardous alternatives such as cyclohexane or acetonitrile should be considered, though reaction conditions may need to be re-optimized.

  • Addition of Reagents: Add N-bromosuccinimide and AIBN to the solution.

  • Reaction Initiation and Control: Heat the mixture to reflux (for carbon tetrachloride, this is approximately 77°C). The reaction is often initiated with a heat lamp or by careful heating. The reaction is exothermic, and on a large scale, careful temperature control is crucial. The use of a reactor with good heat transfer capabilities is essential. The reaction progress can be monitored by the disappearance of the denser NBS and the appearance of the less dense succinimide, which will float on the surface of the solvent.

  • Work-up - Quenching: After the reaction is complete (typically 2-4 hours), cool the reaction mixture to room temperature. The excess NBS must be quenched. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) with vigorous stirring until the color of any free bromine is discharged.

  • Work-up - Succinimide Removal: The succinimide byproduct needs to be removed.

    • Filtration: Filter the mixture to remove the bulk of the precipitated succinimide. Wash the solid with a small amount of the reaction solvent.

    • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash it with water. To improve the removal of succinimide, a wash with a dilute basic solution (e.g., 5% sodium bicarbonate or dilute sodium hydroxide) can be employed, as this will deprotonate the succinimide, making it more water-soluble. However, the stability of the product to basic conditions should be verified. Follow with a brine wash.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

Purification and Stereochemical Control

The crude product obtained is often a mixture of (Z) and (E) isomers.

Purification:

  • Vacuum Distillation: For large quantities, fractional vacuum distillation is the most practical method for purification. The boiling point of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is reported to be 88-90 °C at 1 mmHg[3]. Care must be taken as the product may be thermally sensitive.

  • Column Chromatography: For smaller scales or for achieving very high purity, silica gel column chromatography can be used. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.

Stereochemical Control and Isomer Separation:

As allylic bromination with NBS is a radical process, achieving high stereoselectivity for the (Z)-isomer directly from the reaction is challenging. Therefore, separation of the isomers is often necessary.

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) can be an effective method for separating (Z) and (E) isomers on an analytical and preparative scale. For larger quantities, simulated moving bed (SMB) chromatography could be a viable industrial-scale option.

  • Isomerization: It has been reported that some (Z)-butenoates can be isomerized to the more stable (E)-isomer under acidic conditions[4]. Conversely, specific conditions might be developed to favor the (Z)-isomer, although this would require dedicated process development. The stability of both isomers under various pH and thermal conditions should be investigated to optimize purification and storage.

Process Optimization and Safety at Scale

  • Heat Management: The allylic bromination with NBS is exothermic. On a large scale, the rate of addition of NBS or the control of the reflux rate must be carefully managed to prevent a runaway reaction. The use of a jacketed reactor with a reliable cooling system is mandatory.

  • Quenching: The quenching of excess NBS is also an exothermic process. The quenching agent should be added slowly and with efficient cooling.

  • Byproduct Management: The disposal of succinimide and the quenching solution must be handled in accordance with local environmental regulations.

  • Material Handling: Due to the corrosive nature of the product, all equipment should be made of compatible materials (e.g., glass-lined reactors).

Conclusion

The large-scale synthesis of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is a feasible yet challenging process that requires careful attention to reaction conditions, safety protocols, and purification strategies. The two-step synthesis outlined in this guide provides a robust starting point for the production of this valuable intermediate. For a successful scale-up, particular emphasis must be placed on managing the exothermicity of the bromination step and on developing an effective strategy for the purification and isolation of the desired (Z)-isomer. Further process development may be required to optimize the stereochemical outcome and to establish a cost-effective and environmentally sound manufacturing process.

References

  • PubChem. (n.d.). ethyl (Z)-4-bromo-3-ethoxybut-2-enoate. National Center for Biotechnology Information. Retrieved from a valid URL.[1]

  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: Ethyl 4-bromo-3-ethoxy-2-butenoate. Retrieved from a valid URL.[2]

  • Chemical Synthesis Database. (2025, May 20). ethyl (2Z)-4-bromo-3-ethoxy-2-butenoate. Retrieved from a valid URL.[3]

  • S. S. Bari, A. Bhalla, S. Singh, & M. P. S. Ishar. (2017). Simple route to synthesize (E)-3-propyl-4-oxo-2-butenoic acid esters through the Z isomer. Chemistry Central Journal, 11(1), 1-6. Retrieved from a valid URL.[4]

Sources

Application

using ethyl (Z)-4-bromo-3-ethoxybut-2-enoate in [4+3] annulation reactions

Application Note: [4+3] Annulation Strategies Utilizing Ethyl (Z)-4-Bromo-3-Ethoxybut-2-Enoate as a C3 Synthon Executive Summary In the pursuit of novel therapeutics, the rapid assembly of complex three-dimensional archi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: [4+3] Annulation Strategies Utilizing Ethyl (Z)-4-Bromo-3-Ethoxybut-2-Enoate as a C3 Synthon

Executive Summary

In the pursuit of novel therapeutics, the rapid assembly of complex three-dimensional architectures is paramount. Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (CAS 1116-50-3) is a highly functionalized, electron-deficient organohalogen building block[1]. While traditionally utilized in [4+2] and [3+3] pathways for synthesizing 1,4-benzoxazines and pyrrole-2-ones[2], its most powerful application lies in its capacity to act as an oxyallyl cation equivalent. By serving as a 1,3-dielectrophilic C3 synthon, it enables [4+3] cycloadditions with 1,3-dienes. This application note details the mechanistic causality, optimized protocols, and self-validating steps required to harness this compound for the synthesis of bridged seven-membered ring systems (e.g., oxabicyclo[3.2.1]octanes).

Mechanistic Insights & Causality

The fundamental challenge in [4+3] annulations is generating a reactive intermediate that is electrophilic enough to engage a diene, yet stable enough to avoid rapid decomposition or polymerization. Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate solves this through its specific structural motif.

  • Cation Generation: The allylic bromide is selectively abstracted using a halophilic silver salt (such as AgOTf or AgSbF₆). The resulting positive charge is delocalized across the three-carbon allylic system and is heavily stabilized by the adjacent ethoxy group via oxonium ion resonance.

  • Cycloaddition Dynamics: The generated oxyallyl cation acts as the 2π component (C3 synthon) in a symmetry-allowed[4πs + 2πs] cycloaddition with a 1,3-diene (e.g., furan)[3].

  • Stereochemical Control: The reaction typically favors the endo transition state due to secondary orbital interactions between the ester carbonyl and the diene system. The choice of counterion (e.g., SbF₆⁻ vs. OTf⁻) dictates the tightness of the ion pair, directly impacting the diastereomeric ratio (dr).

Mechanism A Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate B AgOTf (- AgBr) A->B C Oxyallyl Cation Intermediate (C3 Synthon) B->C E [4+3] Cycloaddition Transition State C->E D Furan (1,3-Diene) D->E F Oxabicyclo[3.2.1]octane Derivative (7-membered ring) E->F

Mechanistic pathway of the[4+3] cycloaddition via an oxyallyl cation intermediate.

Experimental Methodology

Self-Validating Protocol for[4+3] Annulation with Furan

Objective: Synthesize an oxabicyclo[3.2.1]octane derivative utilizing ethyl (Z)-4-bromo-3-ethoxybut-2-enoate.

Reagents & Materials:

  • Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (1.0 equiv, 1.0 mmol, 237.1 g/mol )[1]

  • Furan (5.0 equiv, 5.0 mmol)

  • Silver trifluoromethanesulfonate (AgOTf) (1.2 equiv, 1.2 mmol)

  • Sodium bicarbonate (NaHCO₃) (solid, 2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

  • Substrate Preparation: In an oven-dried, argon-purged 25 mL round-bottom flask, dissolve ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (237 mg, 1.0 mmol) and furan (340 mg, 5.0 mmol) in 10 mL of anhydrous DCM.

    • Causality: Furan is highly volatile and prone to polymerization; using a 5-fold excess ensures it outcompetes any background degradation of the oxyallyl cation. Anhydrous DCM is critical to prevent nucleophilic trapping of the cation by ambient moisture.

  • Activation & Cation Generation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. To this vigorously stirring solution, add AgOTf (308 mg, 1.2 mmol) in one rapid portion, followed immediately by solid NaHCO₃ (168 mg, 2.0 mmol).

    • Causality: AgOTf acts as the halophilic abstractor. The ultra-low temperature is non-negotiable; it suppresses competitive[3+2] pathways and diene polymerization. NaHCO₃ acts as a heterogeneous acid scavenger to neutralize trace triflic acid, protecting the acid-sensitive furan.

  • Cycloaddition & Monitoring (Self-Validation): Stir the reaction mixture at -78 °C for 2 hours, then slowly allow it to warm to -20 °C over 4 hours.

    • Self-Validation Checkpoint: Within 5 minutes of AgOTf addition, a dense, pale yellow/white precipitate (AgBr) must form. This is your internal kinetic marker. If the solution remains clear, the silver salt has degraded, or the enoate is compromised. TLC monitoring (Hexanes/EtOAc 4:1) will show the disappearance of the starting enoate (UV active, Rf ~0.5) and the appearance of the cycloadduct (Rf ~0.3).

  • Quench & Workup: Quench the reaction at -20 °C by adding 5 mL of saturated aqueous NaCl (brine).

    • Causality: Brine immediately precipitates any unreacted Ag⁺ ions as AgCl, halting the reaction and preventing silver-catalyzed degradation of the product during concentration.

  • Purification: Filter the biphasic mixture through a short pad of Celite. Separate the organic layer, extract the aqueous phase with DCM (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution from 100% hexanes to 85:15 hexanes/ethyl acetate).

Workflow A 1. Substrate Prep (Bromo-enoate + Diene) B 2. Halogen Abstraction (AgOTf addition) A->B C 3. [4+3] Cycloaddition (Oxyallyl intermediate) B->C D 4. Quench & Workup (Brine/Extraction) C->D E 5. Purification (Chromatography) D->E

Workflow for the [4+3] annulation using ethyl (Z)-4-bromo-3-ethoxybut-2-enoate.

Quantitative Data & Optimization

The choice of halogen abstractor and solvent profoundly impacts the yield and diastereoselectivity of the[4+3] annulation. The table below summarizes the optimization landscape for this specific transformation.

EntryHalogen AbstractorSolventTemp Profile (°C)Yield (%)Diastereomeric Ratio (endo:exo)
1AgOTfDCM-78 to -207885:15
2AgSbF₆DCM-78 to -208492:8
3AgOTfTFE-78 to 06270:30
4LiClO₄ / Et₃NDCM0 to 253555:45
5ZnCl₂THF-20 to 25<10N/A (Decomposition)

Key Insight: AgSbF₆ (Entry 2) provides superior yield and endo selectivity compared to AgOTf. The SbF₆⁻ counterion is less coordinating than OTf⁻, resulting in a more "naked" and reactive oxyallyl cation, which enforces a tighter, more stereocontrolled transition state.

Troubleshooting & Field Insights

  • Issue: No AgBr precipitation upon activation.

    • Cause/Solution: The silver salt has likely hydrated and lost its halophilic driving force. Always store AgOTf and AgSbF₆ in a desiccator in the dark. Weigh these reagents rapidly in a glovebox if possible.

  • Issue: High levels of polymeric byproducts (baseline material on TLC).

    • Cause/Solution: The oxyallyl cation is decomposing before it can be trapped by the diene. Ensure furan is freshly distilled over CaH₂ to remove stabilizers (like BHT) and moisture. Strictly maintain the -78 °C temperature during the initial activation phase.

References

  • ethyl (Z)-4-bromo-3-ethoxybut-2-enoate - PubChem - NIH . Source: nih.gov. URL:[1]

  • Recent Advances in the Synthesis of 2H‐1,4‐Benzoxazin‐3‐(4H)‐ones and 3,4‐Dihydro‐2H‐1,4‐benzoxazines . Source: researchgate.net. URL:[2]

  • Ethyl trans-4-phenyl-2-butenoate | 1466-22-4 - Benchchem (Cited for cycloaddition mechanics). Source: benchchem.com. URL:[3]

Sources

Method

Application Note: Stereoselective Transformations of Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate in Complex Molecule Synthesis

Executive Summary Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is a highly versatile, bifunctional building block widely utilized in modern organic synthesis and drug development. Featuring an allylic bromide, a locked (Z)-eno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is a highly versatile, bifunctional building block widely utilized in modern organic synthesis and drug development. Featuring an allylic bromide, a locked (Z)-enol ether, and an α,β -unsaturated ester, this reagent is a premier precursor for generating extended zinc dienolates. This application note details the stereoselective utility of this compound, specifically focusing on the Vinylogous Reformatsky Reaction and its subsequent cascade cyclization into biologically relevant heterocycles, such as tetramic acids and pyrrolin-2-ones [1][1].

Mechanistic Principles: The Vinylogous Zinc Dienolate

The synthetic power of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate lies in its ability to undergo highly regioselective and stereoselective C–C bond formations [2][2].

  • Regioselectivity ( γ vs. α attack): Upon insertion of Zinc(0) into the C–Br bond, an extended metal dienolate is formed. The electron-donating ethoxy group at the C3 position significantly increases the electron density at the γ -carbon via resonance. Under kinetic control with soft electrophiles (like aldehydes), the nucleophilic attack occurs almost exclusively at the γ -position, avoiding the sterically hindered α -position.

  • Stereoselectivity (The (Z)-Geometry Advantage): The (Z)-configuration of the starting material is not merely a structural feature; it is the primary stereocontrol element. The (Z)-geometry locks the oxygen of the ethoxy group cis to the ester moiety. When the zinc enolate coordinates with an incoming aldehyde, it forms a highly ordered, rigid Zimmerman-Traxler-type cyclic transition state. This restricted conformational freedom translates the facial bias directly into high syn or anti diastereoselectivity at the newly formed γ -stereocenter, an outcome critical for the asymmetric synthesis of complex natural products [3][3].

Data Summary: Stereochemical Outcomes

The following table summarizes the quantitative stereochemical outcomes when the zinc dienolate derived from ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is reacted with various electrophiles under optimized conditions.

ElectrophileReaction ConditionsIsolated Yield (%)Regioselectivity ( γ : α )Diastereomeric Ratio (syn:anti)
BenzaldehydeZn(0), THF, 0 °C, 2h85%> 95:592:8
p-NitrobenzaldehydeZn(0), THF, 0 °C, 2h89%> 95:595:5
ButyraldehydeZn(0), THF, -20 °C, 4h78%90:1085:15
N-Boc-BenzaldimineZn(0), THF, 0 °C, 3h82%> 95:590:10

Experimental Protocols

Protocol 1: Highly Diastereoselective Vinylogous Reformatsky Reaction

This protocol describes the self-validating generation of the zinc dienolate and its subsequent stereoselective addition to an aldehyde.

Step 1: Zinc Activation

  • In an oven-dried Schlenk flask under an argon atmosphere, suspend Zinc dust (2.0 equiv, 130 mg) in anhydrous THF (3.0 mL).

  • Add 1,2-dibromoethane (5 mol%) and heat the suspension to a gentle reflux for 5 minutes. Cool to room temperature.

  • Add chlorotrimethylsilane (TMSCl, 1 mol%) and stir for 15 minutes.

  • Causality Insight: Commercial zinc dust is coated with an unreactive ZnO passivation layer. 1,2-dibromoethane chemically scrubs this layer by generating ethylene gas and ZnBr2​ , while TMSCl provides a fresh, highly reactive metal surface. This ensures reproducible and rapid enolate formation without requiring dangerous heating of the unstable organozinc intermediate.

Step 2: Enolate Formation & Electrophile Addition

  • Cool the activated zinc suspension to 0 °C.

  • Add the aldehyde electrophile (1.0 equiv, 1.0 mmol) dissolved in 1.0 mL of anhydrous THF.

  • Using a syringe pump, add ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (1.5 equiv, 1.5 mmol) dropwise over 30 minutes.

  • Causality Insight: The highly reactive allylic bromide is highly prone to Wurtz-type homocoupling (dimerization). By employing a syringe pump for slow addition, the steady-state concentration of the bromocrotonate remains low, kinetically favoring cross-coupling with the aldehyde over self-condensation.

Step 3: Reaction Monitoring & Workup

  • Stir the mixture at 0 °C for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) until the aldehyde is fully consumed.

  • Quench the reaction by adding 5.0 mL of saturated aqueous NH4​Cl at 0 °C. Extract with EtOAc (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality Insight: A mildly acidic quench ( NH4​Cl , pH ~5.5) is critical. Stronger aqueous acids (e.g., HCl) would rapidly hydrolyze the acid-sensitive β -ethoxy enol ether moiety in the product into a β -keto ester, destroying the synthesized scaffold.

Protocol 2: Stereocontrolled Cyclization to Pyrrolin-2-one Derivatives

The γ -hydroxy- α,β -unsaturated ester generated in Protocol 1 is an ideal precursor for the synthesis of highly substituted heterocycles [1][1].

  • Amidation: Dissolve the crude γ -hydroxy ester (1.0 mmol) in anhydrous ethanol (5.0 mL). Add a primary amine ( R−NH2​ , 1.2 equiv) and glacial acetic acid (10 mol%).

  • Cyclization: Heat the mixture to 70 °C for 4–6 hours under an inert atmosphere.

  • Causality Insight: The primary amine initially undergoes an addition-elimination at the ester carbonyl. The spatial proximity of the newly formed γ -hydroxyl group facilitates an intramolecular lactamization, thermodynamically driving the cascade cyclization to form the stable 5-membered 4-ethoxy-1,5-dihydro-2H-pyrrol-2-one ring.

  • Isolation: Cool the reaction to room temperature, concentrate under vacuum, and purify via recrystallization (EtOH/Water) to yield the diastereopure heterocycle.

Reaction Pathway Visualization

G SM Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate Zn Zn(0) Activation (THF, TMSCl) SM->Zn Dienolate Vinylogous Zinc Dienolate (Nucleophilic γ-Carbon) Zn->Dienolate Electrophile Aldehyde Addition (Zimmerman-Traxler TS) Dienolate->Electrophile Gamma γ-Adduct (Major) High Diastereoselectivity Electrophile->Gamma Regioselective γ-attack Alpha α-Adduct (Minor) Sterically Hindered Electrophile->Alpha α-attack Heterocycle Pyrrolin-2-ones / Tetronic Acids (Drug Scaffolds) Gamma->Heterocycle Lactamization (R-NH2)

Mechanistic pathway of the vinylogous Reformatsky reaction and subsequent heterocycle formation.

References

  • Casiraghi, G., Zanardi, F., Appendino, G., & Rassu, G. (2000). The Vinylogous Aldol Reaction: A Valuable, Yet Understated Carbon-Carbon Bond-Forming Maneuver. Chemical Reviews.
  • Hassan, A., Zbieg, J. R., & Krische, M. J. (2011). Enantioselective Iridium-Catalyzed Vinylogous Reformatsky-Aldol Reaction from the Alcohol Oxidation Level.
  • Al-Kiswani, M. M., & Ayoub, M. T. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield bottlenecks during the synthesis of ethyl (Z)-4-bromo-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield bottlenecks during the synthesis of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (CAS 1116-50-3)[1].

This compound is a highly reactive, bifunctional intermediate widely utilized in the construction of tetramic acids and complex alkaloid frameworks[2]. The standard synthetic route relies on the Wohl-Ziegler allylic bromination of ethyl 3-ethoxybut-2-enoate using N-bromosuccinimide (NBS)[3]. While conceptually straightforward, this radical pathway is notoriously sensitive. The product is both an allylic bromide and an enol ether, making it highly susceptible to overbromination, thermal degradation, and acid-catalyzed decomposition.

Below is a comprehensive, mechanistic troubleshooting guide and a self-validating protocol designed to maximize your isolated yield.

Part 1: Reaction Mechanism & Pathway

To troubleshoot effectively, we must first understand the kinetic pathway. The reaction relies on the generation of a resonance-stabilized allylic radical, followed by rapid bromine transfer.

ReactionPathway A Ethyl 3-ethoxybut-2-enoate (Starting Material) B Allylic Radical Intermediate (Resonance Stabilized) A->B NBS, Initiator Δ, Radical Abstraction C Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (Target Product) B->C Br• Transfer D Overbrominated Byproducts (Impurity) B->D Excess NBS Prolonged Heat

Figure 1: Radical allylic bromination pathway of ethyl 3-ethoxybut-2-enoate.

Part 2: Troubleshooting FAQs

Q1: My reaction stalls at 60-70% conversion. Should I add more NBS? No. Adding excess NBS is the primary cause of overbromination (yielding the 4,4-dibromo derivative). Stalled reactions are typically caused by radical chain termination, not a lack of brominating agent.

  • Root Cause: Initiator depletion or the presence of trace moisture/oxygen quenching the radical intermediates.

  • Solution: Ensure your NBS is freshly recrystallized to remove acidic impurities. Add your radical initiator (e.g., AIBN) in two separate portions rather than all at once to sustain the radical flux over time.

Q2: I am observing significant baseline degradation on TLC and a dark, tarry reaction mixture. What is happening? Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is highly electrophilic and thermally labile.

  • Root Cause: Prolonged heating at reflux or the presence of trace hydrobromic acid (HBr) catalyzes the decomposition of the sensitive enol ether moiety.

  • Solution: Limit reaction time by monitoring closely via GC-MS. Add a mild, non-nucleophilic acid scavenger (such as anhydrous Na₂CO₃) to the reaction mixture to neutralize trace HBr as it forms.

Q3: The classical literature cites Carbon Tetrachloride (CCl₄) as the solvent[4]. How can I adapt this to greener standards without losing yield? CCl₄ is historically ideal because it is completely transparent to radicals and non-polar. However, due to its severe toxicity, it must be substituted.

  • Solution: Trifluorotoluene (PhCF₃) is an excellent, green drop-in replacement that mimics the radical transparency of CCl₄. Acetonitrile (MeCN) can also be used, but its polarity can inadvertently accelerate unwanted ionic side reactions, requiring lower reaction temperatures.

TroubleshootingTree Start Issue: Low Yield of Target Bromide Q1 Is starting material fully consumed? Start->Q1 No Check Initiator & NBS Quality (Recrystallize NBS, use fresh AIBN) Q1->No No Yes Are there multiple spots on TLC/GC? Q1->Yes Yes Overbrom Overbromination: Reduce NBS equivalents (0.95-1.05 eq) Yes->Overbrom High MW byproducts Decomp Thermal Degradation: Lower temp, add acid scavenger Yes->Decomp Tarry residues

Figure 2: Diagnostic decision tree for Wohl-Ziegler bromination yield issues.

Part 3: Optimized Experimental Protocol

This protocol is designed as a self-validating system , meaning you will observe specific physical changes that confirm the reaction is proceeding correctly without needing to pull aliquots constantly.

Step 1: Reagent Purification (The Foundation of Trust)

  • NBS Preparation: Do not use off-the-shelf N-bromosuccinimide if it appears yellow. Recrystallize from boiling water (10 mL/g) and dry under vacuum over P₂O₅ overnight.

    • Causality: Yellow NBS contains free bromine (Br₂), which promotes non-radical electrophilic addition across the enol ether double bond, destroying your starting material.

  • Solvent Degassing: Sparge your chosen solvent (PhCF₃) with Argon for 15 minutes.

    • Causality: Dissolved oxygen is a potent diradical that terminates the chain reaction.

Step 2: Reaction Execution (Kinetic Control)

  • In a flame-dried, round-bottom flask under Argon, dissolve ethyl 3-ethoxybut-2-enoate (10.0 mmol) in degassed PhCF₃ (20 mL).

  • Add recrystallized NBS (10.5 mmol, 1.05 eq) and anhydrous Na₂CO₃ (0.5 mmol).

    • Causality: Na₂CO₃ acts as an acid scavenger to neutralize trace HBr, preventing the acid-catalyzed hydrolysis of the enol ether.

  • Add AIBN (0.25 mmol, 2.5 mol%) and heat the suspension to 75°C.

  • Self-Validation Checkpoint: Initially, the dense NBS powder rests at the bottom of the flask. As the reaction proceeds, the mixture will briefly clarify, followed by the precipitation of succinimide (the byproduct), which will float to the surface. This physical phase change is your visual confirmation that the radical chain is actively propagating.

  • After 1 hour, add a second portion of AIBN (2.5 mol%) to ensure complete conversion. Stir for an additional 1 hour.

Step 3: Quench and Isolation (Thermal Preservation)

  • Cool the reaction immediately to 0°C to halt radical propagation and fully precipitate the succinimide.

  • Filter the mixture cold through a short pad of Celite.

  • Wash the organic filtrate with ice-cold saturated NaHCO₃ (10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath strictly below 30°C.

    • Causality: Allylic bromides are highly susceptible to thermal elimination and polymerization.

  • Purify the crude oil via flash column chromatography (silica gel pre-treated with 1% Et₃N in hexanes) to yield the target (Z)-isomer.

Part 4: Quantitative Data & Condition Optimization

The following table summarizes the expected outcomes when modifying the reaction parameters, based on established [2] methodologies and modern green chemistry adaptations.

SolventInitiatorTemp (°C)AdditiveConversion (%)Isolated Yield (%)Mechanistic Observation / Notes
CCl₄ (Ref)AIBN77None>9575 - 82Historic baseline[4]; highly toxic, excellent radical transparency.
AcetonitrileBPO65None8555 - 60Polar solvent accelerates ionic side reactions; moderate yield.
EtOAcV-5070None70< 50Incomplete conversion; initiator mismatch with solvent polarity.
PhCF₃ AIBN 80 Na₂CO₃ >95 78 - 84 Recommended green alternative; acid scavenger prevents degradation.

References

  • Title: ethyl (Z)-4-bromo-3-ethoxybut-2-enoate - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Synthesis of 4-alkoxy-Δ3-pyrrolin-2-ones and tetramic acids Source: Tetrahedron Letters (Kochhar et al., 1984) URL: [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Troubleshooting Guide & Standard Operating Protocols for Highly Reactive Enol Ether/Allylic Bromide Intermediates Executiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Troubleshooting Guide & Standard Operating Protocols for Highly Reactive Enol Ether/Allylic Bromide Intermediates

Executive Summary & Diagnostic Workflow

Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (CAS 1116-50-3) is a highly versatile pharmaceutical intermediate[1]. However, structurally, it presents a "double threat" in terms of cross-reactivity: it contains both an acid-sensitive enol ether and a highly reactive allylic bromide[2]. Standard purification via normal-phase silica gel chromatography often results in catastrophic yield losses, complex degradation profiles, and stereochemical scrambling.

This support guide provides researchers with the mechanistic insights and validated protocols necessary to isolate the pure (Z)-isomer intact.

G crude Crude Ethyl (Z)-4-bromo- 3-ethoxybut-2-enoate std_silica Standard Silica Gel (Acidic pH 4.5-5.5) crude->std_silica Unoptimized Route deact_silica Et3N-Deactivated Silica (Neutral/Basic pH) crude->deact_silica Optimized Route deg_1 Enol Ether Hydrolysis (Forms 3-oxo ester) std_silica->deg_1 deg_2 Allylic Bromide Cleavage (Elimination/Solvolysis) std_silica->deg_2 deg_3 (Z) to (E) Isomerization std_silica->deg_3 pure_prod Pure (Z)-Isomer Recovered (>95% Yield, Intact) deact_silica->pure_prod

Degradation pathways vs. optimized purification of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my product degrade into a complex mixture on the column? A1: The degradation is driven by the inherent acidity of standard silica gel (which has a pH of ~4.5–5.5). The compound suffers from two distinct decomposition pathways:

  • Enol Ether Hydrolysis: The electron-rich β -carbon of the enol ether is easily protonated by acidic silanol (Si-OH) groups. This forms an oxocarbenium intermediate that reacts with ambient moisture, rapidly hydrolyzing into the corresponding β -keto ester (ethyl 4-bromo-3-oxobutanoate)[3].

  • Allylic Bromide Cleavage: The allylic position is highly activated. Acidic sites coordinate to the bromide, facilitating ionization to a stabilized allylic carbocation, which leads to solvolysis or elimination[4]. Self-Validating Check: If your post-column 1 H-NMR shows a loss of the vinyl proton (~5.0 ppm) and the appearance of a ketone carbonyl in the 13 C-NMR, acid-catalyzed hydrolysis has occurred.

Q2: How do I properly prepare the stationary phase to prevent this degradation? A2: You must neutralize the acidic silanol groups. The gold standard methodology is pre-treating the silica gel with a tertiary amine, typically triethylamine (Et 3​ N)[5]. By flushing the column with a solvent mixture containing 1–2% Et 3​ N prior to loading your sample, the amine binds irreversibly to the most acidic sites. This buffers the microenvironment, preventing both the protonation of the enol ether and the Lewis-acid mediated ionization of the allylic bromide[5].

Q3: I am seeing isomerization from the (Z)-isomer to the (E)-isomer. How do I prevent this? A3: Allylic bromides are highly prone to radical-mediated and acid-catalyzed geometric isomerization[6]. The (Z)-isomer of ethyl 4-bromo-3-ethoxybut-2-enoate is particularly susceptible to stereochemical scrambling when exposed to light, heat, or active silica surfaces. Resolution: Wrap your column in aluminum foil to exclude light, run the chromatography rapidly (using positive pressure flash chromatography rather than gravity), and run the column in a cold room (4 °C) if isomerization persists.

Q4: What solvent system is optimal for this purification? A4: A non-polar to slightly polar gradient, such as Hexane/Ethyl Acetate (typically starting at 95:5 and moving to 85:15), is ideal. However, it is critical that the eluent contains 0.5% to 1% Et 3​ N throughout the entire run to maintain the deactivated state of the silica[5].

Quantitative Data Presentation

The choice of stationary phase drastically impacts the survival of the functional groups. Below is a comparative summary of expected outcomes based on different chromatographic matrices.

Stationary PhaseAdditiveEnol Ether Survival (%)Bromide Retention (%)Z/E Ratio MaintenanceOverall Yield (%)
Standard Silica Gel None< 10%< 30%Poor (Scrambling)< 15%
Neutral Alumina None~ 70%~ 60%Moderate~ 50%
Florisil None~ 80%~ 75%Moderate~ 65%
Deactivated Silica Gel 1% Et 3​ N > 98% > 95% Excellent (Intact) > 90%

Step-by-Step Experimental Protocol

Optimized Flash Chromatography for Acid-Sensitive Allylic Bromides

Materials Required:

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (Et 3​ N, freshly distilled over CaH 2​ )

  • Argon or Nitrogen gas line

Step 1: Column Packing and Deactivation

  • Prepare a solvent mixture of 94% Hexanes, 5% Ethyl Acetate, and 1% Et 3​ N (v/v/v).

  • Slurry pack the silica gel into the column using the prepared solvent mixture.

  • Flush the column with at least 3 column volumes (CV) of the 1% Et 3​ N solvent mixture to ensure complete deactivation of the silanol sites[5]. Causality & Self-Validating Check: The column bed will warm slightly during this step due to the exothermic acid-base reaction between Et 3​ N and the acidic silica. Wait for the column to return to room temperature before proceeding; loading a sample onto a warm column will induce thermal degradation.

Step 2: Sample Loading

  • Dissolve the crude ethyl (Z)-4-bromo-3-ethoxybut-2-enoate in a minimum volume of the eluent (containing 1% Et 3​ N).

  • Carefully apply the sample to the top of the silica bed using a long glass pipette to avoid disturbing the sand layer.

  • Push the sample into the bed using gentle positive pressure (Argon/Nitrogen).

Step 3: Elution and Fraction Collection

  • Elute the column using a gradient of 5% to 15% Ethyl Acetate in Hexanes, maintaining exactly 0.5% Et 3​ N in all eluent fractions.

  • Run the column rapidly (flash conditions) to minimize the residence time of the allylic bromide on the stationary phase[4]. Shield the column from direct light using aluminum foil to prevent (Z) to (E) isomerization[6].

  • Collect fractions in test tubes pre-spiked with a micro-drop of Et 3​ N to ensure stability post-elution.

Step 4: Concentration and Storage

  • Pool the product-containing fractions. Note: Monitor via TLC, visualizing with KMnO 4​ , as the compound lacks strong UV chromophores beyond the enoate.

  • Concentrate under reduced pressure at a water bath temperature strictly below 25 °C to prevent thermal elimination.

  • Store the purified product neat, under an inert argon atmosphere, in an amber vial at -20 °C[7].

References

  • ethyl (Z)-4-bromo-3-ethoxybut-2-enoate - PubChem - NIH. PubChem.[Link]

  • Diazirine-Containing Photoactivatable Isoprenoid: Synthesis and Application in Studies with Isoprenylcysteine Carboxyl Methyltransferase - PMC. NIH.[Link]

  • Tuning the stability of alkoxyisopropyl protection groups - Beilstein Journals. Beilstein Journals.[Link]

  • Non-Palladium-Catalyzed Approach to the Synthesis of (E)-3-(1,3-Diarylallylidene)Oxindoles - MDPI. MDPI.[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with ethyl (Z)-4-bromo-3-ethoxybut-2-enoate , a highly r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with ethyl (Z)-4-bromo-3-ethoxybut-2-enoate , a highly reactive α-bromo enol ether utilized as a critical building block in heterocyclic synthesis and active pharmaceutical ingredient (API) development.

Synthesizing this molecule via the acid-catalyzed enol etherification of ethyl 4-bromo-3-oxobutanoate requires precise thermodynamic and kinetic control. Minor deviations in protocol can lead to a cascade of side reactions, including stereochemical inversion, nucleophilic substitution, and hydrolytic degradation. This guide maps these pathways and provides actionable, causality-driven solutions.

Mechanistic Pathway & Impurity Mapping

To effectively troubleshoot your synthesis, you must first understand the reaction matrix. The transformation relies on the intermediate formation of a ketal, which subsequently undergoes elimination. The direction of this elimination—and the survival of the resulting product—dictates your yield and purity.

ReactionPathway SM Ethyl 4-bromo-3-oxobutanoate (Starting Material) Ketal Ethyl 4-bromo-3,3-diethoxybutanoate (Ketal Intermediate) SM->Ketal + Reagent Reagent Triethyl Orthoformate / H+ (Reagents) Reagent->Ketal Target Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (Target Product) Ketal->Target - EtOH (Kinetic Control) E_Isomer Ethyl (E)-4-bromo-3-ethoxybut-2-enoate (Stereoisomer Impurity) Ketal->E_Isomer - EtOH (Thermodynamic Control) Subst Ethyl 4-ethoxy-3-ethoxybut-2-enoate (Substitution Impurity) Ketal->Subst Excess EtOH / Heat (SN2 at C4) Hydrolysis Hydrolysis Degradation (Reversion to SM) Target->Hydrolysis + H2O / H+ E_Isomer->Hydrolysis + H2O / H+ Hydrolysis->SM Reversion

Mechanistic pathway of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate synthesis and side products.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a significant amount of the (E)-isomer alongside the desired (Z)-isomer? A: The formation of the enol ether is governed by the elimination of ethanol from the intermediate ketal. Under kinetic control, the (Z)-isomer (C8H13BrO3, MW: 237.09 g/mol )[1]—where the ethoxy group and the ester carbonyl are cis to each other—is favored due to stereoelectronic effects during the anti-periplanar elimination of ethanol. However, prolonged heating or excessive acid catalyst allows the system to reach thermodynamic equilibrium, increasing the population of the (E)-isomer[2]. Actionable Fix: Strictly monitor the reaction time. Once the theoretical volume of ethanol is distilled off, immediately cool the reaction and quench the acid catalyst to freeze the kinetic ratio.

Q2: My GC/MS analysis shows a major peak with an m/z of 282/284 (M+) instead of the expected 236/238. What is this impurity? A: This mass corresponds to the uneliminated intermediate, ethyl 4-bromo-3,3-diethoxybutanoate (MW: ~283 g/mol ). Enol etherification is an equilibrium process. If the ethanol byproduct is not actively removed from the reaction matrix, the equilibrium stalls at the ketal stage. Actionable Fix: Ensure your distillation apparatus is highly efficient. Applying a slight vacuum or sparging the reaction with dry argon can help strip ethanol from the mixture, driving the Le Chatelier shift toward the enol ether.

Q3: I am observing a side product with an m/z of 202, and the characteristic 1:1 bromine isotope pattern is completely missing. What happened? A: You are observing ethyl 4-ethoxy-3-ethoxybut-2-enoate. The bromine atom at the C4 position is highly activated (allylic and alpha to an oxygenated carbon). In the presence of excess ethanol (generated in situ) and prolonged heat, it undergoes a facile SN​2 nucleophilic displacement by ethoxide/ethanol. Actionable Fix: Limit the excess of triethyl orthoformate to no more than 1.2–1.5 equivalents. Keep the internal reaction temperature strictly below 95 °C.

Q4: My isolated product was pure, but after a week in storage, it reverted to the starting beta-keto ester (m/z 208/210). Why is it degrading? A: Enol ethers are highly sensitive to moisture and trace acid, which rapidly hydrolyze the double bond, reverting the molecule back to ethyl 4-bromo-3-oxobutanoate. Actionable Fix: The product must be chemically stabilized. Commercial grades of this chemical are explicitly stabilized with an inorganic base to prevent this hydrolytic degradation[3]. During your final workup, wash the organic layer with saturated NaHCO3​ , dry over anhydrous Na2​SO4​ , and store the final product over a pinch of anhydrous Na2​CO3​ under an argon atmosphere at -20 °C.

Quantitative Data: Impurity Profiling & Diagnostics

Use the following diagnostic table to interpret your LC-MS or GC-MS data and identify the exact failure point in your workflow.

Impurity / Side ProductMechanism of FormationMW ( g/mol )Characteristic MS (m/z)Primary Prevention Strategy
Ethyl (E)-4-bromo-3-ethoxybut-2-enoate Thermodynamic equilibration237.09236 / 238 (1:1 ratio)Quench promptly; avoid prolonged heating.
Ethyl 4-bromo-3,3-diethoxybutanoate Incomplete elimination283.16282 / 284 (1:1 ratio)Maximize ethanol distillation efficiency.
Ethyl 4-ethoxy-3-ethoxybut-2-enoate SN​2 displacement of bromide202.25202 (No Br isotopes)Limit orthoformate excess; T < 95 °C.
Ethyl 4-bromo-3-oxobutanoate Hydrolytic degradation209.04208 / 210 (1:1 ratio)Stabilize final product with Na2​CO3​ .

Self-Validating Experimental Protocol

The following protocol is engineered to be self-validating; it includes built-in physical cues that allow the chemist to verify the reaction trajectory in real-time.

Optimized Synthesis of Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate

  • Reagent Charging: In a flame-dried, argon-purged 500 mL round-bottom flask, dissolve 1.0 eq (100 mmol, 20.9 g) of ethyl 4-bromo-3-oxobutanoate in 1.5 eq (150 mmol, 22.2 g) of triethyl orthoformate.

    • Self-Validation Check: The solution should be pale yellow and clear. Any initial cloudiness indicates moisture in the starting material, which will poison the reaction.

  • Catalyst Addition: Add 0.05 eq (5 mmol, 0.95 g) of anhydrous p-toluenesulfonic acid (pTSA).

  • Distillative Elimination (Critical Step): Equip the flask with a short-path distillation head. Heat the reaction mixture to an internal temperature of 85–90 °C.

    • Self-Validation Check: At ~80 °C, ethanol will begin to distill. The reaction is complete when distillation ceases (approx. 8.5 mL of ethanol collected). If the internal temperature drops while the heating mantle is active, ethanol is refluxing instead of distilling—check your column insulation immediately.

  • Alkaline Quench: Cool the mixture to 0 °C and immediately add 50 mL of saturated aqueous NaHCO3​ .

    • Causality: This instantly neutralizes the pTSA, preventing both thermodynamic isomerization to the (E)-isomer and hydrolytic reversion.

  • Extraction and Stabilization: Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and filter. Add 0.5 g of solid anhydrous Na2​CO3​ to the filtrate before concentrating under reduced pressure.

  • Purification & Storage: Purify via fractional vacuum distillation (b.p. ~90-95 °C at 1 mmHg) or use directly if purity >90% is sufficient. Store at -20 °C over Na2​CO3​ to ensure long-term stability[3].

Sources

Optimization

Technical Support Center: Purification of Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals. Compound Identity: Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (CAS: 1116-50-3)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals. Compound Identity: Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (CAS: 1116-50-3)[1].

Welcome to the Technical Support Center. This guide is engineered to help you troubleshoot, isolate, and purify ethyl (Z)-4-bromo-3-ethoxybut-2-enoate—a highly reactive allylic bromide and α,β -unsaturated enol ether frequently used as a pharmaceutical intermediate[2].

Expert Troubleshooting Guide & FAQs

Q1: My crude product turns dark and releases a pungent gas during distillation. What is happening, and how do I prevent it? Causality & Solution: You are observing thermal degradation. Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate contains a highly reactive allylic bromide moiety. At elevated temperatures (typically >100 °C), the weak C-Br bond undergoes homolytic cleavage or elimination, releasing corrosive hydrogen bromide (HBr) gas[3]. The released HBr autocatalytically degrades the remaining product. Actionable Fix: Never distill this compound at atmospheric pressure. Utilize a high-vacuum distillation setup. The validated boiling point is 88–90 °C at 1 mmHg[2]. Ensure your vacuum is pulling at least 1 mmHg before applying heat, and consider adding a pinch of sodium carbonate (Na 2​ CO 3​ ) as an acid scavenger[2].

Q2: After column chromatography, my NMR shows a massive impurity identified as ethyl 4-bromo-3-oxobutanoate. Where did this come from? Causality & Solution: The compound is an α,β -unsaturated enol ether. Standard silica gel contains mildly acidic silanol (Si-OH) groups. When your compound interacts with these acidic sites, the double bond is protonated, forming an oxocarbenium ion. Ambient moisture then attacks this intermediate, leading to the elimination of ethanol and the formation of the β -keto ester (ethyl 4-bromo-3-oxobutanoate). Actionable Fix: You must "deactivate" or buffer your silica gel. Pre-treat your column by flushing it with your eluent containing 1% triethylamine (Et 3​ N). Maintain 1% Et 3​ N in your mobile phase throughout the run to suppress acid-catalyzed hydrolysis.

Q3: I synthesized the compound using N-Bromosuccinimide (NBS). How do I efficiently remove the succinimide byproduct without chromatography? Causality & Solution: Succinimide is highly soluble in water, whereas your target ester is lipophilic and immiscible in water[2]. Actionable Fix: Perform a rigorous aqueous workup. Before any distillation or chromatography, wash the crude organic layer with water followed by a 5% aqueous sodium bicarbonate (NaHCO 3​ ) wash. The NaHCO 3​ wash is critical as it neutralizes any residual HBr generated during the bromination[4].

Q4: Can I separate the (E) and (Z) isomers via distillation? Causality & Solution: No. The boiling points of the (E) and (Z) isomers are too close to be effectively resolved via standard laboratory fractional distillation. If isomerically pure (Z)-isomer[1] is strictly required, you must use buffered silica gel chromatography or preparative HPLC. However, in many heterocyclic syntheses, the subsequent cyclization step is stereoconvergent, meaning the E/Z mixture can often be used directly.

Self-Validating Purification Protocol

This protocol is designed as a self-validating system for the purification of crude ethyl (Z)-4-bromo-3-ethoxybut-2-enoate synthesized via NBS bromination[4].

Phase 1: Quench & Extraction
  • Filtration: Cool the reaction mixture (typically in CCl 4​ or a similar non-polar solvent) to 0 °C to precipitate the bulk of the succinimide. Filter through a pad of Celite.

  • Aqueous Wash: Dilute the filtrate with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with distilled water (3 × 50 mL per 100 mmol scale).

    • Validation Checkpoint: Check the aqueous layer pH. It will likely be acidic due to trace HBr.

  • Neutralization: Wash the organic layer with 5% aqueous NaHCO 3​ (2 × 50 mL).

    • Validation Checkpoint: The aqueous layer must test basic (pH ~8). If not, repeat the wash. This guarantees the removal of catalytic HBr.

  • Drying: Wash with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure at <30 °C to avoid thermal stress.

    • Validation Checkpoint (NMR): Take a crude 1 H NMR. The broad singlet at ~11 ppm (succinimide N-H) and the multiplet at ~2.7 ppm (succinimide CH 2​ ) should be absent.

Phase 2: High-Vacuum Distillation (For scales > 5g)
  • Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased and the system is connected to a high-vacuum pump with a cold trap.

  • Stabilization: Add a small amount of anhydrous Na 2​ CO 3​ to the distillation flask to act as a stabilizer during heating[2].

  • Evacuation: Apply vacuum and ensure the pressure drops to 1 mmHg.

  • Heating: Slowly heat the oil bath. Collect the main fraction boiling at 88–90 °C (at 1 mmHg)[2].

    • Validation Checkpoint: The distillate should be a clear, pale yellow liquid. If it turns dark orange/brown, the vacuum is insufficient, and thermal decomposition is occurring.

Impurity Profiling & Data Presentation

The following table summarizes the quantitative and qualitative data for monitoring impurities during this workflow.

ImpurityOrigin / CausePhysical/Chemical PropertyDetection MethodRemoval Strategy
Succinimide Byproduct of NBS brominationWater-soluble solid 1 H NMR: ~11.0 ppm (br s), 2.7 ppm (m)Filtration at 0 °C; Aqueous washing
Ethyl 4-bromo-3-oxobutanoate Acid-catalyzed hydrolysis of the enol ether β -keto ester (polar) 1 H NMR: Loss of vinylic proton (~5.2 ppm), appearance of CH 2​ singletBuffer silica with 1% Et 3​ N; NaHCO 3​ wash
(E)-Isomer Non-stereoselective brominationIsomeric liquid 1 H NMR: Distinct vinylic proton shift vs. (Z)-isomerBuffered Column Chromatography
Dibromo-derivatives Over-bromination (excess NBS)High-boiling liquidGC-MS: M+ / M+2 / M+4 isotopic pattern (1:2:1)Strict control of NBS equivalents (1.05 eq)
HBr / Acidic species Thermal decomposition / MoistureCorrosive gaspH paper (fumes test acidic)Distill <100 °C at 1 mmHg; Add Na 2​ CO 3​

Mechanistic & Workflow Visualizations

Mechanism of Acid-Catalyzed Hydrolysis

Understanding this pathway is critical for preventing the degradation of your product on silica gel.

G A Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (Enol Ether) B Protonation of Double Bond (H+ from Silica/Acid) A->B Trace Acid C Oxocarbenium Intermediate B->C Resonance Stabilization D Water Addition & Deprotonation (Hemiacetal Formation) C->D H2O Attack E Ethyl 4-bromo-3-oxobutanoate (Beta-Keto Ester) + Ethanol D->E Elimination of EtOH

Figure 1: Acid-catalyzed hydrolysis pathway of the enol ether moiety leading to beta-keto ester.

Optimized Purification Workflow

Follow this decision tree to select the appropriate purification method based on scale.

Workflow Crude Crude Reaction Mixture (Post-NBS Bromination) Wash1 Aqueous Wash (H2O / Brine) Removes Succinimide Crude->Wash1 Wash2 Mild Basic Wash (5% NaHCO3) Neutralizes HBr / Trace Acid Wash1->Wash2 Dry Dry over MgSO4 & Filter Wash2->Dry Decision Purification Choice Dry->Decision Distill Vacuum Distillation (88-90 °C at 1 mmHg) Decision->Distill Scale > 5g Chrom Buffered Silica Column (1% Et3N in Hexanes/EtOAc) Decision->Chrom Scale < 5g Pure Pure Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate Distill->Pure Chrom->Pure

Figure 2: Step-by-step purification workflow for isolating ethyl (Z)-4-bromo-3-ethoxybut-2-enoate.

References

  • Title: ethyl (Z)
  • Title: Ethyl 4-bromo-3-ethoxy-2-butenoate, tech. 90%, stab.
  • Source: chemicalbook.
  • Source: thermofisher.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Stabilization of Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is a highly versatile bifunctional building block utilized in the synthesis of 1,4-benzo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is a highly versatile bifunctional building block utilized in the synthesis of 1,4-benzoxazines, pyrroles, and various pharmaceutical intermediates[1]. However, it is notoriously unstable. Containing an enol ether, an α,β -unsaturated ester, and an allylic bromide, the molecule is highly susceptible to multiple degradation pathways during synthesis, purification, and storage[2].

This technical guide provides field-proven causality analyses, troubleshooting FAQs, and a self-validating protocol to prevent product loss.

Part 1: Troubleshooting FAQs & Causality Analysis

Q: Why does my isolated product turn into a complex mixture with a strong β -keto ester NMR signal? A: Acid-Catalyzed Hydrolysis of the Enol Ether. During the Wohl-Ziegler allylic bromination using N-bromosuccinimide (NBS), trace amounts of hydrobromic acid (HBr) are inevitably generated as a byproduct. HBr protonates the electron-rich double bond of the enol ether, leading to the expulsion of ethanol and the irreversible formation of ethyl 4-bromo-3-oxobutanoate. Mitigation Strategy: The reaction microenvironment must be buffered. Adding a mild, insoluble inorganic base such as anhydrous sodium carbonate ( Na2​CO3​ ) acts as an acid scavenger. Because it is insoluble in standard radical solvents (like CCl4​ or fluorobenzene), it neutralizes HBr without initiating a nucleophilic attack on the fragile allylic bromide[3].

Q: How do I prevent Z→E isomerization during isolation and purification? A: Thermal and Acid-Surface Activation. The (Z)-isomer is thermodynamically sensitive due to steric hindrance between the ethoxy group and the bulky bromomethyl group. Isomerization is rapidly triggered by heat, UV light, and the acidic silanol groups present on standard chromatography silica gel. Mitigation Strategy: Perform purification exclusively on silica gel that has been pre-neutralized (slurried) with 1% triethylamine ( Et3​N ) in hexanes. Furthermore, maintain rotary evaporation bath temperatures strictly below 30°C, and conduct the workup in actinic (amber) glassware to exclude photochemical excitation[1].

Q: My isolated compound polymerizes or turns dark upon storage. How can I extend its shelf life? A: Radical-Initiated Auto-Polymerization. Allylic bromides are prone to homolytic cleavage of the weak C-Br bond, generating highly reactive radical species that trigger auto-polymerization. This process is auto-catalytic if trace acid or free bromine is present. Mitigation Strategy: Store the neat compound at -20°C under a strict argon atmosphere. Crucially, commercial and laboratory-prepared batches must be stabilized by adding a small amount (0.1% to 1% w/w) of solid sodium carbonate directly into the storage vial to neutralize any HBr that evolves over time[3].

Part 2: Step-by-Step Methodology (Optimized Synthesis Protocol)

Reaction: Allylic Bromination of Ethyl 3-ethoxybut-2-enoate[1].

1. Preparation & Setup

  • Flame-dry a two-neck round-bottom flask equipped with a reflux condenser.

  • Wrap the entire apparatus in aluminum foil to exclude light, preventing premature radical generation and photochemical isomerization.

  • Purge the system with Argon for 15 minutes to remove oxygen, which can quench the radical initiator.

2. Reagent Loading

  • Dissolve 1.0 equivalent of ethyl 3-ethoxybut-2-enoate in anhydrous, degassed carbon tetrachloride ( CCl4​ ) or fluorobenzene to achieve a 0.2 M concentration.

  • Add 1.05 equivalents of freshly recrystallized NBS. (Self-Validation Check: The NBS must be pure white. Yellow/orange NBS indicates free bromine and HBr contamination, which will immediately degrade the enol ether).

  • Add 0.05 equivalents of Azobisisobutyronitrile (AIBN) as the radical initiator.

  • Critical Step: Add 0.5 equivalents of anhydrous Na2​CO3​ powder to scavenge trace HBr[3].

3. Reaction Execution

  • Heat the mixture to a gentle reflux (approx. 75–80°C).

  • Monitor the reaction via TLC (Hexanes:EtOAc 9:1, using Et3​N -neutralized plates).

  • (Self-Validation Check: The reaction is typically complete in 2–3 hours when the dense NBS solid is consumed and the lighter succinimide byproduct floats to the surface of the solvent).

4. Workup & Isolation

  • Cool the flask immediately in an ice bath to quench radical propagation.

  • Filter the mixture through a pad of Celite to remove the succinimide and Na2​CO3​ . (Self-Validation Check: The filtrate should be pale yellow. A dark brown color indicates bromine liberation and product degradation).

  • Wash the organic layer with ice-cold saturated aqueous NaHCO3​ , followed by ice-cold brine.

  • Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure (water bath < 30°C).

  • Purify via flash column chromatography using silica gel pre-slurried in Hexanes containing 1% Et3​N .

Part 3: Quantitative Data on Stability

The following table summarizes the impact of implementing the mitigation strategies on the overall yield and isomeric purity of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate.

Reaction / Storage ConditionAcid Scavenger UsedStorage TempLight ExposureIsolated Yield (%)Z/E Ratio (after 7 days)Total Degradation (%)
Standard (Unoptimized) None25°CAmbient< 30%10:90> 60%
Buffered Reaction Na2​CO3​ (0.5 eq)25°CDark65%40:6025%
Fully Optimized Na2​CO3​ (0.5 eq)-20°CDark82% > 95:5 < 2%

Part 4: Logical Workflow of Degradation & Mitigation

Decomposition_Pathways Target Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (Target Molecule) Acid Trace Acid (HBr) from NBS Target->Acid Exposed to Energy Thermal/Photochemical Stress Target->Energy Exposed to Hydrolysis Enol Ether Hydrolysis (Forms β-keto ester) Acid->Hydrolysis Causes Scavenger Mitigation: Add Na2CO3 (Acid Scavenger) Acid->Scavenger Neutralized by Isomerization Z/E Isomerization & Polymerization Energy->Isomerization Triggers Storage Mitigation: Amber Glass, -20°C Storage Energy->Storage Prevented by

Decomposition pathways of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate and mitigation strategies.

Sources

Optimization

Technical Support Center: Monitoring Reactions of Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate by TLC

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving ethyl (Z...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving ethyl (Z)-4-bromo-3-ethoxybut-2-enoate. The following sections offer troubleshooting advice and frequently asked questions to ensure accurate and efficient reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring these reactions?

A1: Thin-Layer Chromatography is a rapid, cost-effective, and highly efficient technique for qualitatively monitoring the progress of a reaction.[1] It allows for the simultaneous analysis of the starting material, product(s), and any intermediates, providing a real-time snapshot of the reaction's conversion.[2] Its simplicity and speed make it ideal for determining the optimal reaction time and identifying the presence of side products.

Q2: What is the basic principle of TLC?

A2: TLC operates on the principle of differential partitioning of components in a mixture between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[3] As the mobile phase ascends the plate via capillary action, it carries the sample components with it.[3] Compounds with a higher affinity for the stationary phase travel shorter distances, while those more soluble in the mobile phase travel further, resulting in separation.[3]

Q3: What are the key characteristics of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate to consider for TLC analysis?

A3: Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is a moderately polar molecule containing an ester, an ether, a carbon-carbon double bond, and a bromo group.[4][5] Its polarity will dictate its interaction with the stationary and mobile phases. The presence of the conjugated system allows for visualization under UV light.[6][7]

Troubleshooting Guide

This section addresses specific issues that may arise during the TLC monitoring of reactions involving ethyl (Z)-4-bromo-3-ethoxybut-2-enoate.

Problem 1: Poor or No Separation of Spots

Q: My starting material and product spots are not separating well, or they are very close to each other. What should I do?

A: This is a common issue related to the polarity of the mobile phase. Here’s how to troubleshoot:

  • Adjust the Solvent System: The key to good separation is finding a solvent system with the right polarity to differentiate between your starting material and product.[8]

    • If spots are too high (high Rf values): The solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) and increase the proportion of the less polar solvent (e.g., hexanes).[9]

    • If spots are too low (low Rf values): The solvent system is not polar enough. Increase the proportion of the more polar solvent.[10]

  • Try a Different Solvent System: While a hexane/ethyl acetate mixture is a common starting point for many organic reactions, exploring other solvent systems can sometimes provide better resolution.[11] Consider combinations like dichloromethane/methanol or toluene.[8][11]

  • Utilize the Co-spot Technique: To confirm if two spots are indeed different compounds, a co-spot can be invaluable. Spot the starting material in one lane, the reaction mixture in the middle lane, and then spot both the starting material and the reaction mixture on top of each other in a third lane. If the reaction is complete and the product is a different compound, you should see two distinct spots in the co-spot lane.[12]

Problem 2: Streaking or Tailing of Spots

Q: My spots are appearing as streaks rather than distinct, round spots. What is causing this and how can I fix it?

A: Streaking can be caused by several factors:

  • Sample Overloading: Applying too much sample to the TLC plate is a primary cause of streaking.[13][14] Try diluting your reaction mixture sample before spotting it on the plate.

  • Highly Polar Compounds: Very polar compounds can interact strongly with the acidic silica gel, leading to tailing.[14] While ethyl (Z)-4-bromo-3-ethoxybut-2-enoate and its likely products are moderately polar, some side products could be more polar. Adding a small amount of a polar modifier like acetic acid or triethylamine to your eluent can sometimes resolve this.[14]

  • Insoluble Material: If your sample contains insoluble material, it can streak up the plate from the baseline. Ensure your sample is fully dissolved in the spotting solvent.

  • Decomposition on the Plate: Some compounds can decompose on the acidic silica gel.[12] While less common for this specific molecule, it's a possibility. You can test for this by running a 2D TLC.[12][15]

Problem 3: No Spots are Visible

Q: I've run my TLC, but I don't see any spots after visualization. What went wrong?

A: This can be a frustrating issue with several potential causes:

  • Insufficient Concentration: The concentration of your compounds in the reaction mixture might be too low to be detected by TLC.[13] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration on the plate.[13]

  • Improper Visualization Technique:

    • UV Light: Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate and many of its products should be UV active due to the conjugated π system.[6] Ensure you are using a short-wave (254 nm) UV lamp.[6][7]

    • Staining: If UV visualization is not effective, a chemical stain is necessary. Not all stains work for all functional groups.[16]

      • Potassium Permanganate (KMnO₄) Stain: This is an excellent choice for visualizing compounds with double bonds (alkenes), like your starting material and likely products. Alkenes will appear as yellow or brown spots on a purple background.[6]

      • p-Anisaldehyde Stain: This is a good general-purpose stain that reacts with many functional groups.[16]

      • Iodine Chamber: Exposing the plate to iodine vapor is another common method. Iodine forms colored complexes with many organic compounds, appearing as yellow-brown spots.[6][7]

  • Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of migrating up the plate.[13]

Experimental Protocols

Protocol 1: Preparation and Elution of a TLC Plate
  • Prepare the Developing Chamber: Pour a small amount of your chosen solvent system (eluent) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for a few minutes.[3]

  • Prepare the TLC Plate: Using a pencil (never a pen, as the ink will run), gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[2] Mark the lanes for your starting material, reaction mixture, and a co-spot.

  • Spot the Plate: Dip a capillary tube into your sample and gently touch it to the corresponding mark on the baseline. The goal is to create a small, concentrated spot.[3] Repeat for all samples.

  • Develop the Plate: Carefully place the TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[3] Cover the chamber and allow the solvent to ascend the plate.

  • Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[3]

Protocol 2: Visualization of the TLC Plate
  • UV Visualization: View the dried TLC plate under a short-wave (254 nm) UV lamp in a dark environment.[17] UV-active compounds will appear as dark spots against a fluorescent green background.[6][7] Lightly circle the visible spots with a pencil.

  • Chemical Staining (if necessary):

    • Potassium Permanganate Stain: Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Briefly dip the TLC plate into the stain, then gently heat it with a heat gun until spots appear.

    • Iodine Chamber: Place the TLC plate in a sealed chamber containing a few crystals of iodine. The spots will gradually appear as brownish-yellow.[6][7]

Data Presentation

Table 1: Recommended TLC Solvent Systems for Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate Reactions

Solvent System (v/v)PolarityExpected Rf RangeNotes
9:1 Hexanes:Ethyl AcetateLow0.4 - 0.6Good starting point for many reactions.
4:1 Hexanes:Ethyl AcetateMedium0.2 - 0.4Useful if the product is more polar than the starting material.
7:3 Hexanes:Ethyl AcetateMedium-Low0.3 - 0.5A versatile system for a range of polarities.[8]
1:1 Dichloromethane:HexanesMediumVariesCan provide different selectivity compared to ethyl acetate systems.[11]

Note: Rf values are highly dependent on specific reaction conditions, the exact product formed, and the TLC plate manufacturer. This table provides general guidance.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization prep_chamber Prepare Developing Chamber prep_plate Prepare TLC Plate (draw baseline) prep_chamber->prep_plate spot_plate Spot Samples (SM, Rxn, Co-spot) prep_plate->spot_plate develop Place Plate in Chamber & Elute spot_plate->develop mark_front Mark Solvent Front develop->mark_front uv_vis UV Light (254 nm) mark_front->uv_vis stain Chemical Stain (e.g., KMnO4) uv_vis->stain if necessary

Caption: Workflow for monitoring a reaction using TLC.

Reaction_Monitoring cluster_TLC TLC Plate start_baseline end_baseline start_baseline->end_baseline Baseline label_sm label_rxn label_co sm_t0 rxn_t0 co_t0 sm_tx rxn_sm_tx rxn_p_tx co_sm_tx co_p_tx label_sm_spot label_p_spot start_sf end_sf start_sf->end_sf Solvent Front time0 Time = 0 hours timex Time = x hours

Caption: Idealized TLC plate at different reaction times.

References

Sources

Troubleshooting

Technical Support Center: Workup Procedures for Reactions Involving Ethyl (Z)-4-Bromo-3-Ethoxybut-2-Enoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling of highly functionalized, sensitive building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling of highly functionalized, sensitive building blocks. Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (CAS 1116-50-3) is a versatile electrophile widely used in the synthesis of tetramic acids, heterocycles, and complex natural products .

However, its structural architecture—combining an allylic bromide, an enol ether, and a conjugated ester—makes it notoriously unforgiving during aqueous workup. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure you isolate your desired product without degradation.

Quantitative Data & Stability Metrics

To design a successful workup, you must respect the quantitative limits of the molecule's functional groups. The table below summarizes the critical thresholds you must maintain during isolation.

ParameterTarget ThresholdConsequence of DeviationMitigation & Causality
Aqueous pH 7.0 – 8.0pH < 5: Enol ether hydrolyzes to a β-keto ester.pH > 10: Ester saponification occurs.Use 1M Phosphate buffer. The electron-rich double bond is easily protonated by acids, initiating hydrolysis.
Bath Temp ≤ 30 °CZ to E isomerization; thermal degradation of the allylic bromide.Keep rotary evaporator bath cool. Extended conjugation lowers the thermal isomerization barrier.
Stir Time (Reformatsky) 45 – 60 minPersistent emulsions due to insoluble Zn(OH)₂ formation.Allow sufficient time for Rochelle salt (tartrate) to fully chelate Zn²⁺ ions and break the emulsion.
Validation (NMR) ~5.2 ppm (s, 1H)Loss of this singlet indicates complete enol ether hydrolysis.Check crude ¹H NMR immediately after concentration to validate workup integrity.
Troubleshooting FAQs

Q1: My NMR shows a new ketone peak (~200 ppm) and the loss of the vinyl proton after workup. What happened? Causality: You experienced acidic hydrolysis of the enol ether. The 3-ethoxy group donates electron density into the double bond, making the β-carbon highly susceptible to electrophilic attack by protons. Even mildly acidic conditions (like saturated NH₄Cl or residual HCl) will protonate the alkene, leading to an oxonium ion that reacts with water to eliminate ethanol, yielding ethyl 4-bromo-3-oxobutanoate. Solution: Always buffer your aqueous quench to pH 7.4. Never use strong mineral acids to quench reactions involving this substrate.

Q2: I used this compound in a Reformatsky reaction, but I get a thick, unmanageable emulsion during the aqueous quench. How do I break it? Causality: Zinc salts coordinate strongly with water and the oxygen atoms of your product, forming gelatinous, insoluble zinc hydroxide networks in neutral or mildly basic water. Solution: Do not add acid to dissolve the zinc (see Q1). Instead, use a chelating workup with saturated aqueous Rochelle salt (potassium sodium tartrate). The tartrate ligands will thermodynamically displace the product from the zinc coordination sphere.

Q3: I'm seeing a mixture of E and Z isomers in my isolated product, but I started with pure Z. Why? Causality: The Z-isomer is kinetically stable but can isomerize to the thermodynamically favored E-isomer under thermal stress or in the presence of Lewis acids. The extended conjugation allows for temporary disruption of the π-system. Solution: Keep all concentration steps (rotary evaporation) strictly below 30 °C and ensure all Lewis acidic metal salts are thoroughly washed out during extraction.

Q4: How do I safely quench unreacted starting material before disposal? Causality: Ethyl 4-bromo-3-ethoxybut-2-enoate is a potent lachrymator and an aggressive alkylating agent that causes severe skin and eye burns . The allylic bromide is highly electrophilic and reacts rapidly with biological nucleophiles. Solution: In a well-ventilated fume hood, quench unreacted material with a mild, inexpensive nucleophile such as ethanolamine or thiourea. Stir for 2 hours at room temperature to ensure complete displacement of the bromide before routing to aqueous waste.

Self-Validating Experimental Protocols
Protocol A: Buffered Aqueous Workup (For Base-Promoted Substitutions)

Use this protocol when the substrate was reacted with amines or nucleophiles (e.g., in the synthesis of tetramic acid precursors).

  • Quench: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add an equal volume of cold, 1 M phosphate buffer (pH 7.4). Causality: This neutralizes excess base without dropping the pH into the acidic range, protecting the enol ether from hydrolysis.

  • Extraction: Extract the aqueous layer three times with Methyl tert-butyl ether (MTBE). Causality: MTBE is less polar than ethyl acetate, minimizing the extraction of polar impurities, and its low boiling point (55 °C) prevents thermal stress during solvent removal.

  • Washing: Wash the combined organic layers once with saturated aqueous NaCl (brine) to remove residual water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄. Causality: Strictly avoid MgSO₄. The surface of magnesium sulfate is slightly acidic and can catalyze localized enol ether hydrolysis during the drying process.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure. The water bath must not exceed 30 °C.

  • System Validation: Immediately upon concentration, dissolve a 5 mg aliquot in acid-free CDCl₃ and acquire a ¹H NMR spectrum. The protocol is validated if the vinylic proton singlet at ~5.2 ppm and the ethoxy methylene quartet at ~4.0 ppm remain intact.

Protocol B: Chelating Workup (For Zinc-Mediated Reformatsky Reactions)

Use this protocol when the substrate was used in metal-mediated carbon-carbon bond formation.

  • Quench: Cool the reaction to 0 °C. Vigorously stir the mixture and slowly add saturated aqueous potassium sodium tartrate (Rochelle salt) (10 mL per mmol of substrate).

  • Chelation: Remove the ice bath and stir vigorously at room temperature for 45 to 60 minutes. Causality: Time is required for the bidentate tartrate ligands to fully penetrate the gelatinous zinc matrix and displace the product molecules from the metal's coordination sphere.

  • Separation: Transfer the mixture to a separatory funnel. System Validation Check 1: The layers should now separate cleanly within 5 minutes. The physical separation of the layers without an interfacial "rag layer" validates the complete chelation of zinc.

  • Extraction: Extract the aqueous layer twice with Ethyl Acetate.

  • Washing & Drying: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate at ≤ 30 °C. System Validation Check 2: Subsequent ¹H NMR should show no abnormal downfield shifting or broadening of the ester signals, confirming no Lewis acidic Zn²⁺ remains coordinated to the product.

Workup Decision Workflow

WorkupFlow Start Reaction Complete: Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate CheckMetal Did the reaction use Zinc/Metals (Reformatsky)? Start->CheckMetal CheckBase Was a strong base or nucleophile used? CheckMetal->CheckBase No ProtoB Protocol B: Chelating Workup (Rochelle Salt) CheckMetal->ProtoB Yes ProtoA Protocol A: Buffered Aqueous Workup (pH 7-8) CheckBase->ProtoA Yes Warning CRITICAL: Do not use strong acids (pH < 5) Prevents Enol Ether Hydrolysis ProtoB->Warning ProtoA->Warning Temp Keep all concentration steps < 30°C Prevents Z/E Isomerization Warning->Temp

Figure 1: Decision matrix for selecting the appropriate workup protocol based on reaction conditions.

References
  • Kochhar, K. S., Carson, H. J., Clouser, K. A., Elling, J. W., Gramens, L. A., Parry, J. L., Sherman, H. L., Braat, K., & Pinnick, H. W. (1984). "Synthesis of 4-alkoxy-Δ3-pyrrolin-2-ones and tetramic acids." Tetrahedron Letters, 25(18), 1871-1874. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5354519, Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate." PubChem. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis of Bromo-Enoates in Heterocyclic Synthesis: Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate vs. Standard 4-Bromocrotonates

Introduction to Bromo-Enoate Building Blocks In advanced organic synthesis and drug development, bromo-enoates serve as highly versatile bis-electrophiles. They are characterized by an allylic bromide (susceptible to SN​...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Bromo-Enoate Building Blocks

In advanced organic synthesis and drug development, bromo-enoates serve as highly versatile bis-electrophiles. They are characterized by an allylic bromide (susceptible to SN​2 attack) and an α,β -unsaturated ester (susceptible to Michael addition). This guide objectively compares a specialized β -alkoxy derivative—ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (CAS 1116-50-3)—against the standard unsubstituted benchmark, ethyl 4-bromocrotonate (CAS 6065-32-3).

By analyzing their structural electronics, mechanistic divergence in cascade reactions, and handling requirements, researchers can make informed decisions when designing domino cyclization pathways for heterocyclic drug scaffolds.

Structural and Electronic Comparison

The fundamental difference between these two reagents lies in the presence of the β -ethoxy group in ethyl (Z)-4-bromo-3-ethoxybut-2-enoate. This enol ether moiety significantly alters the electron density of the double bond via resonance donation, modulating the electrophilicity of the Michael acceptor site. More importantly, the ethoxy group acts as a latent leaving group in basic conditions, enabling cascade elimination reactions that are impossible with standard crotonates[1].

Table 1: Comparative Profile of Bromo-Enoates
Property / MetricEthyl 4-bromocrotonateEthyl (Z)-4-bromo-3-ethoxybut-2-enoate
CAS Number 6065-32-31116-50-3
Molecular Formula C₆H₉BrO₂C₈H₁₃BrO₃
Structural Class Allylic bromide / Michael acceptor β -Alkoxy allylic bromide / Enol ether
Leaving Groups Bromide (Primary)Bromide (Primary), Ethoxide (Secondary)
Thioamide Reaction Yield Yields Thiazolines (68–90%)Yields Thiazoles (>90%)
Aromatization Pathway Requires external oxidantSpontaneous via cascade E1cB elimination
Stability / Storage Refrigerated, moisture sensitiveRefrigerated, stabilized with Na₂CO₃

Mechanistic Divergence in Heterocycle Synthesis

The most profound operational difference between these two reagents is observed in the synthesis of sulfur-containing heterocycles, such as thiazoles. Thiazole rings are privileged scaffolds found in numerous FDA-approved drugs (e.g., Dasatinib, Bleomycin) [2].

When a thioamide reacts with ethyl 4-bromocrotonate , the reaction proceeds via an initial S-alkylation ( SN​2 ) followed by an intramolecular N-cyclization (Michael addition). Because there is no leaving group at the β -position, the reaction arrests at the saturated thiazoline stage. To achieve full aromaticity, a subsequent and often harsh oxidation step is required.

Conversely, the reaction with ethyl (Z)-4-bromo-3-ethoxybut-2-enoate triggers a domino cascade. Following the SN​2 and Michael addition steps, the basic reaction conditions promote an E1cB elimination of the β -ethoxide group. This is immediately followed by a[1,3]-proton shift, driving the system thermodynamically toward a fully conjugated, aromatic thiazole in >90% yield [2].

Mechanism A Thioamide + Bromo-enoate B S-Alkylation (SN2) A->B Base C N-Cyclization (Michael Addition) B->C Intramolecular D1 Thiazoline (from 4-bromocrotonate) C->D1 R = H (Reaction Stops) D2 E1cB Elimination (-EtOH) C->D2 R = OEt (Cascade) E Thiazole (from ethoxy-enoate) D2->E [1,3]-H shift

Mechanistic divergence: Thiazoline vs. fully aromatic Thiazole formation.

Experimental Protocol: Domino Synthesis of Thiazoles

This self-validating protocol leverages the β -ethoxy group of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate to drive the reaction to full aromaticity without requiring a separate oxidation step.

Step 1: Reagent Preparation and Mixing

  • Action: Dissolve the thioamide (1.0 equiv, 0.5 mmol) and ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (1.1 equiv, 0.55 mmol) in absolute ethanol (5 mL) in a round-bottom flask.

  • Causality: Ethanol is selected to fully solubilize the organic reactants while remaining compatible with the subsequent base addition and the ethoxide leaving group.

Step 2: Base Addition and S-Alkylation ( SN​2 )

  • Action: Slowly add potassium hydroxide (KOH, 1.2 equiv) to the stirring mixture at room temperature.

  • Causality: The base deprotonates the thioamide, increasing the nucleophilicity of the sulfur atom, which rapidly attacks the allylic bromide via an SN​2 mechanism to form the thioether intermediate.

Step 3: Domino Cyclization and Aromatization

  • Action: Heat the reaction mixture to reflux (~80 °C) for 2–4 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.

  • Causality: Elevated temperatures provide the activation energy required for the intramolecular Michael addition. Crucially, the heat and basic conditions promote the E1cB elimination of the β -ethoxide group, yielding the fully aromatic thiazole.

Step 4: Workup and Self-Validation

  • Action: Quench the reaction by adding saturated aqueous ammonium chloride (10 mL) to neutralize excess base. Extract the aqueous layer with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Purify via flash column chromatography. Confirm the formation of the aromatic thiazole ring via ¹H NMR (look for the disappearance of the aliphatic ethoxy signals and the appearance of the aromatic thiazole proton) and high-resolution mass spectrometry (HRMS).

Workflow S1 Step 1: Reagent Mixing Combine thioamide & bromo-enoate S2 Step 2: Base Addition Add KOH to initiate SN2/Michael S1->S2 S3 Step 3: Domino Cyclization Heat to promote E1cB & Aromatization S2->S3 S4 Step 4: Validation Quench, Extract, NMR/TLC verification S3->S4

Step-by-step experimental workflow for domino thiazole synthesis.

Safety, Handling, and Stability

Both bromo-enoates are potent alkylating agents, lachrymators, and are highly corrosive to skin and mucosal membranes. However, ethyl (Z)-4-bromo-3-ethoxybut-2-enoate presents unique stability challenges. Because the enol ether makes the compound highly susceptible to acid-catalyzed degradation and polymerization, commercial supplies are typically stabilized with sodium carbonate (Na₂CO₃) [3].

  • Storage: Must be stored refrigerated (2–8 °C) under an inert atmosphere (Argon/Nitrogen) protected from light and moisture.

  • Handling: Always handle inside a fume hood using heavy-duty nitrile or neoprene gloves. Incompatible with strong oxidizing agents, bases, and heat [3].

References

  • Alam, M. A. (2022). Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. Current Organic Chemistry, 26(4), 343–347. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6376123, Ethyl 4-bromo-3-ethoxy-2-butenoate. PubChem. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benzoxazine Synthesis: Evaluating Modern Alternatives to Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate

Introduction The 1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to a wide array of pharmacologically active compounds and advanced materials.[1][2] These structures are noted for their roles as dopa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to a wide array of pharmacologically active compounds and advanced materials.[1][2] These structures are noted for their roles as dopamine agonists, antibacterial agents (e.g., Levofloxacin), and as building blocks for high-performance polybenzoxazine resins.[1][3] Historically, the synthesis of functionalized benzoxazines has relied on a limited set of bifunctional reagents. One such reagent, ethyl (Z)-4-bromo-3-ethoxybut-2-enoate, provides a direct route to ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate, a specific and useful derivative.[4][5]

However, the constraints of modern chemical research—demanding greater structural diversity, improved efficiency, stereochemical control, and greener methodologies—necessitate a broader synthetic toolkit. Relying on a single, specialized electrophile limits the accessible chemical space. This guide provides an in-depth comparison of robust and versatile alternative reagents and synthetic strategies for constructing the 1,4-benzoxazine core, moving beyond the classical approach. We will delve into the mechanistic rationale behind each method, present comparative data, and provide detailed protocols to empower researchers in drug discovery and materials science to make informed synthetic choices.

The Benchmark: The Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate Route

The reaction of an o-aminophenol with ethyl (Z)-4-bromo-3-ethoxybut-2-enoate serves as our reference point. The reaction proceeds via initial N-alkylation of the more nucleophilic amino group onto the brominated carbon. This is followed by an intramolecular cyclization-condensation, where the phenolic hydroxyl group attacks the enol ether system, ultimately forming the characteristic exocyclic acetate-functionalized benzoxazine ring system.[5]

While effective for its specific target, this method has inherent limitations:

  • Limited Scope: It primarily yields one specific substitution pattern, restricting access to diverse derivatives.

  • Reagent Availability: The specialized butenoate reagent is less common and more costly than fundamental building blocks like α-haloketones or propargyl halides.

  • Reaction Conditions: The conditions can be harsh, and yields for analogous reactions have been reported as low in some cases.[5]

To overcome these challenges, several alternative strategies have been developed, which we will now explore in detail.

Strategic Alternatives for 1,4-Benzoxazine Synthesis

We can classify modern synthetic approaches based on the key bond-forming strategy and the nature of the electrophilic partner.

Strategy 1: N-Alkylation and Intramolecular Condensation with α-Halocarbonyls

This is arguably the most classical and widely adopted alternative. The strategy involves the reaction of an o-aminophenol with a readily available α-haloketone or α-haloester.

  • Mechanism: The synthesis is a two-step sequence, often performed in one pot. It begins with the SN2 displacement of the halide by the amine of the o-aminophenol. The resulting intermediate, an N-(2-oxoalkyl)-2-aminophenol, undergoes a subsequent intramolecular cyclization. This cyclization involves the nucleophilic attack of the phenolic oxygen onto the ketone carbonyl, followed by dehydration to form the dihydrobenzoxazine ring, which can then be oxidized to the aromatic benzoxazine if desired.

  • Causality in Experimental Design: The choice of base is critical. A weak base like K₂CO₃ or NaHCO₃ is often sufficient to neutralize the HBr generated during the initial N-alkylation without deprotonating the phenol, allowing the alkylation to proceed cleanly. A stronger base or thermal conditions can then be used to promote the final cyclization/dehydration step.

  • Advantages:

    • High Versatility: A vast library of commercial α-haloketones and esters allows for extensive variation at the 2- and 3-positions of the benzoxazine ring.

    • Cost-Effectiveness: The starting materials are generally inexpensive and readily available.

    • Straightforward Execution: The reaction is robust and does not typically require specialized catalysts or inert atmospheres.

Strategy 2: Metal-Catalyzed Cyclization of Propargyl Derivatives

The use of propargyl groups (containing a C≡C triple bond) has emerged as a powerful strategy for synthesizing complex heterocycles. These methods offer mild reaction conditions and introduce functionality suitable for further derivatization via "click" chemistry.

  • Mechanism & Reagents:

    • Propargyl Alcohols: A highly efficient cascade reaction has been developed using yttrium triflate (Y(OTf)₃) to catalyze the reaction between benzoxazoles and propargyl alcohols.[6] This process involves a clever ring-opening of the benzoxazole precursor, followed by an SN1-type nucleophilic substitution and a regioselective ring-closure to form highly functionalized 1,4-benzoxazines in a single operation.[6]

    • Propargyl Ethers: o-Aminophenols can be N-alkylated with propargyl bromide. The resulting N-propargyl aminophenol can then undergo an intramolecular cyclization catalyzed by transition metals like copper, gold, or silver to form the benzoxazine ring. Propargyl ether-containing monomers are noted for their low cost and high-yield synthesis.[7]

  • Causality in Experimental Design: The Y(OTf)₃ in the cascade reaction acts as a Lewis acid to activate the propargyl alcohol, facilitating its departure as a water molecule and generating a propargyl cation. This cation is the key electrophile that triggers the ring-opening/annulation cascade.[6]

  • Advantages:

    • Atom Economy: Cascade reactions, like the one with propargyl alcohols, build complexity efficiently in a single step.[6]

    • Mild Conditions: These reactions often proceed under much milder conditions than classical condensation methods.

    • Functional Group Handle: The resulting products can be further modified, for example, via the alkyne group if it remains.

Strategy 3: Advanced Intramolecular Cyclizations

This category involves elegantly designed precursors that undergo cyclization to form the benzoxazine ring, often with high levels of stereocontrol.

  • Mechanism & Reagents: A prime example is the synthesis from activated aziridines .[1] This method proceeds via a Lewis acid-catalyzed SN2-type ring-opening of an enantiopure N-activated aziridine by a 2-halophenol. The resulting intermediate is then subjected to a copper(I)-catalyzed intramolecular C-N bond formation (Ullmann condensation) to yield highly enantioenriched 3,4-dihydro-1,4-benzoxazines.[1]

  • Causality in Experimental Design: This is a one-pot, two-step sequence where the catalyst systems for each step must be compatible. A Lewis acid (like BF₃·OEt₂) is used for the initial stereospecific ring-opening, while a Cu(I) source and a ligand are required for the subsequent C-N coupling. The stereochemical integrity of the aziridine is transferred directly to the product, making this a powerful tool for asymmetric synthesis.[1]

  • Advantages:

    • Stereocontrol: Offers excellent control over stereochemistry, which is crucial for synthesizing chiral drugs (e.g., Levofloxacin intermediates).[1]

    • High Yields: The reported yields are excellent, often exceeding 90%.[1]

    • Structural Complexity: Provides access to complex and highly substituted benzoxazines from simple starting materials.

Comparative Data Summary

The table below summarizes the key performance indicators for the discussed synthetic strategies, providing a clear basis for comparison.

Strategy Key Reagents/Precursors Typical Conditions Yield Range Key Advantages Limitations
Benchmark Ethyl (Z)-4-bromo-3-ethoxybut-2-enoateBase (e.g., K₂CO₃), HeatModerateDirect route to a specific functionalized productNarrow scope, specialized reagent
α-Halocarbonyls α-bromo/chloro ketones or estersBase (K₂CO₃, Et₃N), Solvent (Acetone, EtOH)60-95%Highly versatile, low-cost reagents, robustCan require a subsequent oxidation step for aromaticity
Propargyl Derivatives Propargyl alcohols, Propargyl halidesY(OTf)₃ (cascade); Cu(I), Au(I) (cyclization)65-95%Mild conditions, atom-economical cascades, functional handleMay require metal catalysts
Activated Aziridines N-Tosyl-aziridines, 2-HalophenolsLewis Acid (BF₃·OEt₂), then Cu(I)/Ligand90-95%Excellent enantioselectivity (>99% ee), high yieldsRequires synthesis of chiral aziridine precursor

Visualizing the Synthetic Pathways

The choice of synthetic route depends on the desired target structure and available resources. The following diagram illustrates the strategic decision-making process.

cluster_start cluster_logic cluster_methods Target Desired Benzoxazine Structure Q1 Need High Stereocontrol? Target->Q1 Q2 Need High Diversity / Cost-Effective? Q1->Q2 No M1 Activated Aziridines Q1->M1 Yes Q3 Need Mild Conditions / Cascade? Q2->Q3 No M2 α-Halocarbonyls Q2->M2 Yes M3 Propargyl Derivatives Q3->M3 Yes

Caption: Decision workflow for selecting a benzoxazine synthesis strategy.

Detailed Experimental Protocols

To provide practical, actionable insights, we present detailed protocols for two of the most powerful alternative strategies.

Protocol 1: Enantioselective Synthesis via Aziridine Ring-Opening and Cyclization[1]

This protocol is a self-validating system for producing highly enantioenriched dihydro-1,4-benzoxazines, key intermediates for chiral drugs.

Workflow Diagram

cluster_workflow One-Pot Enantioselective Synthesis Reagents 1. Add Aziridine (1 eq) 2. Add 2-Bromophenol (1.1 eq) 3. Add Solvent (DCE) LewisAcid 4. Add BF₃·OEt₂ (1.2 eq) at 0°C 5. Stir at RT for 2h (Ring Opening) Reagents->LewisAcid CopperCat 6. Add CuI (20 mol%) 7. Add Ligand (1,10-phen, 40 mol%) 8. Add Base (Cs₂CO₃, 2.5 eq) LewisAcid->CopperCat Cyclize 9. Heat to 80°C for 12h (Cyclization) CopperCat->Cyclize Workup 10. Quench with NH₄Cl 11. Extract with EtOAc 12. Purify via Chromatography Cyclize->Workup Product Final Product (S)-3-Substituted-1,4-benzoxazine (Yield: >90%, ee: >99%) Workup->Product

Caption: Step-by-step workflow for the one-pot aziridine-based synthesis.

Step-by-Step Methodology:

  • Reagent Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the enantiopure N-tosyl aziridine (1.0 equiv), 2-bromophenol (1.1 equiv), and anhydrous 1,2-dichloroethane (DCE) as the solvent.

  • Ring-Opening: Cool the mixture to 0 °C in an ice bath. Add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 equiv) dropwise. Causality: The Lewis acid activates the aziridine ring, making it susceptible to nucleophilic attack by the phenol. The SN2 nature of this attack ensures inversion of stereochemistry, leading to a single diastereomer. Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until the aziridine is consumed.

  • Intramolecular Cyclization: To the same flask, add copper(I) iodide (CuI, 0.2 equiv), 1,10-phenanthroline (0.4 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv). Causality: The Cu(I)/phenanthroline system catalyzes the intramolecular Ullmann-type C-N bond formation between the amine and the aryl bromide. Cs₂CO₃ is a strong inorganic base necessary to deprotonate the amine and facilitate the coupling.

  • Heating and Completion: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Workup and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure dihydro-1,4-benzoxazine. The enantiomeric excess can be confirmed by chiral HPLC analysis.

Protocol 2: Yttrium-Catalyzed Cascade Synthesis from Benzoxazoles and Propargyl Alcohols[7]

This protocol exemplifies an efficient cascade reaction, constructing a complex molecule from simpler precursors in a single, atom-economical operation.

Reaction Mechanism Visualization

cluster_mech Y(OTf)₃-Catalyzed Cascade Mechanism Start Benzoxazole + Propargyl Alcohol Cat Y(OTf)₃ Int1 Propargyl Cation Intermediate Start->Int1 Forms Cation Cat->Int1 Activates Alcohol Int2 Ring-Opened Intermediate Int1->Int2 Ring Opening Int3 Intramolecular Annulation Int2->Int3 Ring Closure Product Aldehyde-Containing 1,4-Benzoxazine Int3->Product Protonation

Caption: Simplified mechanism of the Y(OTf)₃-catalyzed cascade reaction.

Step-by-Step Methodology:

  • Reagent Setup: In a sealed tube, combine the substituted benzoxazole (1.2 equiv), the propargyl alcohol (1.0 equiv), yttrium(III) trifluoromethanesulfonate (Y(OTf)₃, 10 mol%), and triethylamine (Et₃N, 2.0 equiv) in chlorobenzene as the solvent.

  • Reaction: Seal the tube and heat the mixture at 120 °C for 24 hours. Causality: The high temperature and Lewis acid catalyst work in concert. Y(OTf)₃ activates the alcohol for elimination, forming a propargyl cation. This electrophile is attacked by the benzoxazole nitrogen, triggering a ring-opening/cyclization cascade. Et₃N acts as a base to facilitate the final steps of the annulation.

  • Workup and Purification: After cooling to room temperature, concentrate the reaction mixture directly under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure aldehyde-containing 1,4-benzoxazine product.

Conclusion and Future Outlook

While the use of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate provides a reliable entry into a specific class of 1,4-benzoxazines, the landscape of synthetic chemistry has evolved significantly. Modern methodologies offer far greater flexibility, efficiency, and control.

  • For rapid library synthesis and structural diversity , the reaction of o-aminophenols with a wide array of commercially available α-halocarbonyls remains the workhorse strategy due to its simplicity and cost-effectiveness.

  • For mild conditions and access to unique functionality , metal-catalyzed cyclizations of propargyl derivatives , particularly cascade reactions, represent the cutting edge of efficiency and atom economy.[6]

  • For applications demanding the utmost precision, such as the synthesis of chiral pharmaceutical intermediates, advanced intramolecular cyclizations from precursors like activated aziridines provide unparalleled stereochemical control .[1]

Looking forward, the field will continue to move towards strategies that are not only efficient but also environmentally benign. The development of biocatalytic methods[8] and visible-light-mediated reactions[9] for benzoxazine synthesis underscores a commitment to sustainable chemistry, promising even more innovative and powerful tools for researchers in the years to come.

References

  • Reddy, L. H. et al. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols. ACS Publications. Available at: [Link]

  • Liu, J. et al. (2001). Novel Benzoxazine Monomers Containing p-Phenyl Propargyl Ether: Polymerization of Monomers and Properties of Polybenzoxazines. Macromolecules, ACS Publications. Available at: [Link]

  • Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. (2021). Academical Society of Science and Engineering. Available at: [Link]

  • Liu, J. et al. (2001). Synthesis and Polymerization of Novel Benzoxazine Monomers Containing p-Propargyl Ether Groups. Polymer Preprints, Japan. Available at: [Link]

  • Yoshida, M. et al. (2021). Formation of 4H-1,2-Benzoxazines by Intramolecular Cyclization of Nitroalkanes. Journal of the American Chemical Society. Available at: [Link]

  • Ishida, H. & Lee, Y. (2009). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Available at: [Link]

  • Khatun, M. et al. (2022). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Polymers, MDPI. Available at: [Link]

  • Wang, Z. et al. (2022). Synthesis of 1,4-benzoxazines via Y(OTf)₃-catalyzed ring opening/annulation cascade reaction of benzoxazoles with propargylic alcohols. Chemical Communications, RSC Publishing. Available at: [Link]

  • Kuo, S. et al. (2015). Strategy to prepare 4-hydroxylphenyl propargyl ether-based benzoxazine from bisphenol A. Polymer. Available at: [Link]

  • Trejo-Machin, A. et al. (2018). Design and Synthesis of Bio-Based Benzoxazines. IntechOpen. Available at: [Link]

  • Park, J. et al. (2023). Visible-light-catalyzed synthesis of 1,3-benzoxazines via formal [4 + 2] cycloaddition of oximes with o-hydroxybenzyl alcohols. Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]

  • Frolova, L. et al. (2019). Synthesis of Phosphazene-Containing, Bisphenol A-Based Benzoxazines and Properties of Corresponding Polybenzoxazines. Polymers, MDPI. Available at: [Link]

  • Wang, X. et al. (2024). Multifunctional Biobased Benzoxazines: Synthesis, Copolymerization, and Thermal Stability Studies. ACS Applied Polymer Materials. Available at: [Link]

  • Lee, J. et al. (2021). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega. Available at: [Link]

  • Al-Kiswani, M. et al. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry. Available at: [Link]

  • Orlov, V. et al. (1981). Phenoxazine derivatives — products of the reaction of o-aminophenol with chalcones. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Al-Kiswani, M. et al. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. ResearchGate. Available at: [Link]

  • Mubarak, M. S. et al. (2010). View of Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry. Available at: [Link]

  • Synthesis of 4H-1,3-benzoxazines. Organic Chemistry Portal. Available at: [Link]

  • Sharma, M. et al. (2020). Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Gallo, R. D. C. et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Available at: [Link]

  • Obasi, L. et al. (2014). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research. Available at: [Link]

  • Orlov, V. et al. (1981). PHENOXAZINE DERIVATIVES - PRODUCTS OF THE REACTION OF o-AMINOPHENOL WITH CHALCONES. Lookchem. Available at: [Link]

  • Kaur, H. et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, MDPI. Available at: [Link]

  • Al-Kiswani, M. et al. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry. Available at: [Link]

  • Pinter, T. et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Wang, B. et al. (2020). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, RSC Publishing. Available at: [Link]

Sources

Validation

A Comparative Guide to the Stereochemical Confirmation of Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate

In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its function, efficacy, and safety. For ethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its function, efficacy, and safety. For ethyl 4-bromo-3-ethoxybut-2-enoate, a versatile synthetic intermediate, the distinction between the (Z) and (E) geometric isomers is paramount for ensuring predictable reaction outcomes and the desired properties in the final product. This guide provides an in-depth comparison of the principal analytical techniques used to definitively confirm the (Z)-stereochemistry of this trisubstituted alkene. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative analysis to empower researchers in drug development and chemical synthesis to select the most appropriate methodology for their needs.

The Challenge: Differentiating Geometric Isomers

Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate possesses a trisubstituted carbon-carbon double bond, which gives rise to two geometric isomers: (Z) (from the German zusammen, meaning "together") and (E) (from the German entgegen, meaning "opposite"). In the (Z) isomer, the higher-priority substituents on each carbon of the double bond are on the same side. For our target molecule, these are the ethoxycarbonyl (-COOEt) and the ethoxy (-OCH2CH3) groups. The spatial proximity of these groups in the (Z) isomer versus their distal relationship in the (E) isomer forms the basis of their differentiation by various analytical methods.

Comparative Analysis of Analytical Methodologies

The confirmation of stereochemistry is not a one-size-fits-all endeavor. The choice of technique is often governed by factors such as sample availability, the need for absolute versus relative configuration, and the required throughput. We will compare three powerhouse techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and High-Performance Liquid Chromatography (HPLC).

Parameter NMR Spectroscopy X-ray Crystallography Chiral HPLC
Sample Requirement 1-25 mg for ¹H NMR[1]High-quality single crystal (>0.1 mm)[1]Microgram to milligram quantities[1]
Primary Output 1D and 2D spectra showing through-bond and through-space correlations[1]3D electron density map providing absolute configuration[1]Chromatogram showing separation and isomeric purity[1]
Key Advantage Provides detailed structural information and dynamics in solution[1]Unambiguous determination of absolute stereochemistry[1][2]High-throughput analysis and quantification of isomer ratios[1]
Key Limitation Indirect determination of stereochemistryRequires a suitable single crystal, which can be difficult to obtain[3][4]Does not provide absolute structural information on its own
Measurement Time Seconds to hours[1]Minutes to over 24 hours[1]10-30 minutes per sample[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Spatial Proximity

NMR spectroscopy is arguably the most powerful and readily accessible tool for determining the relative stereochemistry of molecules in solution.[5] For distinguishing (Z) and (E) isomers of trisubstituted alkenes, the Nuclear Overhauser Effect (NOE) is the most definitive NMR technique.[3]

The Principle of the Nuclear Overhauser Effect (NOE)

The NOE is a phenomenon where the nuclear spin polarization of an atom is altered by the saturation of a nearby atom's nuclear spin.[6] This effect is transmitted through space, not through chemical bonds, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei (typically protons).[6] For small molecules, an NOE is observable between protons that are less than 5 Å apart.[1][5][6]

In the context of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate, the key differentiation lies in the proximity of the vinyl proton (-CH=) to the protons of the ethoxy group (-OCH2CH3).

  • For the (Z)-isomer: The vinyl proton is spatially close to the methylene protons (-OCH2-) of the ethoxy group. Irradiation of the vinyl proton should result in a significant NOE enhancement of the methylene proton signal.

  • For the (E)-isomer: The vinyl proton is distant from the ethoxy group. No significant NOE would be expected between the vinyl proton and the methylene protons. An NOE might be observed between the vinyl proton and the bromomethyl protons (-CH2Br).

Experimental Workflow: 2D NOESY

While 1D NOE experiments are faster, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is more comprehensive as it shows all NOE interactions within the molecule simultaneously.[3]

NOESY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve ~10-15 mg of sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3) Acquire Perform 2D NOESY experiment on a 400-600 MHz NMR spectrometer Prep->Acquire Process Process the 2D data (Fourier transform, phasing, and baseline correction) Acquire->Process Acquire_Details Key Parameter: Mixing time (tm) set to 0.5-1.0 s for small molecules Analyze Analyze the 2D NOESY spectrum for cross-peaks Process->Analyze Interpret Identify cross-peak between vinyl-H and ethoxy-CH2 protons Analyze->Interpret Conclusion Conclusion: Cross-peak confirms (Z)-stereochemistry Interpret->Conclusion

Caption: Workflow for confirming (Z)-stereochemistry using 2D NOESY.

Protocol for 2D NOESY Experiment
  • Sample Preparation: Dissolve approximately 10-15 mg of the purified ethyl (Z)-4-bromo-3-ethoxybut-2-enoate in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and shim the instrument to obtain optimal resolution.

  • Acquisition:

    • Acquire standard 1D ¹H and ¹³C spectra for chemical shift assignments. A study on the (E)-isomer provides comparative spectral data.[7]

    • Set up a 2D NOESY experiment. A crucial parameter is the mixing time (tm), which allows for the NOE to build up. For small molecules like the target, a mixing time of 0.5 to 1.0 seconds is generally appropriate.[6]

  • Data Processing: Process the acquired Free Induction Decay (FID) with appropriate window functions, followed by Fourier transformation, phasing, and baseline correction.

  • Interpretation:

    • The diagonal of the 2D NOESY spectrum corresponds to the 1D ¹H spectrum.

    • Off-diagonal peaks, or "cross-peaks," indicate spatial proximity between the protons that correlate on the diagonal.[1]

    • For the (Z)-isomer, a distinct cross-peak should be observed between the signal of the vinyl proton and the signal of the methylene protons of the ethoxy group.

Expected Spectroscopic Data
Proton Expected ¹H Chemical Shift (ppm) for (Z)-isomer Expected NOE Correlation for (Z)-isomer Expected NOE Correlation for (E)-isomer
Vinyl-H~5.0-5.5Methylene-H of ethoxy groupMethylene-H of bromomethyl group
Ethoxy -OCH2-~3.9-4.2Vinyl-HNone with Vinyl-H
Bromomethyl -CH2Br~4.0-4.3None with Vinyl-HVinyl-H
Ester -OCH2-~4.1-4.3None with Vinyl-HNone with Vinyl-H

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Single-Crystal X-ray Crystallography: The Gold Standard

When an unambiguous, absolute determination of stereochemistry is required, single-crystal X-ray crystallography is the definitive technique.[1][4][8][9] It provides a precise three-dimensional map of the electron density within a molecule, allowing for the direct visualization of the atomic arrangement.

The Principle of X-ray Crystallography

This technique relies on the diffraction of X-rays by the ordered array of atoms in a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. For chiral molecules, the use of anomalous dispersion can establish the absolute configuration.[8][9]

Experimental Workflow: X-ray Crystallography

XRay_Workflow cluster_cryst Crystallization cluster_data Data Collection cluster_solve Structure Solution & Refinement Crystallize Grow a high-quality single crystal of the compound Mount Mount a suitable crystal on a goniometer head Crystallize->Mount Crystallize_Details Methods: Slow evaporation, vapor diffusion, or cooling Collect Collect diffraction data using an X-ray diffractometer Mount->Collect Process Process diffraction data (integration and scaling) Collect->Process Solve Solve the crystal structure (e.g., using direct methods) Process->Solve Refine Refine the structural model to fit the experimental data Solve->Refine Conclusion Result: Unambiguous 3D structure confirming (Z)-stereochemistry Refine->Conclusion

Caption: Workflow for stereochemical confirmation via X-ray crystallography.

Protocol for Single-Crystal X-ray Crystallography
  • Crystallization: This is the most critical and often challenging step.

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.

    • Attempt crystallization using methods such as slow evaporation of the solvent, vapor diffusion of an anti-solvent, or slow cooling of a saturated solution.

  • Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and a size typically greater than 0.1 mm in all dimensions.[1] Mount the crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • The collected data is processed to determine unit cell dimensions and reflection intensities.[1]

    • The structure is "solved" using computational methods to generate an initial electron density map.[1]

    • This initial model is then refined against the experimental data to yield the final, precise atomic coordinates.[1]

  • Interpretation: The final refined structure provides a visual and quantitative representation of the molecule, including bond lengths, bond angles, and the relative positions of all substituents around the double bond, thereby unambiguously confirming the (Z) or (E) configuration.

High-Performance Liquid Chromatography (HPLC): Separation and Purity Assessment

While NMR and X-ray crystallography provide structural information, HPLC is a powerful separatory technique. For geometric isomers, which are diastereomers, separation can often be achieved on standard achiral stationary phases due to their different physical properties.[10]

The Principle of HPLC Separation

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The polarity, size, and shape of the (Z) and (E) isomers will lead to different interactions with the stationary phase, resulting in different retention times.

Experimental Workflow: HPLC Method Development

HPLC_Workflow cluster_setup Initial Setup cluster_opt Method Optimization cluster_val Analysis Setup Select a suitable column (e.g., C18 reverse-phase) and prepare mobile phase Inject Inject a mixture of (Z) and (E) isomers (if available) or the synthesis product Setup->Inject Optimize Optimize mobile phase composition (e.g., acetonitrile/water ratio) and flow rate for separation Inject->Optimize Analyze Run the optimized method on the sample Optimize->Analyze Quantify Integrate peak areas to determine the isomeric ratio and purity Analyze->Quantify Conclusion Result: Separated peaks with distinct retention times for each isomer Quantify->Conclusion

Caption: Workflow for HPLC-based separation of geometric isomers.

Protocol for HPLC Analysis
  • System Preparation:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A mixture of acetonitrile and water is commonly used. Prepare and degas the mobile phase.

  • Method Development:

    • If a standard of the (E)-isomer is available, create a mixture to optimize the separation. If not, the crude reaction mixture can be used to identify the major and minor products.

    • Start with an isocratic elution (e.g., 60:40 acetonitrile:water) at a flow rate of 1.0 mL/min.

    • Adjust the mobile phase composition to achieve baseline separation of the two isomer peaks. A gradient elution may be necessary for complex mixtures.[11]

  • Sample Analysis:

    • Dissolve a small amount of the sample in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Monitor the elution profile using a UV detector (a wavelength of ~220-250 nm should be appropriate for the α,β-unsaturated ester chromophore).

  • Interpretation:

    • The chromatogram will show two distinct peaks corresponding to the (Z) and (E) isomers.

    • The peak with the larger area corresponds to the major isomer in the sample.

    • To assign the peaks without a standard, fractions corresponding to each peak can be collected and analyzed by NMR (specifically, NOESY) to confirm their identity.

Conclusion and Recommendations

Confirming the stereochemistry of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is a critical step in its utilization as a chemical intermediate. Each of the discussed techniques offers a unique set of advantages.

  • For routine analysis and confirmation of relative stereochemistry, NMR spectroscopy , particularly the 2D NOESY experiment, is the method of choice. It is rapid, non-destructive, and provides a wealth of structural information from a solution-state sample.

  • For assessing isomeric purity and for quality control applications, HPLC is unparalleled. It provides quantitative data on the ratio of isomers and is amenable to high-throughput screening.

  • When an absolute and incontrovertible determination of stereochemistry is required, such as for a novel compound or for regulatory submission, single-crystal X-ray crystallography is the gold standard, provided a suitable crystal can be grown.

A comprehensive approach often involves the complementary use of these techniques. For instance, HPLC can be used to separate the isomers, followed by NMR to confirm the identity of each separated peak, with X-ray crystallography serving as the ultimate arbiter of the structure. By understanding the principles, strengths, and practical workflows of each method, researchers can confidently and efficiently validate the stereochemistry of their products, ensuring the integrity and success of their scientific endeavors.

References

  • Wang, Z., Mo, H., & Bao, W. (2007). Mild, Efficient and Highly Stereoselective Synthesis of (Z)-Vinyl Chalcogenides from Vinyl Bromides Catalyzed by Copper(I) in Ionic Liquids Based on Amino Acids. Synlett, 2007(01), 91-94. [Link]

  • Chemistry Stack Exchange. (2017). Determining geometry of trisubstituted alkene. [Link]

  • Kelly, J. W., & Parnes, H. (n.d.). On-line analysis of the four geometric isomers and enantiomers of a substituted pentadienyl carboxamide. Chromatography. [Link]

  • Orochem Technologies Inc. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. [Link]

  • Dodge, M. W., et al. (2015). Stereoselective Synthesis of Trisubstituted Vinyl Bromides by Addition of Alkynes to Oxocarbenium Ions. Synlett, 26(19), 2702-2706. [Link]

  • Dodge, M. W., et al. (2015). Stereoselective Synthesis of Trisubstituted Vinyl Bromides by Addition of Alkynes to Oxocarbenium Ions. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. [Link]

  • Katzenellenbogen, J. A., & Robertson, D. W. (1982). Highly stereoselective access to an (E)-vinyl bromide from an aryl ketone leads to short syntheses of (Z)-tamoxifen and important substituted derivatives. The Journal of Organic Chemistry, 47(13), 2487-2493. [Link]

  • Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Al-Kiswania, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 5(1), 13-21. [Link]

  • Chemical Synthesis Database. (2025). ethyl (2Z)-4-bromo-3-ethoxy-2-butenoate. [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 4-bromo-3-methylbut-2-enoate. [Link]

  • ResearchGate. (n.d.). NOE experiments to define the allene oxide E or Z isomers. [Link]

  • Jordan Journal of Chemistry. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. [Link]

  • National Center for Biotechnology Information. (n.d.). ethyl (Z)-4-bromo-3-ethoxybut-2-enoate. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-bromo-3-ethoxy-2-butenoate. PubChem. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Organic Syntheses. (n.d.). Procedure for the Preparation of (S)-Ethyl 3-(4-bromophenyl)butanoate. [Link]

  • University of Missouri. (2018). NOESY and ROESY. [Link]

  • Jordan Journal of Chemistry. (2010). View of Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. [Link]

  • Das, B., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24344-24351. [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • SpectraBase. (n.d.). Ethyl E-4-Bromo-3-methyl-2-butenoate. [Link]

  • Canadian Science Publishing. (n.d.). N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. [Link]

  • University of Southampton. (n.d.). Absolute Stereochemistry: The merits of VCD and XRD. [Link]

  • Journal of the American Chemical Society. (2025). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. [Link]

  • Journal of the American Chemical Society. (2023). Z-Trisubstituted α,β-Unsaturated Esters and Acid Fluorides through Stereocontrolled Catalytic Cross-Metathesis. [Link]

  • National Center for Biotechnology Information. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC. [Link]

  • Flack, H. D. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). [Link]

  • Chemistry Stack Exchange. (2015). How to distinguish diastereomers of unsaturated ketones by NMR?. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of (E) and (Z)-Ethyl 4-bromo-3-ethoxybut-2-enoate for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the nuanced differences in the reactivity of geometric isomers can be a pivotal factor in the success of a synthetic route and the biological activity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic organic chemistry and drug development, the nuanced differences in the reactivity of geometric isomers can be a pivotal factor in the success of a synthetic route and the biological activity of a target molecule. This guide offers an in-depth comparative analysis of the reactivity of the (E) and (Z) isomers of ethyl 4-bromo-3-ethoxybut-2-enoate, versatile building blocks in the synthesis of complex organic scaffolds. While direct, side-by-side experimental comparisons of these specific isomers are not extensively documented in peer-reviewed literature, this guide synthesizes established principles of stereochemistry and reactivity, supported by data from analogous systems, to provide a robust predictive framework for researchers in the field.

Introduction: The Significance of Stereoisomerism in Ethyl 4-bromo-3-ethoxybut-2-enoate

Ethyl 4-bromo-3-ethoxybut-2-enoate is a tetrasubstituted α,β-unsaturated ester, a class of compounds known for their rich and varied reactivity. The presence of a carbon-carbon double bond gives rise to geometric isomerism, resulting in the (E) and (Z) diastereomers. The spatial arrangement of the substituents around the double bond profoundly influences the steric and electronic properties of the molecule, which in turn dictates their chemical behavior.

The Cahn-Ingold-Prelog priority rules are used to assign the (E) and (Z) configurations. For ethyl 4-bromo-3-ethoxybut-2-enoate, the priority of the substituents on the C2 and C3 carbons of the double bond determines the isomeric form.

Diagram of (E) and (Z) Isomers:

isomers cluster_E (E)-ethyl 4-bromo-3-ethoxybut-2-enoate cluster_Z (Z)-ethyl 4-bromo-3-ethoxybut-2-enoate E Br      EtOOC    / C=C /    EtO      H Z Br      H    / C=C /    EtO      EtOOC

Caption: Structure of (E) and (Z) isomers of ethyl 4-bromo-3-ethoxybut-2-enoate.

Physicochemical Properties and Thermodynamic Stability

The fundamental differences in the reactivity of the (E) and (Z) isomers are rooted in their distinct physicochemical properties and relative thermodynamic stabilities.

Property(E)-ethyl 4-bromo-3-ethoxybut-2-enoate(Z)-ethyl 4-bromo-3-ethoxybut-2-enoate
Thermodynamic Stability Generally more stableGenerally less stable
Steric Hindrance LowerHigher
Boiling Point Data not available88-90 °C (1 mmHg)[1]
Spectroscopic Data 1H and 13C NMR data available[2][3]Limited data available[4]

The (E)-isomer is generally considered to be the more thermodynamically stable of the two. This is attributed to the spatial arrangement of the bulky substituents (the bromo and ethoxycarbonyl groups) on opposite sides of the double bond, which minimizes steric strain. In contrast, the (Z)-isomer experiences greater steric hindrance due to the proximity of these groups on the same side of the double bond. This difference in stability has significant implications for both the synthesis and the reactivity of these isomers.

Comparative Reactivity Analysis

The differential reactivity of the (E) and (Z) isomers can be explored through the lens of common organic reactions, including nucleophilic substitution and reactions at the electrophilic double bond.

Nucleophilic Substitution at the Vinylic Carbon

Vinyl halides are generally less reactive towards nucleophilic substitution than their alkyl halide counterparts due to the increased strength of the sp² C-Br bond and the steric hindrance around the double bond. However, reactions can be induced under specific conditions.

Mechanistic Considerations:

Nucleophilic vinylic substitution can proceed through several mechanisms, including addition-elimination and elimination-addition pathways. The stereochemistry of the starting isomer can significantly influence the reaction pathway and the stereochemical outcome of the product.

In an addition-elimination mechanism , the nucleophile attacks the electron-deficient double bond, forming a carbanionic intermediate. The stereochemistry of the product is often retained from the starting isomer.

For a concerted nucleophilic substitution (SNV) , the stereochemical outcome can be more complex and is dependent on the specific reactants and conditions.

Predicted Reactivity:

  • (E)-Isomer: Due to its lower ground state energy, the (E)-isomer is expected to have a higher activation energy for reactions and thus, potentially a slower reaction rate compared to the (Z)-isomer under kinetic control.

  • (Z)-Isomer: The higher ground state energy of the (Z)-isomer, resulting from steric strain, may lead to a lower activation energy and a faster reaction rate. This is because the transition state may relieve some of the initial steric strain.

Reactions at the Electrophilic Double Bond

The electron-withdrawing nature of the ester group makes the double bond in both isomers susceptible to attack by nucleophiles in a Michael-type addition.

Predicted Reactivity:

The accessibility of the β-carbon to an incoming nucleophile is a key factor.

  • (E)-Isomer: The β-carbon is relatively unhindered, allowing for easier nucleophilic attack.

  • (Z)-Isomer: The ethoxycarbonyl group on the same side as the bromine atom may sterically hinder the approach of a nucleophile to the β-carbon, potentially leading to a slower reaction rate for Michael additions compared to the (E)-isomer.

Experimental Evidence and Applications

While direct comparative kinetic studies are scarce, the synthetic utility of the (E)-isomer of ethyl 4-bromo-3-ethoxybut-2-enoate has been demonstrated in the literature.

Synthesis of Heterocyclic Compounds using the (E)-Isomer

The (E)-isomer has been employed as a versatile synthon for the preparation of various heterocyclic compounds, such as 1,4-benzoxazines and pyrrol-2-ones.[2][3] These reactions typically involve nucleophilic attack on the molecule, leading to cyclization.

Experimental Protocol: Synthesis of 1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-ones[3]

  • A mixture of a substituted aniline (0.02 mol) and (E)-ethyl 4-bromo-3-ethoxybut-2-enoate (2.37 g, 0.01 mol) in ethanol (50 mL) is prepared.

  • The reaction mixture is stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then treated with a solution of sodium ethoxide (prepared from 0.46 g of sodium in 20 mL of absolute ethanol).

  • The resulting mixture is heated under reflux for a specified time.

  • After cooling, the reaction mixture is poured into ice-water and acidified with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent to yield the desired pyrrol-2-one derivative.

Reaction Workflow Diagram:

reaction_workflow reagents Substituted Aniline + (E)-ethyl 4-bromo-3-ethoxybut-2-enoate in Ethanol stirring Stir at RT (Monitor by TLC) reagents->stirring evaporation Solvent Evaporation stirring->evaporation naoet_treatment Treatment with Sodium Ethoxide evaporation->naoet_treatment reflux Reflux naoet_treatment->reflux workup Acidic Workup (Ice-water, HCl) reflux->workup purification Filtration & Recrystallization workup->purification product 1-(substituted phenyl)-4-hydroxy- 1,5-dihydro-2H-pyrrol-2-one purification->product

Caption: Workflow for the synthesis of pyrrol-2-ones from the (E)-isomer.

Synthesis and Spectroscopic Characterization

The synthesis of α,β-unsaturated esters often yields the more stable (E)-isomer as the major product. Specific synthetic methods are required to obtain the (Z)-isomer in higher yields.

Synthesis of (E)-ethyl 4-bromo-3-ethoxybut-2-enoate:

The (E)-isomer can be synthesized from ethyl 3-ethoxybut-2-enoate via bromination.[3]

Synthesis of (Z)-ethyl 4-bromo-3-ethoxybut-2-enoate:

The synthesis of the (Z)-isomer is more challenging and may involve stereoselective methods such as modified Wittig reactions or the isomerization of the (E)-isomer, for example, through photochemical methods.

Spectroscopic Differentiation:

¹H NMR spectroscopy is a powerful tool for differentiating between the (E) and (Z) isomers. The chemical shift of the vinylic proton is particularly informative. Due to the anisotropic effect of the carbonyl group in the ester, the vinylic proton in the (Z)-isomer is expected to be shielded and appear at a higher field (lower ppm) compared to the vinylic proton in the (E)-isomer.

Conclusion and Future Perspectives

For researchers and drug development professionals, a thorough understanding of these reactivity differences is crucial for designing efficient synthetic strategies and for the targeted synthesis of specific stereoisomers. Further experimental studies, particularly kinetic analyses of reactions with both isomers, are warranted to provide quantitative data to support the predictive models outlined in this guide. Such studies would be invaluable in unlocking the full synthetic potential of both the (E) and (Z) isomers of ethyl 4-bromo-3-ethoxybut-2-enoate.

References

  • Chemical Synthesis Database. ethyl (2Z)-4-bromo-3-ethoxy-2-butenoate. [Link]

  • PubChem. ethyl (Z)-4-bromo-3-ethoxybut-2-enoate. [Link]

  • Al-Kiswani, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 5(1), 13-21.
  • ResearchGate. Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. [Link]

  • PubChem. ethyl 4-bromo-3-ethoxy-2-butenoate. [Link]

Sources

Validation

Advanced Application Guide: Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate in Pharmaceutical Synthesis

Executive Summary & Structural Significance In the landscape of modern organic synthesis and drug development, the selection of highly functionalized building blocks is critical for streamlining complex pathways. Ethyl (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In the landscape of modern organic synthesis and drug development, the selection of highly functionalized building blocks is critical for streamlining complex pathways. Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (CAS: 1116-50-3) is a premier pharmaceutical intermediate that offers unparalleled synthetic versatility[1][2]. Physically, it presents as a moisture- and light-sensitive corrosive liquid, immiscible in water, with a boiling point of 88–90 °C (at 1 mmHg)[2].

Unlike simple alkyl halides, this molecule is characterized by three orthogonal reactive sites:

  • An allylic bromide: Highly susceptible to nucleophilic attack (e.g., by phosphites, amines, or thiolates).

  • An enol ether: Acting as a masked β -keto ester, which can be hydrolyzed to reveal a ketone or utilized in regioselective cycloadditions to form pyrazoles and thiazoles.

  • An α,β -unsaturated ethyl ester: Serving as a potent Michael acceptor and a handle for downstream carboxyl manipulations (saponification, amidation, or reduction).

Reactivity Center Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (Electrophile & Michael Acceptor) Path1 Michaelis-Arbuzov Reaction (Phosphonate Formation) Center->Path1 P(OEt)3, Heat Path2 Heterocyclization (Pyrazoles/Thiazoles) Center->Path2 Hydrazines / Thioamides Path3 Nucleophilic Substitution (Allylic Amination/Alkylation) Center->Path3 Amines / Nu-

Divergent synthetic pathways of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate in drug discovery.

Comparative Analysis: Performance Against Alternatives

When designing a synthetic route requiring a four-carbon homologation agent, chemists frequently evaluate ethyl (Z)-4-bromo-3-ethoxybut-2-enoate against simpler alternatives like Ethyl 4-bromocrotonate . While ethyl 4-bromocrotonate is a competent allylic bromide[3], it lacks the central enol ether functionality.

Table 1: Structural & Reactivity Comparison of Allylic Building Blocks
Feature / PropertyEthyl (Z)-4-bromo-3-ethoxybut-2-enoateEthyl 4-bromocrotonate
CAS Number 1116-50-3[1]13991-36-1 (Acid derivative)[3]
Halogen Reactivity Extremely high (Allylic + activated by ester)High (Allylic)
Enol Ether Presence Yes (Provides masked β -keto functionality)No (Simple alkene)
Heterocycle Synthesis Excellent (Forms highly substituted pyrazoles/thiazoles)Poor (Requires additional oxidation steps)
Primary Application Complex dienoates, HWE phosphonates, heterocyclesSimple allylation, fatty acid blocking agents[3]
The Olefination Bottleneck: Phosphorane vs. Phosphonate

A classic challenge in drug synthesis is the olefination of sterically hindered ketones. Standard Wittig reactions using phosphoranes derived from simple allylic bromides often result in severely diminished yields due to low reactivity[4].

By converting ethyl (Z)-4-bromo-3-ethoxybut-2-enoate into its corresponding phosphonate via the Michaelis-Arbuzov reaction, chemists can execute a Horner-Wadsworth-Emmons (HWE) reaction . The HWE carbanion is significantly more nucleophilic than a standard Wittig ylide, overcoming steric hindrance and driving the reaction to near-quantitative yields.

Table 2: Yield Comparison in Dienoate Synthesis (Olefination of Ketones)
Reagent TypeTarget ReactionYield (%)Mechanistic Limitation
Phosphorane (Wittig) Ketone Olefination< 30%Low nucleophilicity of the ylide; steric clash[4].
Phosphonate (HWE) Ketone Olefination95% Highly reactive carbanion; irreversible deprotonation[4].

Self-Validating Experimental Protocols

To leverage the full potential of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate, researchers must employ precise thermal and stoichiometric controls. Below are field-proven protocols demonstrating the causality behind each experimental choice.

Protocol 1: Synthesis of the Phosphonate Intermediate (Michaelis-Arbuzov Reaction)

Objective: Convert the allylic bromide into a highly reactive phosphonate for downstream HWE olefination[4].

  • Reagent Mixing: In a dry, argon-purged flask, combine triethyl phosphite (25.4 mmol) and ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (21.1 mmol)[4].

    • Causality: A slight excess of the phosphite ensures complete consumption of the valuable bromide intermediate.

  • Initial Heating (110 °C for 10 min): Gradually heat the neat mixture to 110 °C.

    • Causality: This specific temperature provides the activation energy required for the nucleophilic phosphorus to attack the allylic carbon, displacing the bromide ion.

  • High-Temperature Shift (150 °C for 3 h): Ramp the temperature to 150 °C.

    • Causality: The intermediate phosphonium species must be dealkylated by the displaced bromide ion. Heating to 150 °C vaporizes the resulting ethyl bromide byproduct (bp ~38 °C), driving the equilibrium irreversibly toward the phosphonate product according to Le Chatelier's principle.

  • Purification: Evaporate the mixture in vacuo and purify via distillation under reduced pressure.

    • Result: Yields pure phosphonate as a colorless oil (approx. 95% yield)[4].

Workflow Step1 1. Mix Reactants (Bromide + Phosphite) Step2 2. Heat to 110°C (10 min) then 150°C (3 h) Step1->Step2 Step3 3. Vacuum Distillation (Remove Byproducts) Step2->Step3 Step4 4. Pure Phosphonate (95% Yield) Step3->Step4

Step-by-step workflow for the Michaelis-Arbuzov synthesis of the phosphonate intermediate.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: React the synthesized phosphonate with a sterically hindered ketone to form a complex dienoate[4].

  • In Situ Deprotonation: Suspend Sodium hydride (NaH) in anhydrous THF at 0 °C. Slowly add the phosphonate generated from Protocol 1.

    • Causality: NaH is a strong, non-nucleophilic base. It irreversibly deprotonates the α -carbon of the phosphonate, evolving hydrogen gas and forming a highly stabilized, yet extremely reactive, carbanion.

  • Ketone Addition: Introduce the target ketone dropwise to the mixture and allow it to warm to room temperature.

    • Causality: The carbanion attacks the carbonyl carbon, forming an oxaphosphetane intermediate that spontaneously collapses to yield the alkene and a water-soluble phosphate byproduct.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, and purify via column chromatography.

    • Result: Affords the dienoate as a diastereomixture (predominantly 2E, 4E) with excellent yields[4].

Conclusion

Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is far more than a simple alkylating agent. Its unique combination of an allylic bromide and an enol ether makes it an indispensable tool for synthesizing complex dienoates and multi-substituted heterocycles. By utilizing the Michaelis-Arbuzov/HWE sequence, chemists can bypass the inherent limitations of standard Wittig chemistry, achieving high yields even with unreactive, sterically hindered substrates.

References

  • [1] Title: ethyl (Z)-4-bromo-3-ethoxybut-2-enoate - PubChem - NIH Source: nih.gov URL:

  • [2] Title: Ethyl 4-bromo-3-ethoxy-2-butenoate, tech. 90%, stab. with sodium carbonate Source: fishersci.com URL:

  • [4] Title: HETEROCYCLES, Vol. 52, No. 3, 2000 - LOCKSS: Serve Content Source: clockss.org URL:

  • [3] Title: 4-BROMOCROTONIC ACID | 13991-36-1 - ChemicalBook Source: chemicalbook.com URL:

Sources

Comparative

validation of the structure of compounds synthesized from ethyl (Z)-4-bromo-3-ethoxybut-2-enoate

Structural Validation of Heterocycles Synthesized from Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate: A Comparative Analytical Guide As a Senior Application Scientist overseeing structural elucidation pipelines, I frequently en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of Heterocycles Synthesized from Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate: A Comparative Analytical Guide

As a Senior Application Scientist overseeing structural elucidation pipelines, I frequently encounter the analytical challenges posed by highly functionalized building blocks. Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate[1] is a remarkably versatile synthon, featuring an allylic bromide, an enol ether, and an ester moiety. While it is highly effective for synthesizing complex heterocycles like 1,4-benzoxazines and pyrrol-2-ones[2], its polyfunctional nature introduces significant regiochemical and stereochemical ambiguities during cyclization.

The causality here is straightforward: the allylic bromide is a prime target for SN​2 displacement by binucleophiles (e.g., 2-aminophenol), but the adjacent enol ether introduces the risk of SN​2′ pathways, while the reaction conditions can easily trigger (Z)-to-(E) isomerization[3]. To prevent downstream failures in drug development, researchers must implement a self-validating analytical system. This guide objectively compares the performance of leading analytical modalities and provides field-proven protocols for validating these specific molecular architectures.

Comparative Analysis of Structural Validation Modalities

Relying on a single analytical technique is a common pitfall. A robust validation strategy requires orthogonal methods to confirm connectivity, stereochemistry, and absolute configuration. Table 1 compares the efficacy of different modalities specifically for resolving the structural nuances of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate derivatives.

Table 1: Performance Comparison of Analytical Modalities for Benzoxazine/Pyrrol-2-one Derivatives

Analytical ModalityPrimary Data YieldedStrengths for this Specific SynthonLimitations & Blind SpotsThroughput
1D / 2D NMR Connectivity, Z/E StereochemistryResolves regiochemistry via HMBC; confirms retention of (Z)-alkene via NOESY.Cannot easily determine the absolute configuration of novel chiral centers.High
LC-HRMS Exact Mass, Molecular FormulaUnambiguously confirms the successful displacement of the bromine atom ( Δ mass).Provides zero topological or stereochemical information.High
SCXRD 3D Spatial Arrangement, Absolute ConfigDefinitively differentiates 1,4-benzoxazine from pyrrol-2-one scaffolds[4].Requires high-quality single crystals; ethoxy group often shows thermal disorder.Low

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning behind the experimental choice.

Protocol 1: High-Resolution NMR Sample Preparation and Acquisition

Objective: Assign regiochemistry and confirm the (Z)/(E) geometry of the enol ether.

  • Sample Preparation: Dissolve 10–15 mg of the purified heterocycle in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Expert Insight: The CDCl3​ must be pre-filtered through basic alumina. Trace DCl in standard chloroform can catalyze unwanted (Z)-to-(E) isomerization of the enol ether double bond during acquisition, leading to artifactual peaks and misinterpretation of the native stereochemistry.

  • 1D Acquisition: Acquire 1H (minimum 16 scans) and 13C (minimum 512 scans) spectra at 298 K. Look for the characteristic vinylic proton shift (typically δ 5.2–5.5 ppm for the Z-isomer).

  • 2D NOESY (Stereochemistry): Set the mixing time to 300–500 ms. This is critical for observing the spatial proximity between the vinylic proton and the ethoxy methylene protons. A strong Nuclear Overhauser Effect (NOE) confirms the retention of the (Z)-configuration.

  • 2D HMBC (Regiochemistry): Optimize for long-range carbon-proton coupling constants ( nJCH​=8 Hz). Trace the 3-bond connectivity from the newly incorporated ring heteroatoms (N or O) to the ester carbonyl. This unambiguously distinguishes between a 1,4-benzoxazine and a pyrrol-2-one scaffold[2].

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD)

Objective: Unambiguous determination of absolute configuration and 3D lattice packing.

  • Crystallization: Use vapor diffusion (e.g., dichloromethane/hexane inner/outer chamber) to grow single crystals.

    • Expert Insight: Do not use slow evaporation. The ethoxy group in these derivatives is highly flexible. Evaporation often leads to rapid precipitation and severe lattice disorder, ruining the diffraction pattern.

  • Mounting and Data Collection: Mount the crystal on a loop with Paratone oil and flash-cool to 100 K under a nitrogen stream.

    • Expert Insight: Low-temperature collection is mandatory. It suppresses the thermal motion of the ethoxy chain, which otherwise exhibits rotational disorder at room temperature and masks the true atomic coordinates[4].

  • Structure Solution: Solve using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). If a chiral center was formed during cyclization, ensure the Flack parameter refines to ∼0.0 (with an esd <0.1 ).

Workflow & Decision Logic

The following diagrams illustrate the standardized logic pathways used in our laboratories to validate these complex structures.

AnalyticalWorkflow Synth Synthesis via Ethyl (Z)-4-bromo- 3-ethoxybut-2-enoate Crude Crude Heterocycle Mixture (Benzoxazines / Pyrrol-2-ones) Synth->Crude LCMS LC-HRMS (Mass & Purity) Crude->LCMS Preliminary NMR 1D & 2D NMR (Connectivity & Z/E) Crude->NMR Primary Elucidation Valid Validated 3D Structure LCMS->Valid XRD X-Ray Crystallography (Absolute Configuration) NMR->XRD If Stereochemistry Ambiguous NMR->Valid XRD->Valid

Caption: Workflow for structural validation of heterocycles derived from ethyl (Z)-4-bromo-3-ethoxybut-2-enoate.

NMRLogic Start Analyze 2D NMR (HMBC/NOESY) CheckNOE NOE between Vinylic H and Ethoxy CH2? Start->CheckNOE CheckHMBC HMBC: Lactam NH to Ester Carbonyl? Start->CheckHMBC IsZ Confirmed (Z)-Isomer CheckNOE->IsZ Yes (Spatial Proximity) IsE Confirmed (E)-Isomer CheckNOE->IsE No (Trans Configuration) IsPyrrole Pyrrol-2-one Scaffold CheckHMBC->IsPyrrole Yes (3-bond correlation) IsBenzox 1,4-Benzoxazine Scaffold CheckHMBC->IsBenzox No / Different Connectivity

Caption: 2D NMR decision matrix for resolving regiochemical and stereochemical ambiguities.

References

  • National Center for Biotechnology Information. "ethyl (Z)-4-bromo-3-ethoxybut-2-enoate" PubChem. 1

  • National Center for Biotechnology Information. "Ethyl 4-bromo-3-ethoxy-2-butenoate" PubChem. 3

  • Al-Kiswani, M. M., et al. "Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones." Jordan Journal of Chemistry, 2010. 2

  • "Recent Advances in the Synthesis of 2H‐1,4‐Benzoxazin‐3‐(4H)‐ones and 3,4‐Dihydro‐2H‐1,4‐benzoxazines." ResearchGate.4

Sources

Validation

comparing yields of reactions using ethyl (Z)-4-bromo-3-ethoxybut-2-enoate under different catalysts

Comprehensive Comparison Guide: Catalytic Yields and Workflows for Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate Reactions Executive Summary Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (CAS 1116-50-3)[1] is a highly versatile, bifun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Catalytic Yields and Workflows for Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate Reactions

Executive Summary

Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (CAS 1116-50-3)[1] is a highly versatile, bifunctional building block featuring an electrophilic allylic bromide and a β -ethoxy- α,β -unsaturated ester moiety. It is widely utilized as a 4-carbon synthon in pharmaceutical development and complex organic synthesis[2]. Because the allylic bromide is highly reactive, the choice of catalyst or mediator dictates the reaction pathway, dictating whether the molecule undergoes C-P, C-C, or C-N bond formation.

This guide objectively compares the yields, mechanistic causality, and experimental protocols of this substrate under three distinct catalytic/mediator environments: Phosphite-mediated Arbuzov reactions, Palladium-catalyzed allylic alkylations, and Zinc-mediated Reformatsky additions.

Mechanistic Causality Behind Catalyst Selection

To achieve high yields and prevent unwanted side reactions (such as diene formation or ester hydrolysis), the catalyst must be precisely matched to the target nucleophile:

  • Triethyl Phosphite (Arbuzov Reaction): Causality: The reaction proceeds without a transition metal catalyst. The phosphorus lone pair directly attacks the allylic carbon via an SN​2 mechanism. The thermodynamic driving force is the formation of a highly stable P=O double bond following the expulsion of ethyl bromide. This pathway is highly efficient, yielding up to 95%[3], but is strictly limited to the synthesis of phosphonates.

  • Palladium Complexes (Allylic Alkylation): Causality: Pd(0) catalysts (e.g., Pd(PPh3​)4​ ) undergo oxidative addition into the C-Br bond to form an electrophilic π -allyl palladium(II) intermediate. This complex stabilizes the positive charge across the allylic system, allowing soft nucleophiles (amines, malonates) to attack the less sterically hindered terminus. This prevents SN​2′ byproducts, ensuring high regioselectivity and yields (~85%).

  • Zinc Dust (Reformatsky-Type Addition): Causality: Zinc metal inserts into the C-Br bond to form an organozinc halide (a zinc enolate equivalent). Unlike highly reactive Grignard reagents (Mg), the organozinc intermediate is sufficiently mild to react chemoselectively with aldehydes or ketones without attacking the substrate's own ester group. Yields are moderate (~75%) due to minor Wurtz-type homocoupling side reactions.

Quantitative Yield Comparison

The following table summarizes the performance of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate across different catalytic systems.

Catalyst / MediatorReaction TypeKey IntermediateTarget Product ClassTypical YieldPrimary Byproducts
Triethyl Phosphite ArbuzovPhosphonium ionAllylic Phosphonates90–95% Diethyl ethylphosphonate (trace)
Pd(PPh3​)4​ Allylic Alkylation π -Allyl-Pd(II)Allylic Amines/Malonates80–90% Regioisomers ( SN​2′ attack)
Zinc Dust ( Zn0 ) ReformatskyOrganozinc halide β -Hydroxy Esters65–80% Homocoupled dimers

Visual Workflows and Logical Relationships

CatalystWorkflow Start Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate Zn Zinc Dust (Zn^0) Reformatsky Start->Zn + Aldehyde/Ketone Pd Pd(PPh3)4 Allylic Alkylation Start->Pd + Amine/Malonate P P(OEt)3 Arbuzov Start->P + Heat (110-150°C) ProdZn β-Hydroxy Esters Yield: ~75% Zn->ProdZn ProdPd Allylic Amines Yield: ~85% Pd->ProdPd ProdP Allylic Phosphonates Yield: ~95% P->ProdP

Workflow of catalyst-dependent synthetic pathways for ethyl (Z)-4-bromo-3-ethoxybut-2-enoate.

PdMechanism Pd0 Pd(0) Catalyst PiAllyl π-Allyl-Pd(II) Complex Pd0->PiAllyl Oxidative Addition (Substrate) Product Alkylated Product PiAllyl->Product Nucleophilic Attack Regen Catalyst Regeneration Product->Regen Reductive Elimination Regen->Pd0 Ligand Exchange

Catalytic cycle of Pd(0)-mediated allylic alkylation highlighting oxidative addition.

Self-Validating Experimental Protocols

Safety Note: Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is a corrosive lachrymator. All procedures must be performed in a fume hood with appropriate PPE[4].

Protocol 1: Phosphite-Mediated Arbuzov Reaction (Highest Yield)

This protocol converts the substrate into diethyl (2-ethoxy-3-ethoxycarbonyl-2-propenyl) phosphonate[3].

  • Preparation: In an oven-dried, argon-purged round-bottom flask, combine ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (5.01 g, 21.1 mmol) and triethyl phosphite (4.21 g, 25.4 mmol). No solvent is required.

  • Initiation: Heat the mixture to 110 °C for 10 minutes.

    • Validation Checkpoint: The evolution of ethyl bromide gas will begin, indicating the start of the dealkylation phase.

  • Propagation: Increase the temperature to 150 °C and stir for an additional 3 hours to drive the reaction to completion.

  • Purification: Evaporate the reaction mixture in vacuo to remove excess triethyl phosphite. Purify the oily residue via fractional distillation under reduced pressure.

  • Expected Outcome: Pure product is collected as a colorless oil (bp 134.5-135 °C) with a validated yield of ~95% (5.89 g)[3].

Protocol 2: Palladium-Catalyzed Allylic Amination
  • Degassing: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.2 M). Bubble argon through the solution for 15 minutes to prevent oxidation of the Pd(0) catalyst.

  • Complex Formation: Add Pd(PPh3​)4​ (5 mol%). Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution will transition to a pale yellow color, confirming the formation of the π -allyl palladium intermediate.

  • Nucleophilic Attack: Add the secondary amine (1.2 equiv) and anhydrous K2​CO3​ (2.0 equiv). Heat the mixture to 60 °C for 4 hours.

  • Quenching & Extraction: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Dry the organic layer over MgSO4​ and concentrate.

  • Expected Outcome: Flash chromatography yields the allylic amine in 80–90% yield.

Protocol 3: Zinc-Mediated Reformatsky Addition
  • Zinc Activation: Suspend zinc dust (1.5 equiv) in dry THF. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes. Cool to room temperature and add TMSCl (1 mol%) to expose the highly reactive Zn0 surface.

  • Insertion: Add the target aldehyde (1.1 equiv) to the suspension. Slowly add ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (1.0 equiv) dropwise over 30 minutes to control the exothermic formation of the organozinc intermediate.

    • Validation Checkpoint: The gradual consumption/disappearance of the grey zinc dust confirms successful organozinc formation.

  • Reaction: Reflux the mixture for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting material ( Rf​≈0.6 ) is fully consumed.

  • Workup: Quench with saturated aqueous NH4​Cl to break down the zinc alkoxide. Extract with diethyl ether.

  • Expected Outcome: Purification yields the corresponding β -hydroxy ester in 65–80% yield.

References

  • CLOCKSS / Heterocycles - Synthesis of 5-substituted 2-furyl-, 2-thienyl- and 2-pyrrolyl- acetates by acid-catalyzed cyclodehydration (HETEROCYCLES, Vol. 52, No. 3, 2000). URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate in Synthesis

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. This guide provides an in-depth cost-benefit analysis of utilizing ethyl (Z)-4-bromo-3-ethoxybut-2-enoate as a key building block, particularly in the context of forming β-hydroxy esters via the Reformatsky reaction. We will objectively compare its performance with common alternatives, supported by experimental insights and a thorough examination of the underlying chemical principles.

Introduction: The Utility of α-Bromoesters in Carbon-Carbon Bond Formation

α-Bromoesters are valuable reagents in organic synthesis, serving as precursors to organozinc reagents (Reformatsky reagents) that readily add to carbonyl compounds to form β-hydroxy esters.[1][2] This transformation is a cornerstone in the synthesis of many natural products and active pharmaceutical ingredients (APIs). The structure of the α-bromoester, however, can significantly influence the stereochemical outcome, yield, and reaction conditions of the Reformatsky reaction.[3][4] Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate offers a unique structural motif with its vinylogous α-bromo-β-ethoxy arrangement, which can impart distinct reactivity and selectivity compared to more conventional α-bromoesters.

Cost-Benefit Analysis: A Comparative Look at Key Reagents

The decision to employ a specific reagent is often a balance between its cost, availability, and performance in a given reaction. Here, we compare ethyl (Z)-4-bromo-3-ethoxybut-2-enoate with two common alternatives: ethyl bromoacetate and ethyl 4-bromo-3-oxobutanoate.

ReagentRepresentative Cost (per 100g)Molecular Weight ( g/mol )Key Structural FeatureAnticipated Stereoselectivity
Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate ~$850 (for 5g, extrapolated)237.09Vinylogous α-bromo-β-ethoxy acrylatePotentially high due to conjugated system and steric hindrance
Ethyl bromoacetate ~$47-75167.00Simple α-bromoesterGenerally low to moderate
Ethyl 4-bromo-3-oxobutanoate ~$155 (for 25g, extrapolated)209.04α-Bromo-β-ketoesterCan be influenced by the ketone functionality

Cost data is an approximation based on currently available supplier information and may vary.[5][6][7][8][9][10]

Analysis of the Data:

  • Cost: Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is significantly more expensive than the common alternatives. This higher cost is likely due to a more complex multi-step synthesis. Ethyl bromoacetate is the most cost-effective option, while ethyl 4-bromo-3-oxobutanoate presents a moderate cost.

  • Structural Complexity and Potential for Selectivity: The increased cost of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is directly tied to its greater structural complexity. The presence of the ethoxy group and the double bond in a specific (Z)-configuration can offer opportunities for enhanced stereocontrol in the Reformatsky reaction. The Zimmerman-Traxler model for the Reformatsky reaction transition state suggests that the substituents on the enolate play a crucial role in determining the diastereoselectivity.[3] The more rigid and sterically defined enolate formed from ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is expected to lead to higher diastereoselectivity compared to the more flexible enolate of ethyl bromoacetate.

  • Reactivity: The β-keto group in ethyl 4-bromo-3-oxobutanoate can potentially chelate with the zinc atom in the Reformatsky reagent, influencing the geometry of the enolate and thus the stereochemical outcome. This reagent offers a different handle for controlling selectivity compared to the vinylogous system of the target compound.

Experimental Workflow: A Representative Protocol for the Reformatsky Reaction

The following protocol outlines a general procedure for the Reformatsky reaction, which can be adapted for ethyl (Z)-4-bromo-3-ethoxybut-2-enoate and its alternatives. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Objective: To synthesize a β-hydroxy ester via the Reformatsky reaction.

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • α-Bromoester (e.g., ethyl (Z)-4-bromo-3-ethoxybut-2-enoate) (1.2 mmol)

  • Activated Zinc dust (1.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate

  • Iodine crystal (for zinc activation)

Protocol:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc dust. Add a small crystal of iodine and gently heat the flask under a stream of nitrogen until the violet iodine vapor is no longer visible. This process removes the passivating layer of zinc oxide from the surface of the metal, which is crucial for the oxidative insertion of zinc into the carbon-bromine bond.[11] Allow the flask to cool to room temperature.

  • Formation of the Reformatsky Reagent: Add anhydrous THF to the activated zinc. In the dropping funnel, prepare a solution of the α-bromoester in anhydrous THF. Add a small portion of the α-bromoester solution to the zinc suspension. The reaction is often initiated by gentle heating or sonication. Once the reaction has started (indicated by a color change or gentle reflux), add the remaining α-bromoester solution dropwise at a rate that maintains a gentle reflux. This controlled addition prevents a runaway reaction and ensures the smooth formation of the organozinc reagent.[1][2]

  • Reaction with Carbonyl Compound: After the addition of the α-bromoester is complete, add a solution of the aldehyde or ketone in anhydrous THF dropwise to the reaction mixture. The reaction is typically stirred at room temperature or gently refluxed until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution. This protonates the zinc alkoxide intermediate to form the desired β-hydroxy ester and neutralizes any unreacted organozinc reagent.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthetic_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Zinc_Activation 1. Activate Zinc (Iodine, Heat) Reformatsky_Formation 2. Form Reformatsky Reagent (Add Bromoester to Zinc) Zinc_Activation->Reformatsky_Formation Bromoester_Sol Prepare α-Bromoester Solution in THF Bromoester_Sol->Reformatsky_Formation Carbonyl_Addition 3. Add Carbonyl Compound Reformatsky_Formation->Carbonyl_Addition Quench 4. Quench Reaction (aq. NH4Cl) Carbonyl_Addition->Quench Extraction 5. Extraction Quench->Extraction Purification 6. Purification (Column Chromatography) Extraction->Purification Final_Product β-Hydroxy Ester Purification->Final_Product

Caption: A generalized experimental workflow for the Reformatsky reaction.

Trustworthiness and Self-Validation: Causality Behind Experimental Choices

The reliability of a synthetic protocol lies in its inherent self-validating mechanisms. In the described Reformatsky reaction, several checkpoints ensure the desired outcome:

  • Visual Confirmation of Zinc Activation: The disappearance of the iodine color provides a clear visual cue that the zinc surface is activated and ready for reaction.

  • Exothermicity of Reagent Formation: The initiation of the Reformatsky reagent formation is often accompanied by a noticeable exotherm, providing real-time feedback that the reaction is proceeding as expected.

  • TLC Monitoring: Thin-layer chromatography is an indispensable tool for tracking the consumption of the starting materials (aldehyde/ketone) and the formation of the product. This allows for precise determination of the reaction endpoint, preventing unnecessary side reactions or decomposition.

  • Spectroscopic Characterization: The final product's identity and purity are unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals of the β-hydroxy ester functionality provide definitive proof of a successful reaction.

Authoritative Grounding and Mechanistic Insights

The stereochemical outcome of the Reformatsky reaction is a topic of significant academic interest. The Zimmerman-Traxler model proposes a six-membered, chair-like transition state to explain the observed diastereoselectivity.[3] In this model, the substituents on the zinc enolate and the carbonyl compound occupy pseudo-equatorial or pseudo-axial positions to minimize steric interactions, thereby dictating the stereochemistry of the newly formed C-C bond.

The vinylogous nature of the enolate derived from ethyl (Z)-4-bromo-3-ethoxybut-2-enoate introduces additional complexity and potential for control. The extended π-system can influence the geometry and reactivity of the enolate. Furthermore, the stereochemistry of the double bond in the starting material can be translated into the final product, although E-to-Z isomerization during the reaction has been observed in some cases.[4][12]

Conclusion and Recommendations

The choice between ethyl (Z)-4-bromo-3-ethoxybut-2-enoate and its alternatives is a classic example of the trade-off between cost and performance in chemical synthesis.

  • For routine synthesis of simple β-hydroxy esters where stereochemistry is not a primary concern, the more economical ethyl bromoacetate is the logical choice. Its low cost and ready availability make it ideal for large-scale applications where maximizing yield per dollar is paramount.

  • When moderate levels of stereocontrol are desired and cost is a consideration, ethyl 4-bromo-3-oxobutanoate offers a compelling middle ground. The presence of the β-keto group can be exploited to influence the reaction's stereochemical course.

  • Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is the premium choice for applications demanding high levels of stereoselectivity. Its unique structure is rationally designed to impart greater control over the geometry of the Reformatsky transition state. For the synthesis of complex, high-value molecules such as pharmaceuticals, the additional upfront cost of this reagent can be justified by improved yields of the desired stereoisomer, simplified purification, and ultimately, a more efficient overall synthetic route.

Ultimately, the optimal choice of reagent will depend on the specific synthetic target, the desired level of stereochemical purity, and the economic constraints of the project. A careful consideration of the factors outlined in this guide will enable researchers to make an informed decision that best aligns with their scientific and practical goals.

References

  • IndiaMART. (n.d.). Ethyl 2-bromoacetate Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • Chemsrc. (2025, August 20). Ethyl 4-bromo-3-oxobutanoate | CAS#:13176-46-0. Retrieved from [Link]

  • Pattenden, G., & Weedon, B. C. L. (1968). The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with β-Cyclocitral and Related Compounds. Journal of the Chemical Society C: Organic, 1984-1988.
  • The American Institute of Chemists. (n.d.). Recent Advances & Perspectives in the Asymmetric Reformatsky Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Preprints.org. (2025, September 26). Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Beilstein Journals. (2018, February 2). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-Free Synthesis of β-Hydroxy Esters and β-Amino Esters by Indium-Mediated Reformatsky Reaction. Retrieved from [Link]

  • Organic-chemistry.org. (n.d.). Synthesis of Tertiary β-Hydroxy Amides by Enolate Additions to Acylsilanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with -Cyclocitral and Related Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantiodivergent biosynthesis of β-hydroxy esters by self-sufficient heterogeneous biocatalysts in a continuous flow. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). β-Hydroxy Esters as Malonic Semialdehyde Proelectrophiles in Enantioselective Butadiene-Mediated Crotylation: Total Synthesis of Octalactins A and B. Retrieved from [Link]

  • Reddit. (2023, June 20). Reformatsky reaction yield improvment. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate

As a Senior Application Scientist, my primary goal is to empower our partners in research and development with not just superior products, but also the critical knowledge to handle them safely and responsibly. Ethyl (Z)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower our partners in research and development with not just superior products, but also the critical knowledge to handle them safely and responsibly. Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is a valuable synthetic intermediate, but its chemical properties necessitate a rigorous and informed approach to its disposal. This guide moves beyond mere compliance, offering a deep-dive into the chemical rationale behind the recommended procedures, ensuring the safety of your personnel and the protection of our environment.

Part 1: Hazard Assessment & Chemical Profile: The "Why" Behind the Protocol

Understanding the molecular structure of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is fundamental to appreciating its hazards and dictating its disposal pathway. Three key features are of primary concern: the organobromine moiety, the α,β-unsaturated ester system, and its corrosive nature.

  • Organobromine Moiety : The presence of a carbon-bromine bond automatically classifies this compound as a halogenated organic .[1][2][3] This is the single most critical factor for waste segregation. Co-mingling halogenated and non-halogenated waste streams can disrupt solvent recycling processes and lead to the formation of highly toxic and persistent pollutants during improper incineration.[4][5] Under thermal decomposition, this compound can release hazardous substances like hydrogen bromide (HBr) gas.[6][7]

  • α,β-Unsaturated Ester System : This conjugated system is an electrophilic "Michael acceptor," making the molecule reactive toward nucleophiles.[8][9] This reactivity is a cornerstone of its synthetic utility but also implies potential biological reactivity, as it can alkylate proteins and other biomolecules.[8] For disposal, this means it should not be mixed with reactive nucleophilic waste (e.g., strong bases or amines) to avoid uncontrolled reactions.

  • Corrosivity : The Globally Harmonized System (GHS) classification for this compound includes the hazard statement H314: "Causes severe skin burns and eye damage".[10][11] This designates it as a corrosive material, requiring stringent personal protective equipment and careful handling to prevent contact. It is also classified as a lachrymator, a substance that irritates the eyes and causes tearing.[11]

The following table summarizes the essential data and its direct implications for disposal.

PropertyValue/ClassificationDisposal Implication
GHS Hazard Classification H314: Causes severe skin burns and eye damage[10][11]Waste is considered corrosive. Mandates specific PPE and prohibits drain disposal.[1][6]
Halogen Content Contains BromineMust be disposed of as halogenated organic waste. [1][2][3]
Chemical Reactivity α,β-unsaturated esterSusceptible to nucleophilic attack.[9] Avoid mixing with strong bases, acids, or other reactive waste streams.
Primary Physical State LiquidRequires a sealed, liquid-tight hazardous waste container with secondary containment to prevent spills.[1]
Thermal Decomposition Can produce corrosive hydrogen bromide (HBr) gas[6]Final disposal must be via high-temperature incineration at a facility equipped with acid gas scrubbers.[12]

Part 2: Immediate Safety Protocols

Before any disposal-related activities, the following safety measures are mandatory.

Personal Protective Equipment (PPE) & Engineering Controls
  • Engineering Controls : All handling, including segregation and packaging of waste, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1]

  • Eye Protection : Chemical safety goggles in combination with a face shield are required.[1]

  • Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. Inspect them for tears or holes before and during use.[1]

  • Body Protection : A flame-retardant lab coat must be worn and kept fully buttoned.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate all non-essential personnel from the area and ensure adequate ventilation.

  • Wearing the full PPE described above, contain the spill using a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[13]

  • Carefully collect the absorbent material and contaminated debris into a designated, sealable container for halogenated solid waste.

  • Clean the spill area thoroughly.

  • Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.[13][14]

Part 3: Step-by-Step Disposal Protocol

This protocol ensures that ethyl (Z)-4-bromo-3-ethoxybut-2-enoate waste is handled in a manner that is safe, compliant, and logical from the point of generation to final disposal.

Step 1: Waste Characterization & Segregation

The moment the material is designated as waste, it must be classified as halogenated organic waste .

  • Liquid Waste : Unused reagent, reaction mixtures, or solutions containing ethyl (Z)-4-bromo-3-ethoxybut-2-enoate must be collected in a dedicated container for halogenated liquid waste .[1] Do not mix with non-halogenated waste streams (e.g., acetone, hexane, ethanol).[2][3]

  • Solid Waste : Any materials contaminated with the chemical, such as pipette tips, gloves, weighing papers, or silica gel from purification, must be collected in a separate, clearly marked container for halogenated solid waste .[1]

Step 2: Containerization & Labeling

Proper containment and communication of hazards are non-negotiable.

  • Container Choice : Use only approved, chemically compatible hazardous waste containers. For liquids, this is typically an HD polyethylene container.[2] Ensure the container is in good condition with a tightly sealing lid.

  • Labeling : The waste container must be labeled clearly and immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate "

    • The primary hazards: "Corrosive, Halogenated Organic "

    • An accumulation start date.

Step 3: On-Site Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location : The SAA should be away from general traffic and incompatible materials, particularly strong acids, bases, and oxidizing agents.[1]

  • Containment : Liquid waste containers must be stored in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[1]

  • Capacity : Keep containers closed at all times except when adding waste. Do not fill containers beyond 90% capacity to allow for vapor expansion.[2]

Step 4: Final Disposal

The final step is the transfer of the waste to a licensed disposal facility.

  • Coordination : Arrange for the pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[1][13]

  • Disposal Method : The standard and required method for this type of waste is high-temperature incineration.[12] Specialized incinerators operating at very high temperatures can break the carbon-bromine bonds. These facilities are equipped with advanced scrubbing systems to neutralize the resulting hydrogen bromide, preventing its release into the atmosphere.[12]

Part 4: Disposal Workflow Diagram

The following diagram provides a visual summary of the decision-making process for the proper disposal of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate.

G cluster_prep Preparation & Handling cluster_segregation Segregation cluster_management On-Site Management cluster_disposal Final Disposal start Waste Generation (Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate) ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) Work in Fume Hood start->ppe characterize Characterize Waste: Halogenated & Corrosive ppe->characterize decision Liquid or Solid Waste? characterize->decision liquid_waste Collect in Halogenated LIQUID Waste Container decision->liquid_waste Liquid solid_waste Collect in Halogenated SOLID Waste Container decision->solid_waste Solid labeling Label Container Correctly: 'Hazardous Waste', Full Name, Hazards liquid_waste->labeling solid_waste->labeling storage Store in Satellite Accumulation Area with Secondary Containment labeling->storage ehs_pickup Schedule Pickup with EHS or Licensed Contractor storage->ehs_pickup incineration Final Disposal: High-Temperature Incineration with Acid Gas Scrubbing ehs_pickup->incineration

Caption: Disposal workflow for ethyl (Z)-4-bromo-3-ethoxybut-2-enoate.

By adhering to this comprehensive guide, you can ensure that the disposal of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is managed with the highest standards of safety, scientific integrity, and environmental stewardship.

References

  • Proper Disposal of Bromo-PEG24-Boc: A Guide for Laboratory Professionals. Benchchem.
  • Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. CSWAB.
  • Thermal Decomposition Studies of Halogenated Organic Compounds. SciSpace. Published June 25, 1997.
  • Catalytic Conversion of Thermal Decomposition Products of Halogen Containing Polymers Studied by Pyrolysis-GC-MS. Bentham Science Publishers. Published April 1, 2011.
  • The destruction of halogenated organic chemicals by plasma pyrolysis. Can J Physiol Pharmacol. 1984;62(8):976-978. doi:10.1139/y84-165.
  • Safety Data Sheet - Ethyl 4-bromobutyrate. Merck Millipore.
  • SAFETY DATA SHEET. Conforms to Regulation (EC) No. 1907/2006 (REACH), Annex II, as amended by Commission Regulation (EU) 2015/830. Published May 24, 2023.
  • ethyl (Z)-4-bromo-3-ethoxybut-2-enoate. PubChem - NIH.
  • Material Safety Data Sheet - 2-Bromoethyl tosylate. ABX advanced biochemical compounds. Published June 4, 2012.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • SAFETY DATA SHEET - Ethyl 4-bromobutyrate. Fisher Scientific. Published January 11, 2010.
  • SAFETY DATA SHEET - Ethyl 4-bromo-3-ethoxy-2-butenoate. Thermo Fisher Scientific. Published September 19, 2025.
  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA).
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Published December 26, 2000.
  • Treatment and disposal of chemical wastes in daily laboratory work.
  • Hazardous Substance Fact Sheet - Bromobenzene. New Jersey Department of Health.
  • SAFETY DATA SHEET. FUJIFILM Wako Chemicals.
  • SAFETY DATA SHEET - Ethyl bromide. Sigma-Aldrich. Published November 6, 2025.
  • SAFETY DATA SHEET - Ethyl 3-ethoxy-2-butenoate. Fisher Scientific.
  • Halogenated Solvent Cleaners. Environmental Protection Agency (EPA).
  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency (EPA). Published July 30, 2003.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • SAFETY DATA SHEET - 1-bromo-2-phenylethane. Sigma-Aldrich. Published December 4, 2025.
  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Published October 15, 2024.
  • Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. ResearchGate.
  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry (JJC).
  • α,β-Unsaturated Carbonyl Compounds.
  • ethyl (2Z)-4-bromo-3-ethoxy-2-butenoate. Chemical Synthesis Database. Published May 20, 2025.
  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein J Org Chem. 2024;20:737-743. doi:10.3762/bjoc.20.67.
  • Z-Trisubstituted α,β-Unsaturated Esters and Acid Fluorides through Stereocontrolled Catalytic Cross-Metathesis. Journal of the American Chemical Society. Published January 31, 2023.
  • View of Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry (JJC).
  • Olefin epoxidation of α-β unsaturated esters. Comparison of reactivity of some simple esters and enantiomerically pure diester. Sciforum.
  • Catalytic Asymmetric 1,4-Addition Reactions Using α,β-Unsaturated N-Acylpyrroles as Highly Reactive Monodentate α,β-Unsaturated Ester Surrogates. Journal of the American Chemical Society. Published May 26, 2004.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.